Product packaging for D-Tyrosyl-D-proline(Cat. No.:CAS No. 821776-10-7)

D-Tyrosyl-D-proline

Cat. No.: B15210257
CAS No.: 821776-10-7
M. Wt: 278.30 g/mol
InChI Key: VNYDHJARLHNEGA-VXGBXAGGSA-N
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Description

D-Tyrosyl-D-proline is a synthetic dipeptide composed of D-tyrosine and D-proline. Its unique value in biochemical research stems from the distinct properties conferred by its all-D-amino acid configuration and the proline residue. The D-chirality of both amino acids makes this compound resistant to degradation by most common proteases, enhancing its stability in various experimental conditions and making it a critical tool for studying chiral specificity in biological systems . The incorporation of D-proline, a secondary amine, introduces significant conformational restraint into the peptide backbone. Proline is known to disrupt standard alpha-helical and beta-sheet structures and is frequently found in turns, influencing the overall three-dimensional shape of the molecule . This restraint is valuable for investigating the structure-activity relationships of peptide hormones and for designing enzyme inhibitors. Furthermore, D-amino acids like D-tyrosine are not commonly incorporated into proteins in vivo, in part due to highly specific cellular proofreading mechanisms like D-Tyrosyl-tRNA deacylase (DTD) that hydrolyze D-amino acids mistakenly attached to tRNA . Consequently, this compound serves as a crucial research compound for probing the fidelity of protein biosynthesis and the molecular mechanisms that maintain homochirality in living organisms. Its primary research applications include studies in enzymology, peptide mimetic design, and as a stable reference standard in mass spectrometric analysis of peptide stereochemistry . This product is intended for research purposes only in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N2O4 B15210257 D-Tyrosyl-D-proline CAS No. 821776-10-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

821776-10-7

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

(2R)-1-[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H18N2O4/c15-11(8-9-3-5-10(17)6-4-9)13(18)16-7-1-2-12(16)14(19)20/h3-6,11-12,17H,1-2,7-8,15H2,(H,19,20)/t11-,12-/m1/s1

InChI Key

VNYDHJARLHNEGA-VXGBXAGGSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)[C@@H](CC2=CC=C(C=C2)O)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to D-Tyrosyl-D-proline: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tyrosyl-D-proline is a dipeptide composed of D-tyrosine and D-proline, two D-amino acids. While L-amino acids are the canonical building blocks of proteins in most living organisms, D-amino acids are increasingly recognized for their diverse and important biological roles, including neurotransmission, bacterial cell wall synthesis, and regulation of physiological processes. The unique stereochemistry of D-amino acids confers resistance to degradation by common proteases, making peptides containing them, such as this compound, of significant interest in drug development for their potential for increased stability and bioavailability.

This technical guide provides a comprehensive overview of the chemical structure and properties of this compound. Due to the limited availability of specific experimental data for the D-D stereoisomer in publicly accessible literature, this document also draws upon data from its constituent amino acids and its L-L stereoisomer, L-Tyrosyl-L-proline, to infer its characteristics. General experimental protocols for the synthesis and analysis of such dipeptides are also presented.

Chemical Structure and Identification

This compound consists of a D-tyrosine residue linked to a D-proline residue via a peptide bond. The chemical structure is characterized by the phenolic side chain of tyrosine and the cyclic pyrrolidine ring of proline, with both chiral centers in the D-configuration.

Chemical Identifiers (for this compound)

IdentifierValue
IUPAC Name (2R)-1-[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid
Molecular Formula C₁₄H₁₈N₂O₄
Canonical SMILES C1C--INVALID-LINK--O)N">C@@HC(=O)O
InChI Key VNYDHJARLHNEGA-ZWKOTPCHSA-N

Physicochemical Properties

Physicochemical Properties of Tyrosyl-proline

PropertyValueSource
Molecular Weight 278.30 g/mol PubChem
Monoisotopic Mass 278.126657 g/mol PubChem
XLogP3-AA -2.1PubChem
Hydrogen Bond Donor Count 3PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 4PubChem
Exact Mass 278.126657074 g/mol HMDB
Topological Polar Surface Area 92.4 ŲPubChem
Heavy Atom Count 20PubChem
Formal Charge 0PubChem
Complexity 366PubChem

Biological Activity and Significance

Direct studies on the biological activity of this compound are scarce. However, the activities of its constituent D-amino acids provide insights into its potential biological roles.

  • D-Tyrosine: The metabolism of D-tyrosine is closely linked to the enzyme D-Tyr-tRNATyr deacylase (DTD). This enzyme plays a crucial role in maintaining the fidelity of protein synthesis by removing D-tyrosine that has been incorrectly charged to tRNATyr. The accumulation of D-Tyr-tRNATyr can be toxic to cells.

  • D-Proline: D-proline is known to be involved in various biological processes. It can be a crucial nutrient for certain bacteria, such as Clostridioides difficile, where its metabolism via D-proline reductase is linked to growth.[1] D-proline and its derivatives are also being explored as components of peptide-based drugs due to their ability to confer specific secondary structures and increase resistance to enzymatic degradation.[2]

Given the properties of its components, this compound could potentially exhibit enhanced stability in biological systems compared to its L-L counterpart and may interact with specific targets that recognize D-amino acid-containing peptides.

Signaling Pathways

There are no known signaling pathways directly modulated by this compound. However, the metabolic pathways of its constituent amino acids are well-characterized. The following diagram illustrates a simplified overview of D-tyrosine and D-proline metabolism.

Metabolic pathways of D-tyrosine and D-proline.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not readily found in the literature. However, standard peptide synthesis and analytical techniques can be applied.

Synthesis of this compound

A common method for dipeptide synthesis is through solution-phase or solid-phase peptide synthesis (SPPS). A generalized solution-phase approach is outlined below.

Materials:

  • N-terminally protected D-Tyrosine (e.g., Boc-D-Tyr(tBu)-OH)

  • C-terminally protected D-Proline (e.g., H-D-Pro-OMe)

  • Coupling agent (e.g., DCC, HBTU)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Reagents for deprotection (e.g., TFA for Boc, LiOH for methyl ester)

Procedure:

  • Coupling: Dissolve N-protected D-Tyrosine and the coupling agent in an anhydrous solvent. Add the C-protected D-Proline and a base. Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Work-up: After the reaction is complete, filter off any precipitates. The filtrate is typically washed with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is then dried and the solvent is removed under reduced pressure.

  • Purification: The crude protected dipeptide is purified by column chromatography.

  • Deprotection: The protecting groups are removed. For example, a Boc group is removed with trifluoroacetic acid (TFA), and a methyl ester is saponified with lithium hydroxide (LiOH).

  • Final Purification: The deprotected this compound is purified by reverse-phase HPLC.

  • Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

The following diagram illustrates a general workflow for dipeptide synthesis.

Dipeptide_Synthesis_Workflow General Workflow for Dipeptide Synthesis Start Start with Protected D-Amino Acids Coupling Peptide Coupling Reaction (e.g., DCC, HBTU) Start->Coupling Workup Aqueous Work-up Coupling->Workup Purification1 Purification of Protected Dipeptide (Column Chromatography) Workup->Purification1 Deprotection Removal of Protecting Groups (e.g., TFA, LiOH) Purification1->Deprotection Purification2 Purification of Deprotected Dipeptide (Reverse-Phase HPLC) Deprotection->Purification2 Characterization Characterization (Mass Spectrometry, NMR) Purification2->Characterization End Pure this compound Characterization->End

General workflow for dipeptide synthesis.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

  • Reverse-Phase HPLC: Used for purification and purity assessment. A C18 column is typically used with a gradient of water and acetonitrile containing a modifier like TFA.

  • Chiral HPLC: To confirm the stereochemical purity of the final product, a chiral column can be used to separate the D-D isomer from other potential stereoisomers (L-L, D-L, L-D).

Mass Spectrometry (MS):

  • Used to confirm the molecular weight of the synthesized dipeptide. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR are used to confirm the chemical structure of this compound. 2D NMR techniques like COSY and HSQC can be used for complete assignment of the proton and carbon signals.

Conclusion

This compound is a dipeptide of significant interest due to the incorporation of D-amino acids, which can confer enhanced stability and unique biological activities. While specific experimental data for this dipeptide is limited, its properties can be inferred from its constituent amino acids and its L-L stereoisomer. The synthesis and analysis of this compound can be achieved using standard peptide chemistry techniques. Further research into the biological effects of this and other D-dipeptides is warranted to explore their full therapeutic potential.

References

Synthesis of D-Tyrosyl-D-proline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of the dipeptide D-Tyrosyl-D-proline (D-Tyr-D-Pro), a compound of interest for research in drug development and neuropharmacology. The synthesis of this peptide can be achieved through a variety of methods, with solution-phase synthesis offering a robust and scalable approach. This document outlines a detailed protocol for a solution-phase synthesis strategy, including the selection of protecting groups, coupling agents, and purification methods. Furthermore, it presents expected quantitative data and characterization methods to ensure the successful synthesis and validation of the target dipeptide.

Introduction

D-amino acid-containing peptides are of significant interest in drug development due to their increased resistance to enzymatic degradation, leading to improved pharmacokinetic profiles. The dipeptide this compound, composed of D-tyrosine and D-proline, is a chiral molecule with potential applications in neuroscience. Research has suggested that Tyr-Pro dipeptides can cross the blood-brain barrier and may play a role in cholinergic signaling, making them intriguing candidates for the development of novel therapeutics for neurological disorders. This guide details a reliable method for the synthesis of D-Tyr-D-Pro to facilitate further research into its biological activities.

Data Presentation

Table 1: Starting Materials and Reagents
CompoundAbbreviationSupplierPurity
N-α-tert-Butoxycarbonyl-O-benzyl-D-tyrosineBoc-D-Tyr(Bzl)-OHCommercially Available>98%
D-Proline methyl ester hydrochlorideD-Pro-OMe·HClCommercially Available>98%
N,N'-DicyclohexylcarbodiimideDCCCommercially Available>99%
1-HydroxybenzotriazoleHOBtCommercially Available>98%
N,N-DiisopropylethylamineDIPEACommercially Available>99%
Trifluoroacetic acidTFACommercially Available>99%
DichloromethaneDCMAnhydrous>99.8%
N,N-DimethylformamideDMFAnhydrous>99.8%
Ethyl acetateEtOAcACS Grade>99.5%
HexanesACS Grade>98.5%
Sodium bicarbonateNaHCO₃ACS Grade>99.7%
Magnesium sulfateMgSO₄Anhydrous>99.5%
Palladium on carbon (10%)Pd/C
Table 2: Expected Yields and Purity
StepProductTheoretical Yield ( g/mol )Expected Yield (%)Expected Purity (by HPLC)
1. CouplingBoc-D-Tyr(Bzl)-D-Pro-OMe0.518 g/mmol 85-95%>95%
2. SaponificationBoc-D-Tyr(Bzl)-D-Pro-OH0.504 g/mmol 90-98%>95%
3. DeprotectionD-Tyr-D-Pro0.278 g/mmol 80-90%>98%
Table 3: Characterization Data
AnalysisExpected Results for this compound
Mass Spectrometry (ESI-MS) Calculated [M+H]⁺: 279.1339; Observed: m/z ≈ 279.1
¹H NMR (400 MHz, D₂O)δ (ppm): 7.1-7.2 (d, 2H, Tyr arom.), 6.8-6.9 (d, 2H, Tyr arom.), 4.4-4.5 (t, 1H, Pro α-H), 4.1-4.2 (t, 1H, Tyr α-H), 3.6-3.8 (m, 2H, Pro δ-H₂), 3.0-3.2 (m, 2H, Tyr β-H₂), 1.8-2.2 (m, 4H, Pro β-H₂, γ-H₂)
¹³C NMR (100 MHz, D₂O)δ (ppm): ~175 (Pro C=O), ~172 (Tyr C=O), ~155 (Tyr arom. C-OH), ~131 (Tyr arom. CH), ~128 (Tyr arom. C), ~116 (Tyr arom. CH), ~61 (Pro α-C), ~56 (Tyr α-C), ~48 (Pro δ-C), ~37 (Tyr β-C), ~30 (Pro β-C), ~25 (Pro γ-C)
Purity (RP-HPLC) >98% (detection at 220 nm)

Experimental Protocols

Synthesis of Boc-D-Tyr(Bzl)-D-Pro-OMe (Protected Dipeptide)
  • Preparation: To a solution of D-Proline methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add N,N-Diisopropylethylamine (DIPEA, 1.1 eq) at 0 °C and stir for 15 minutes.

  • Activation: In a separate flask, dissolve N-α-tert-Butoxycarbonyl-O-benzyl-D-tyrosine (Boc-D-Tyr(Bzl)-OH, 1.0 eq) and 1-Hydroxybenzotriazole (HOBt, 1.1 eq) in anhydrous DCM. Cool the solution to 0 °C and add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq). Stir the mixture at 0 °C for 30 minutes. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Coupling: Filter the DCU precipitate and add the filtrate containing the activated Boc-D-Tyr(Bzl)-OH to the solution of D-Pro-OMe from step 1. Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Filter the reaction mixture to remove any further DCU precipitate. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Boc-D-Tyr(Bzl)-D-Pro-OMe as a white solid.

Saponification of the Methyl Ester
  • Hydrolysis: Dissolve the purified Boc-D-Tyr(Bzl)-D-Pro-OMe (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v). Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain Boc-D-Tyr(Bzl)-D-Pro-OH as a white solid. This product can often be used in the next step without further purification if it is of sufficient purity.

Deprotection to Yield D-Tyr-D-Pro
  • Hydrogenolysis (Removal of Benzyl Group): Dissolve Boc-D-Tyr(Bzl)-D-Pro-OH (1.0 eq) in methanol. Add 10% Palladium on carbon (Pd/C, ~10% by weight). Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete as monitored by TLC.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol and combine the filtrates.

  • Acidolysis (Removal of Boc Group): Concentrate the filtrate under reduced pressure. To the residue, add a solution of 50% Trifluoroacetic acid (TFA) in DCM. Stir the mixture at room temperature for 1-2 hours.

  • Isolation: Remove the solvent and excess TFA under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the product. Collect the solid by filtration and wash with cold diethyl ether.

  • Purification: Purify the crude D-Tyr-D-Pro by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water with 0.1% TFA.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final product, this compound, as a white fluffy powder.

Mandatory Visualization

G cluster_synthesis Solution-Phase Synthesis of D-Tyr-D-Pro cluster_purification Purification and Characterization start Boc-D-Tyr(Bzl)-OH + D-Pro-OMe·HCl coupling 1. Coupling (DCC, HOBt, DIPEA in DCM) start->coupling protected_dipeptide Boc-D-Tyr(Bzl)-D-Pro-OMe coupling->protected_dipeptide saponification 2. Saponification (LiOH in MeOH/H₂O) protected_dipeptide->saponification protected_acid Boc-D-Tyr(Bzl)-D-Pro-OH saponification->protected_acid deprotection 3. Deprotection a) H₂/Pd/C in MeOH b) TFA in DCM protected_acid->deprotection crude_product Crude D-Tyr-D-Pro deprotection->crude_product purification RP-HPLC Purification crude_product->purification lyophilization Lyophilization purification->lyophilization final_product Pure D-Tyr-D-Pro lyophilization->final_product characterization Characterization (MS, NMR) final_product->characterization

Caption: Experimental workflow for the synthesis and purification of this compound.

G cluster_cholinergic Hypothesized Cholinergic Signaling Pathway Modulation by Tyr-Pro tyr_pro D-Tyr-D-Pro chat Choline Acetyltransferase (ChAT) tyr_pro->chat Upregulates Expression ach Acetylcholine (ACh) chat->ach Synthesizes acetyl_coa Acetyl-CoA acetyl_coa->ach choline Choline choline->ach vesicle Synaptic Vesicle ach->vesicle Packaging release ACh Release vesicle->release receptor Cholinergic Receptor (Postsynaptic Neuron) release->receptor Binds to signal Downstream Signaling receptor->signal

Caption: Hypothesized modulation of cholinergic signaling by this compound.

Conclusion

This technical guide provides a comprehensive framework for the successful synthesis, purification, and characterization of this compound. The outlined solution-phase methodology is a well-established and adaptable approach for peptide synthesis. By following the detailed protocols and utilizing the provided characterization data as a benchmark, researchers can confidently produce high-purity D-Tyr-D-Pro for their investigations into its biological functions and therapeutic potential. The provided diagrams offer a clear visualization of the experimental workflow and a potential biological context for the synthesized dipeptide, aiding in the design and interpretation of future studies.

An In-depth Technical Guide on the Biological Activity of D-Tyrosyl-D-proline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of the dipeptide D-Tyrosyl-D-proline. Due to the limited direct research on this specific dipeptide, this document extrapolates its potential functions based on the well-documented roles of its constituent D-amino acids, D-Tyrosine and D-Proline. This guide covers the known biological functions of these individual amino acids, the predicted properties of the dipeptide, and proposes detailed experimental protocols and potential signaling pathways for future investigation. The inclusion of D-amino acids suggests enhanced enzymatic stability, making this compound a candidate for further research in drug development.

Introduction

D-amino acids, once considered rare in nature, are now recognized as important biological molecules with diverse functions. Peptides containing D-amino acids exhibit increased resistance to proteolytic degradation, a highly desirable trait for therapeutic peptides.[1][2][3][4][5] this compound is a dipeptide composed of two D-amino acids, suggesting it possesses enhanced stability. While direct studies on this compound are not currently available in the scientific literature, an examination of its constituent amino acids provides a foundation for predicting its biological activities.

Biological Context of Constituent Amino Acids

D-Tyrosine

D-Tyrosine is a non-essential amino acid in animals, synthesized from L-phenylalanine.[6] It serves as a precursor for several critical molecules:

  • Neurotransmitters: D-Tyrosine is a precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[7]

  • Thyroid Hormones: It is essential for the synthesis of thyroid hormones.[6][7]

  • Melanin: D-Tyrosine is a precursor to melanin, the pigment responsible for skin and hair color.[7]

While L-tyrosine is the more common enantiomer, D-tyrosine has been noted for its role in certain biological contexts.

D-Proline

D-Proline is the D-enantiomer of the proteinogenic amino acid L-proline. It is known to be involved in several biological processes:

  • Structural Support: D-Proline can be incorporated into peptide chains and contributes to the stability and structure of proteins.[8]

  • Drug Synthesis: It serves as an important intermediate in the synthesis of various drugs, including antibiotics and anti-tumor agents.[8]

  • Biological Regulation: D-Proline is involved in regulating physiological functions such as immune responses and the synthesis of neurotransmitters.[8]

  • Metabolism: It participates in the proline cycle and helps regulate the metabolic balance of amino acids.[8]

Predicted Biological Activity and Properties of this compound

Based on the known functions of its constituent amino acids and the general properties of D-amino acid-containing peptides, the following activities and properties of this compound can be predicted:

  • Enhanced Enzymatic Stability: The presence of two D-amino acids would make the peptide bond resistant to cleavage by most common proteases, leading to a longer biological half-life.[1][2][3][4][5]

  • Neuromodulatory Effects: Given that D-Tyrosine is a precursor to neurotransmitters, the dipeptide could potentially modulate neuronal signaling pathways.

  • Hormonal Regulation: Its potential to influence thyroid hormone synthesis warrants investigation.

  • Antimicrobial Activity: Some D-amino acid-containing peptides exhibit antimicrobial properties.

Proposed Experimental Protocols

To investigate the biological activity of this compound, the following experimental protocols are proposed:

Synthesis of this compound

Chemical synthesis is the most straightforward method for producing dipeptides.[9][10]

Protocol:

  • Protection of Functional Groups: Protect the amino group of D-Tyrosine and the carboxyl group of D-Proline to prevent side reactions.

  • Activation of the Carboxyl Group: Activate the free carboxyl group of the protected D-Tyrosine.

  • Peptide Bond Formation: React the activated D-Tyrosine with the protected D-Proline to form the dipeptide.

  • Deprotection: Remove the protecting groups to yield this compound.

  • Purification: Purify the dipeptide using techniques such as high-performance liquid chromatography (HPLC).

In Vitro Stability Assay

Protocol:

  • Incubate this compound and its L-L enantiomer (L-Tyrosyl-L-proline) in human serum or with specific proteases (e.g., trypsin, chymotrypsin) at 37°C.

  • Take samples at various time points.

  • Analyze the samples by HPLC to quantify the amount of intact dipeptide remaining.

  • Compare the degradation rates of the D-D and L-L dipeptides to determine the enhanced stability of the D-D form.[4][11]

Neuronal Cell Culture Assays

Protocol:

  • Culture appropriate neuronal cell lines (e.g., SH-SY5Y).

  • Treat the cells with varying concentrations of this compound.

  • Assess cell viability using an MTT assay.

  • Measure neurotransmitter levels (dopamine, norepinephrine) in the cell culture supernatant using ELISA or HPLC.

  • Analyze changes in gene expression of key enzymes in neurotransmitter synthesis pathways (e.g., tyrosine hydroxylase) using RT-qPCR.

Antimicrobial Activity Assay

Protocol:

  • Use the broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria (e.g., Escherichia coli, Staphylococcus aureus).

  • Incubate bacteria with serial dilutions of the dipeptide in a 96-well plate.

  • Determine the MIC as the lowest concentration that inhibits visible bacterial growth after 24 hours of incubation.[12][13]

Potential Signaling Pathways

The biological effects of this compound could be mediated through various signaling pathways.

Neurotransmitter Synthesis Pathway

D-Tyrosine is the initial substrate for the synthesis of catecholamines. This compound could potentially be hydrolyzed in vivo, releasing D-Tyrosine, which could then enter this pathway.

cluster_synthesis Neurotransmitter Synthesis DTDP This compound DTyr D-Tyrosine DTDP->DTyr Hydrolysis LDOPA L-DOPA DTyr->LDOPA Tyrosine Hydroxylase Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase

Proposed pathway for this compound in neurotransmitter synthesis.
G-Protein Coupled Receptor (GPCR) Signaling

Many peptides exert their effects by binding to and activating GPCRs on the cell surface. This could lead to the activation of downstream signaling cascades.

cluster_gpcr Potential GPCR Signaling DTDP This compound GPCR GPCR DTDP->GPCR GProtein G-Protein GPCR->GProtein Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Kinase Protein Kinase A SecondMessenger->Kinase CellularResponse Cellular Response Kinase->CellularResponse

Hypothetical GPCR signaling pathway for this compound.

Data Presentation

As there is no direct quantitative data for this compound, the following table summarizes the properties of its constituent amino acids.

PropertyD-TyrosineD-Proline
Molar Mass 181.19 g/mol 115.13 g/mol
Formula C₉H₁₁NO₃C₅H₉NO₂
Known Functions Neurotransmitter precursor, Thyroid hormone precursor, Melanin precursor[6][7]Structural support, Drug synthesis intermediate, Immune response regulation[8]

Conclusion

While the biological activity of this compound remains to be experimentally determined, its composition of D-amino acids strongly suggests enhanced stability and potential for novel biological functions. This guide provides a foundational framework for initiating research into this promising dipeptide. The proposed experimental protocols and exploration of potential signaling pathways offer a clear path forward for researchers and drug development professionals to unlock the therapeutic potential of this compound. The lack of existing data presents a unique opportunity for novel discoveries in the field of peptide therapeutics.

References

An In-depth Technical Guide on the Potential Therapeutic Applications of D-Tyrosyl-D-proline

Author: BenchChem Technical Support Team. Date: November 2025

To the valued research community,

Following a comprehensive review of the scientific literature, it has become evident that there is a significant gap in the available research regarding the specific dipeptide D-Tyrosyl-D-proline . Our extensive search did not yield specific data on its synthesis, biochemical properties, mechanism of action, or potential therapeutic applications.

The constituent amino acids, D-tyrosine and D-proline, are known to be present in various biological systems and have been the subject of individual study. D-amino acids, in general, are recognized for their roles in neurotransmission, bacterial cell wall synthesis, and as potential biomarkers. However, the covalent linkage of D-tyrosine and D-proline to form the specific dipeptide this compound, and its subsequent biological activity, remains an unexplored area of research.

This document aims to provide a foundational guide by summarizing the known information on its constituent parts and related concepts, which may serve as a starting point for future investigation into this compound. We will explore the characteristics of D-tyrosine and D-proline independently and discuss the enzymatic machinery that handles D-amino acids, which could potentially interact with or metabolize the dipeptide of interest.

The Landscape of D-Amino Acids

D-amino acids are enantiomers of the more common L-amino acids and have been found in various organisms, from bacteria to humans. Their presence in mammals suggests endogenous roles beyond their established functions in the microbial world.

D-Tyrosine and its Biological Relevance

The primary enzyme known to interact with D-tyrosine is D-Tyr-tRNATyr deacylase (DTD) . This enzyme plays a crucial role in maintaining the fidelity of protein synthesis by removing D-tyrosine that has been incorrectly esterified to tRNATyr. The accumulation of D-Tyr-tRNATyr can be toxic to cells, leading to a depletion of the available L-Tyr-tRNATyr pool and subsequent disruption of protein translation[1]. The action of DTD is a key quality control mechanism in the cell[2][3].

D-Proline and its Biological Functions

D-proline is a chiral intermediate used in the synthesis of various optically active compounds and pharmaceuticals[4][5][6]. In certain organisms, D-proline can be catabolized. For example, in Sinorhizobium meliloti, D-proline can be converted to L-proline and serve as both a carbon and nitrogen source[7][8]. The metabolism of D-proline often involves a D-amino acid dehydrogenase[7][8]. D-proline and its derivatives have also been explored as scaffolds in medicinal chemistry for the development of enzyme inhibitors[9].

Potential Mechanisms of Action and Therapeutic Targets

Given the absence of direct research on this compound, we can only speculate on its potential biological activities based on the properties of its constituent amino acids and general principles of peptide pharmacology.

Interaction with D-Amino Acid Metabolizing Enzymes

A logical first step in investigating the biological effects of this compound would be to determine its stability and metabolism. It is plausible that the dipeptide could be a substrate for peptidases, releasing D-tyrosine and D-proline. The metabolic fate of these released amino acids would then be governed by enzymes such as D-amino acid oxidase and D-Tyr-tRNATyr deacylase.

Neurological and Signaling Pathways

L-proline has been shown to modulate various signaling pathways, including those involved in cell proliferation and stress responses[10][11][12]. It is conceivable that a dipeptide containing D-proline could interact with receptors or transporters involved in these pathways, potentially acting as an agonist or antagonist.

Proposed Experimental Protocols for Future Research

To address the current knowledge gap, a structured research plan is necessary. The following are proposed experimental workflows to begin characterizing this compound.

Synthesis and Characterization

The initial step would be the chemical synthesis of this compound. Standard solid-phase or solution-phase peptide synthesis methodologies could be employed, followed by purification and characterization to confirm its identity and purity.

In Vitro Stability and Metabolism Assays

Objective: To determine the stability of this compound in biological matrices and identify potential metabolic pathways.

Experimental Protocol:

  • Incubation: Incubate this compound in various biological matrices such as human plasma, liver microsomes, and cell culture media.

  • Sample Analysis: At various time points, analyze the samples using LC-MS/MS to quantify the parent dipeptide and identify any potential metabolites (e.g., D-tyrosine, D-proline).

  • Enzyme Inhibition: To identify the enzymes responsible for its metabolism, conduct incubation studies in the presence of broad-spectrum and specific peptidase inhibitors.

Target Identification and Binding Assays

Objective: To identify potential protein targets of this compound.

Experimental Protocol:

  • Affinity Chromatography: Synthesize a biotinylated or otherwise tagged version of this compound to be used as bait in affinity chromatography experiments with cell lysates.

  • Mass Spectrometry: Identify the proteins that bind to the tagged dipeptide using mass spectrometry.

  • Binding Assays: Validate the identified interactions using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine binding affinities (Kd).

Data Presentation (Hypothetical)

As no quantitative data currently exists for this compound, the following table is a template for how such data could be presented once generated from the proposed experiments.

ParameterValueAssay ConditionsReference
Metabolic Stability
Plasma Half-life (t1/2)Human Plasma, 37°C(Future Study)
Microsomal Half-life (t1/2)Human Liver Microsomes, 37°C(Future Study)
Binding Affinity
Target Protein KdSPR, 25°C(Future Study)
Functional Activity
IC50 / EC50Cell-based assay(Future Study)

Visualization of Proposed Research Workflow

The following diagram illustrates a logical workflow for the initial investigation of this compound.

Research_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Future) Synthesis Chemical Synthesis of this compound Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Confirmation (e.g., NMR, MS) Purification->Characterization Stability Metabolic Stability Assays Characterization->Stability Target_ID Target Identification Characterization->Target_ID Binding Binding Affinity Determination Target_ID->Binding Function Functional Activity Assays Binding->Function PK Pharmacokinetics Function->PK PD Pharmacodynamics PK->PD Tox Toxicology PD->Tox

Caption: Proposed research workflow for this compound.

Conclusion

The dipeptide this compound represents a novel chemical entity with unexplored therapeutic potential. While direct evidence is currently lacking, the known biological roles of its constituent D-amino acids suggest several avenues for investigation. The proposed research workflow provides a roadmap for the systematic evaluation of this compound, from its fundamental biochemical properties to its potential pharmacological effects. It is our hope that this guide will stimulate research into this and other understudied D-amino acid-containing peptides, potentially unlocking new therapeutic modalities.

References

In Vitro Mechanism of Action of D-Tyrosyl-D-proline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the in vitro mechanism of action of the dipeptide D-Tyrosyl-D-proline. Due to a lack of direct evidence for the bioactivity of the intact dipeptide, this document focuses on the scientifically plausible indirect mechanism mediated by its constituent amino acids, D-Tyrosine and D-Proline, following putative cellular uptake and hydrolysis. The guide provides a comprehensive overview of the known molecular interactions of D-Tyrosine with the protein synthesis machinery and D-Proline with key enzymes of proline metabolism. Detailed experimental protocols and quantitative data are presented to facilitate further research in this area.

Introduction: A Postulated Indirect Mechanism of Action

Extensive literature review reveals a significant gap in the understanding of the direct biological effects of the this compound dipeptide. Consequently, the most probable in vitro mechanism of action is not through direct receptor binding or enzyme inhibition by the dipeptide itself, but rather through the individual actions of its constituent D-amino acids after cellular uptake and subsequent enzymatic hydrolysis.

D-amino acid containing peptides are known for their resistance to degradation by proteases. Upon entering a cell, either through passive diffusion or active transport, this compound is likely hydrolyzed by intracellular peptidases into D-Tyrosine and D-Proline. These D-amino acids can then interact with specific cellular components, leading to downstream biological effects. This guide will, therefore, focus on the in vitro mechanisms of D-Tyrosine and D-Proline.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space D-Tyr-D-Pro_ext This compound D-Tyr-D-Pro_int This compound D-Tyr-D-Pro_ext->D-Tyr-D-Pro_int Cellular Uptake Hydrolysis Hydrolysis (Peptidases) D-Tyr-D-Pro_int->Hydrolysis D-Tyr D-Tyrosine Hydrolysis->D-Tyr D-Pro D-Proline Hydrolysis->D-Pro

Figure 1. Postulated cellular uptake and hydrolysis of this compound.

In Vitro Mechanism of D-Tyrosine: Interference with Protein Synthesis

The primary cytotoxic effect of D-Tyrosine in vitro stems from its ability to be mistakenly incorporated into the protein synthesis pathway. This process is normally safeguarded by proofreading enzymes.

Interaction with Tyrosyl-tRNA Synthetase and D-Tyr-tRNA Deacylase (DTD)

Tyrosyl-tRNA synthetase (TyrRS), the enzyme responsible for charging transfer RNA (tRNA) with tyrosine, can erroneously recognize D-Tyrosine and attach it to its cognate tRNA (tRNATyr), forming D-Tyrosyl-tRNATyr. This mischarged tRNA is detrimental to the cell as its incorporation into a growing polypeptide chain can lead to protein misfolding and aggregation, ultimately triggering a cellular stress response and potentially apoptosis.[1][2]

To counteract this, cells possess a proofreading enzyme, D-Tyr-tRNA deacylase (DTD). DTD specifically recognizes and hydrolyzes the ester bond between a D-amino acid and its tRNA, releasing the free D-amino acid and the uncharged tRNA.[1][3] This action of DTD is crucial for maintaining the fidelity of protein synthesis in the presence of D-amino acids.[1]

G D-Tyr D-Tyrosine TyrRS Tyrosyl-tRNA Synthetase D-Tyr->TyrRS tRNA_Tyr tRNA(Tyr) tRNA_Tyr->TyrRS D-Tyr-tRNA D-Tyr-tRNA(Tyr) TyrRS->D-Tyr-tRNA Protein_Synthesis Protein Synthesis D-Tyr-tRNA->Protein_Synthesis DTD D-Tyr-tRNA Deacylase (DTD) D-Tyr-tRNA->DTD Hydrolysis Aberrant_Protein Aberrant Protein Protein_Synthesis->Aberrant_Protein DTD->D-Tyr DTD->tRNA_Tyr

Figure 2. Cellular processing and mechanism of action of D-Tyrosine.

Quantitative Data: D-Tyr-tRNA Deacylase Kinetics
Enzyme SourceSubstratekcat/KM (µM⁻¹s⁻¹)Reference
Escherichia coliD-tyrosyl-tRNA(Tyr)6[1]
Escherichia coliD-tryptophanyl-tRNA(Trp)2.8[1]
Escherichia coliD-aspartyl-tRNA(Asp)12[1]
Experimental Protocol: D-Tyr-tRNA Deacylase (DTD) Activity Assay

This protocol is adapted from methods used to study bacterial DTD and can be modified for use with mammalian cell lysates or purified recombinant human DTD.

Objective: To measure the rate of hydrolysis of D-Tyr-tRNATyr by DTD.

Materials:

  • Purified recombinant DTD or cell lysate containing DTD.

  • In vitro transcribed tRNATyr.

  • Purified Tyrosyl-tRNA synthetase (TyrRS).

  • [³H]-D-Tyrosine.

  • ATP, MgCl₂, KCl, Tris-HCl buffer (pH 7.5).

  • Trichloroacetic acid (TCA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Preparation of [³H]-D-Tyr-tRNATyr:

    • Incubate tRNATyr with TyrRS, [³H]-D-Tyrosine, ATP, and MgCl₂ in a suitable buffer at 37°C to charge the tRNA.

    • Precipitate the charged tRNA with cold ethanol to separate it from unincorporated [³H]-D-Tyrosine.

    • Resuspend the [³H]-D-Tyr-tRNATyr pellet in a suitable buffer.

  • Deacylation Reaction:

    • Initiate the reaction by adding the DTD enzyme preparation to a reaction mixture containing the [³H]-D-Tyr-tRNATyr substrate in Tris-HCl buffer at 37°C.

    • At various time points, take aliquots of the reaction mixture and quench the reaction by adding cold 10% TCA.

  • Quantification of Hydrolysis:

    • The TCA precipitates the remaining [³H]-D-Tyr-tRNATyr, while the hydrolyzed [³H]-D-Tyrosine remains in the supernatant.

    • Filter the reaction mixture through glass fiber filters and wash with cold 5% TCA.

    • The radioactivity retained on the filters, corresponding to the undigested [³H]-D-Tyr-tRNATyr, is measured using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of [³H]-D-Tyr-tRNATyr remaining at each time point.

    • Determine the initial rate of the reaction to calculate the enzyme activity (e.g., in pmol of D-Tyr-tRNATyr hydrolyzed per minute per mg of protein).

In Vitro Mechanism of D-Proline: Interaction with Proline Metabolism

The in vitro effects of D-Proline are likely mediated through its interaction with enzymes involved in proline metabolism, primarily proline dehydrogenase (PRODH).

Proline Dehydrogenase (PRODH) and D-Proline

PRODH is a mitochondrial enzyme that catalyzes the first and rate-limiting step in L-proline catabolism, the oxidation of L-proline to Δ¹-pyrroline-5-carboxylate (P5C).[4][5] This reaction is coupled to the electron transport chain.[4]

While PRODH is specific for L-proline, it is conceivable that D-proline could act as a competitive inhibitor, binding to the active site but not undergoing oxidation. Such inhibition would lead to a decrease in L-proline catabolism, potentially impacting cellular energy metabolism and redox balance. Some studies have shown that D-proline is inert for certain PRODH reactions.[6]

In some bacteria, a separate enzyme, D-proline reductase, exists to metabolize D-proline.[7] The presence and activity of a similar enzyme in mammalian cells is not well-established.

G cluster_mito Mitochondrion L-Pro L-Proline PRODH Proline Dehydrogenase (PRODH) L-Pro->PRODH P5C P5C PRODH->P5C ETC Electron Transport Chain PRODH->ETC e- D-Pro D-Proline D-Pro->PRODH Potential Inhibition

Figure 3. Potential interaction of D-Proline with Proline Dehydrogenase (PRODH).

Quantitative Data: Inhibition of Proline Dehydrogenase

While specific Ki values for D-proline as a PRODH inhibitor are not available in the provided search results, data for other proline analogs that act as competitive inhibitors are presented below. These values provide a reference for the potential inhibitory potency that could be expected from a proline analog.

InhibitorEnzyme SourceKi (mM)Reference
L-tetrahydro-2-furoic acidE. coli PutA PRODH domain0.2 - 1.0[8]
(S)-5-oxo-2-tetrahydrofurancarboxylic acidHuman PRODHNot specified[4]
N-propargylglycine (irreversible)Human PRODHNot applicable[4]
Experimental Protocol: Proline Dehydrogenase (PRODH) Activity Assay

This protocol is based on a colorimetric assay that measures the reduction of an artificial electron acceptor.

Objective: To determine the activity of PRODH in mitochondrial extracts or with purified enzyme, and to assess the inhibitory potential of D-proline.

Materials:

  • Mitochondrial extracts or purified recombinant PRODH.

  • L-proline.

  • D-proline (as a potential inhibitor).

  • Tris-HCl buffer (pH 8.5).

  • Flavin adenine dinucleotide (FAD).

  • Phenazine methosulfate (PMS).

  • 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride (INT) or 2,6-dichlorophenolindophenol (DCPIP) as the electron acceptor.[6][9]

  • Spectrophotometer.

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing Tris-HCl buffer, FAD, PMS, and INT (or DCPIP).

  • Enzyme Reaction:

    • Add the enzyme preparation (mitochondrial extract or purified PRODH) to the reaction mixture.

    • To measure the basal rate, record the absorbance at the appropriate wavelength (e.g., 490 nm for INT, 600 nm for DCPIP) for a few minutes.[6][9]

    • Initiate the reaction by adding L-proline.

    • Monitor the change in absorbance over time. The rate of color change is proportional to the PRODH activity.

  • Inhibition Assay:

    • To test for inhibition by D-proline, pre-incubate the enzyme with varying concentrations of D-proline for a few minutes before adding the substrate L-proline.

    • Measure the reaction rates in the presence of the inhibitor.

  • Data Analysis:

    • Calculate the PRODH activity (e.g., in µmol of substrate consumed per minute per mg of protein).

    • For the inhibition assay, plot the reaction rate against the inhibitor concentration to determine the IC50. A Lineweaver-Burk or Dixon plot can be used to determine the type of inhibition and the Ki value.

Conclusion

The in vitro mechanism of action of this compound is most likely an indirect one, dependent on its hydrolysis into D-Tyrosine and D-Proline. D-Tyrosine can interfere with the fidelity of protein synthesis, a process counteracted by the proofreading enzyme DTD. D-Proline may act as a competitive inhibitor of PRODH, thereby modulating L-proline metabolism. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate these putative mechanisms and to elucidate the full biological and pharmacological profile of this compound. Further studies are warranted to confirm the cellular uptake and hydrolysis of this dipeptide and to precisely quantify the interactions of its constituent D-amino acids with their respective cellular targets in various in vitro systems.

References

Spectroscopic Analysis of D-Tyrosyl-D-proline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of the dipeptide D-Tyrosyl-D-proline, a molecule of interest in various fields of biochemical and pharmaceutical research. The unique structural features conferred by the D-amino acid configuration can significantly influence its biological activity and metabolic stability. Understanding its precise structure and properties through spectroscopic methods is therefore crucial. This document outlines the expected data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), details the experimental protocols for these analyses, and presents visual workflows and fragmentation pathways to aid in the interpretation of results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR provide information on the chemical environment of each atom, allowing for the confirmation of its covalent structure and stereochemistry.

Predicted ¹H NMR Data

The following table summarizes the predicted proton chemical shifts (δ) for this compound in D₂O. These values are based on typical chemical shifts for amino acid residues in peptides and predicted data for tyrosyl-proline. Actual experimental values may vary depending on the solvent, pH, and temperature.

Proton Abbreviation Predicted Chemical Shift (ppm) Multiplicity Notes
Tyrosine α-HTyr α-H~ 4.0 - 4.2Doublet of Doublets (dd)Coupling to β-protons.
Tyrosine β-HTyr β-H~ 2.9 - 3.1Multiplet (m)Diastereotopic protons, complex splitting.
Tyrosine Aromatic HTyr Ar-H~ 6.8 (d), 7.1 (d)Doublets (d)Ortho and meta to the hydroxyl group.
Proline α-HPro α-H~ 4.2 - 4.4Doublet of Doublets (dd)Coupling to β-protons.
Proline β-HPro β-H~ 1.9 - 2.1Multiplet (m)
Proline γ-HPro γ-H~ 1.8 - 2.0Multiplet (m)
Proline δ-HPro δ-H~ 3.5 - 3.7Multiplet (m)
Predicted ¹³C NMR Data

The table below outlines the predicted carbon chemical shifts for this compound in D₂O. These predictions are based on known values for tyrosine and proline residues in peptides.[1][2]

Carbon Abbreviation Predicted Chemical Shift (ppm)
Tyrosine CarbonylTyr C=O~ 172 - 175
Tyrosine α-CTyr Cα~ 55 - 57
Tyrosine β-CTyr Cβ~ 37 - 39
Tyrosine Aromatic C1Tyr C1~ 128 - 130
Tyrosine Aromatic C2,6Tyr C2,6~ 130 - 132
Tyrosine Aromatic C3,5Tyr C3,5~ 115 - 117
Tyrosine Aromatic C4Tyr C4~ 155 - 157
Proline CarbonylPro C=O~ 175 - 178
Proline α-CPro Cα~ 60 - 62
Proline β-CPro Cβ~ 30 - 32
Proline γ-CPro Cγ~ 25 - 27
Proline δ-CPro Cδ~ 47 - 49

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Expected Mass Spectrometry Data

For this compound (C₁₄H₁₈N₂O₄), the expected monoisotopic mass is 278.1266 g/mol . The table below lists the expected m/z values for the molecular ion and major fragments.

Ion Formula Expected m/z Notes
[M+H]⁺C₁₄H₁₉N₂O₄⁺279.1339Protonated molecular ion.
[M+Na]⁺C₁₄H₁₈N₂O₄Na⁺301.1159Sodiated adduct.
b₂ ionC₁₄H₁₇N₂O₃⁺261.1234Loss of H₂O from the C-terminus.
y₁ ionC₅H₈NO₂⁺114.0550Proline immonium ion.
Tyr immonium ionC₉H₁₀NO⁺136.0757Tyrosine immonium ion.

Experimental Protocols

NMR Spectroscopy Protocol

A general protocol for acquiring NMR spectra of a dipeptide like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the dipeptide in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the sample and the desired information. For exchangeable protons, a non-protic solvent like DMSO-d₆ should be used.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the appropriate temperature for the experiment (e.g., 298 K).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., DSS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process and reference the spectrum similarly to the ¹H spectrum.

  • 2D NMR (Optional but Recommended):

    • Acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. These experiments are invaluable for unambiguous peak assignments.

Mass Spectrometry Protocol

A general protocol for the mass spectrometric analysis of this compound is as follows:

  • Sample Preparation:

    • Dissolve the dipeptide in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, to a concentration of approximately 1-10 µM.

    • An acid, such as formic acid (0.1%), is often added to promote protonation in positive ion mode.

  • Instrumentation:

    • Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight (TOF), or Orbitrap).

    • Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

  • MS Acquisition (Full Scan):

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 100-500) to identify the protonated molecular ion [M+H]⁺ and other adducts.

  • MS/MS Acquisition (Fragmentation):

    • Select the [M+H]⁺ ion of this compound as the precursor ion.

    • Perform collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to fragment the precursor ion.

    • Acquire the tandem mass (MS/MS) spectrum of the fragment ions.

    • Analyze the fragmentation pattern to confirm the amino acid sequence and identify characteristic fragment ions.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a dipeptide.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Dipeptide This compound Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Dipeptide->NMR MS Mass Spectrometry (Full Scan, MS/MS) Dipeptide->MS NMR_Data NMR Data Processing (FT, Phasing, Referencing) NMR->NMR_Data MS_Data MS Data Processing (Peak Picking, Calibration) MS->MS_Data Structure_Elucidation Structure Elucidation & Confirmation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of a dipeptide.

Mass Spectrometry Fragmentation Pathway

The diagram below illustrates the predicted fragmentation pathway of protonated this compound in a tandem mass spectrometer.

Fragmentation_Pathway cluster_fragments Fragment Ions Precursor [M+H]⁺ m/z 279.13 b2 b₂ ion m/z 261.12 Precursor->b2 -H₂O y1 y₁ ion m/z 114.06 Precursor->y1 Peptide bond cleavage Tyr_immonium Tyr immonium ion m/z 136.08 Precursor->Tyr_immonium Side chain fragmentation

Caption: Predicted MS/MS fragmentation of this compound.

References

Solubility Profile of D-Tyrosyl-D-proline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of the dipeptide D-Tyrosyl-D-proline. In the absence of specific quantitative solubility data in publicly available literature, this document outlines a systematic approach to determining its solubility based on the physicochemical properties of its constituent amino acids, D-Tyrosine and D-Proline. This guide includes theoretical analysis of the dipeptide's structure, recommended solvents for solubility testing, a detailed experimental protocol for solubility determination, and visual workflows to aid in experimental design.

Introduction to this compound

This compound is a dipeptide composed of two D-amino acids: D-Tyrosine and D-Proline. The structure and properties of these constituent amino acids are crucial in predicting the solubility of the resulting dipeptide.

  • D-Tyrosine: A non-essential amino acid with a polar phenolic hydroxyl group and an aromatic ring, contributing to its hydrophobic character. Its solubility is notably pH-dependent, with increased solubility in acidic and basic conditions[1]. In neutral aqueous solutions, its solubility is low[1].

  • D-Proline: A unique cyclic amino acid that is highly soluble in water and other polar solvents like methanol and ethanol[2][3]. It is, however, insoluble in ethanol and only slightly soluble in acetone[3].

The combination of the hydrophobic, aromatic D-Tyrosine and the polar, cyclic D-Proline suggests that the solubility of this compound will be influenced by both hydrophobic and hydrophilic interactions.

Predicted Physicochemical Properties and Solubility Behavior

To estimate the solubility of this compound, we can analyze its likely charge and hydrophobicity at different pH values.

  • Isoelectric Point (pI) Estimation: The pI is the pH at which the net charge of the molecule is zero. The pKa of the N-terminal amino group is typically around 9-10, and the C-terminal carboxyl group is around 2-3. The phenolic hydroxyl group of tyrosine has a pKa of approximately 10. A precise pI calculation would require experimental determination, but it is expected to be in the acidic to neutral range. At physiological pH (~7.4), the dipeptide is expected to exist as a zwitterion with a net charge of zero.

  • Hydrophobicity: The presence of the tyrosine residue will likely render the dipeptide less soluble in water compared to a dipeptide made of two highly polar amino acids. Peptides with a significant hydrophobic character often exhibit better solubility in organic solvents.

Based on these characteristics, a systematic approach to solubility testing is recommended, starting with aqueous solutions at various pH values and progressing to organic solvents.

Recommended Solvents for Solubility Testing

The following table summarizes a prioritized list of solvents to test for the solubilization of this compound, based on the properties of its constituent amino acids and general principles of peptide solubility.

Solvent Category Specific Solvent Rationale Expected Solubility
Aqueous Deionized WaterStarting point for all solubility tests.Low at neutral pH
0.1 M HClAcidic conditions to protonate the carboxyl group.Potentially higher than water
0.1 M NaOHBasic conditions to deprotonate the phenolic hydroxyl group.Potentially higher than water
Phosphate Buffered Saline (PBS) pH 7.4Physiologically relevant buffer.Low
Polar Aprotic Dimethyl Sulfoxide (DMSO)A strong solvent for many organic compounds and peptides.High
N,N-Dimethylformamide (DMF)Another strong polar aprotic solvent.High
Polar Protic MethanolProline is soluble in methanol.Moderate
EthanolProline is insoluble in ethanol, which may limit solubility.Low to Moderate
Less Polar AcetonitrileOften used in reverse-phase chromatography for peptides.Low

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound.

Objective: To quantitatively determine the solubility of this compound in various solvents.

Materials:

  • This compound (lyophilized powder)

  • Selected solvents (see Table above)

  • Vortex mixer

  • Sonicator bath

  • Microcentrifuge

  • Analytical balance

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • pH meter

Procedure:

  • Preparation of Saturated Solutions: a. Add an excess amount of this compound to a known volume of the test solvent in a microcentrifuge tube. b. Vortex the mixture vigorously for 2 minutes. c. Sonicate the mixture for 30 minutes to facilitate dissolution. d. Equilibrate the mixture at a constant temperature (e.g., 25 °C) for 24 hours to ensure saturation.

  • Separation of Undissolved Solute: a. Centrifuge the saturated solution at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Quantification of Solubilized Peptide: a. Carefully collect a known volume of the supernatant without disturbing the pellet. b. Dilute the supernatant with a suitable mobile phase for HPLC analysis. c. Prepare a series of standard solutions of this compound of known concentrations. d. Inject the standard solutions and the diluted sample onto the HPLC system. e. Construct a calibration curve from the peak areas of the standard solutions. f. Determine the concentration of this compound in the diluted sample from the calibration curve. g. Calculate the original concentration in the saturated supernatant, which represents the solubility.

Data Presentation:

The quantitative solubility data should be summarized in a table for easy comparison.

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mM)
Deionized Water25[Experimental Value][Calculated Value]
0.1 M HCl25[Experimental Value][Calculated Value]
0.1 M NaOH25[Experimental Value][Calculated Value]
PBS (pH 7.4)25[Experimental Value][Calculated Value]
DMSO25[Experimental Value][Calculated Value]
DMF25[Experimental Value][Calculated Value]
Methanol25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Acetonitrile25[Experimental Value][Calculated Value]

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the decision-making process for solvent selection and the experimental workflow for solubility determination.

Solvent_Selection_Workflow start Start: Lyophilized D-Tyr-D-Pro aqueous Test Aqueous Solvents (Water, Buffers) start->aqueous ph_adjustment Soluble? aqueous->ph_adjustment acidic_basic Test Acidic (0.1M HCl) & Basic (0.1M NaOH) Solutions ph_adjustment->acidic_basic No organic Test Organic Solvents (DMSO, DMF, Methanol) ph_adjustment->organic No end_soluble End: Soluble ph_adjustment->end_soluble Yes acidic_basic->ph_adjustment soluble_organic Soluble? organic->soluble_organic co_solvent Consider Co-solvent Systems (e.g., DMSO/Water) soluble_organic->co_solvent No soluble_organic->end_soluble Yes co_solvent->end_soluble end_insoluble End: Insoluble

Caption: Solvent selection workflow for this compound.

Solubility_Determination_Workflow start Start: Add excess D-Tyr-D-Pro to solvent mix Vortex & Sonicate start->mix equilibrate Equilibrate for 24h at constant temperature mix->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant hplc Dilute & Analyze by HPLC supernatant->hplc quantify Quantify using calibration curve hplc->quantify end End: Determine Solubility quantify->end

Caption: Experimental workflow for solubility determination.

Conclusion

References

Conformational Analysis of D-Tyrosyl-D-proline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of D-amino acids into peptides is a critical strategy in drug design, often leading to increased proteolytic stability and unique conformational properties that can enhance biological activity. The dipeptide D-Tyrosyl-D-proline combines the conformational constraints of a D-proline residue with the aromatic side chain of D-tyrosine, making its structural analysis essential for understanding its potential therapeutic applications. This guide provides an in-depth overview of the theoretical and practical aspects of the conformational analysis of this compound.

Proline's unique cyclic structure restricts the backbone dihedral angle φ to approximately -60° for L-proline, and consequently to roughly +60° for D-proline. Furthermore, the peptide bond preceding a proline residue can exist in either a cis or trans conformation, with the trans form generally being more stable. The pyrrolidine ring of proline also exhibits puckering, primarily adopting either a Cγ-endo (down) or Cγ-exo (up) conformation. These intrinsic properties, combined with the stereochemistry of the D-tyrosine residue, dictate the overall conformational landscape of the dipeptide.

Key Conformational Equilibria

The conformational flexibility of this compound is primarily governed by several key equilibria, which can be explored using a combination of experimental and computational methods.

Conformational_Equilibria cluster_peptide_bond Tyr-Pro Peptide Bond cluster_proline_pucker D-Proline Ring Pucker cluster_tyrosine_rotamer D-Tyrosine Side Chain Trans Trans Cis Cis Trans->Cis ω ≈ 0° Overall Conformation Overall Conformation Trans->Overall Conformation Cis->Trans ω ≈ 180° Exo Exo Endo Endo Exo->Endo Exo->Overall Conformation g_plus g+ (χ1 ≈ +60°) g_minus g- (χ1 ≈ -60°) g_plus->g_minus g_plus->Overall Conformation t t (χ1 ≈ 180°) g_minus->t t->g_plus

Key conformational equilibria in this compound.

Experimental Protocols

A thorough conformational analysis of this compound would involve a multi-pronged approach, primarily relying on Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.

Synthesis and Purification of this compound
  • Solid-Phase Peptide Synthesis (SPPS): The dipeptide would be synthesized on a rink amide resin using a standard Fmoc/tBu strategy.

    • Resin: Rink amide resin (0.5 mmol/g).

    • Amino Acids: Fmoc-D-Pro-OH and Fmoc-D-Tyr(tBu)-OH.

    • Coupling Reagent: HBTU/HOBt in the presence of DIPEA in DMF.

    • Deprotection: 20% piperidine in DMF.

  • Cleavage and Deprotection: The peptide would be cleaved from the resin with simultaneous side-chain deprotection using a cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.

  • Purification: The crude peptide would be purified by reverse-phase HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: The purified peptide's identity and purity would be confirmed by mass spectrometry and analytical HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the detailed conformational analysis of peptides in solution.

Sample Preparation:

  • Solvent: D₂O or a mixture of H₂O/D₂O (9:1) to observe exchangeable amide protons.

  • Concentration: 5-10 mM.

  • Internal Standard: DSS or a similar standard for chemical shift referencing.

NMR Experiments:

  • 1D ¹H NMR: To identify all proton resonances and observe the presence of cis and trans isomers, which are in slow exchange on the NMR timescale and thus give rise to separate sets of signals.

  • 2D TOCSY: To assign all proton resonances within a given spin system (i.e., within each amino acid residue).

  • 2D NOESY/ROESY: To identify through-space correlations between protons. The intensities of NOE/ROE cross-peaks are proportional to the inverse sixth power of the distance between the protons, providing crucial distance restraints for structure calculation.

  • ¹³C HSQC: To assign the chemical shifts of the carbon atoms, which are sensitive to the local conformation. The Cβ and Cγ chemical shifts of proline are particularly indicative of the cis/trans isomerization state.

  • Coupling Constant Measurement: The ³J(Hα, Hβ) coupling constants for the D-tyrosine residue can provide information about the side-chain rotamer populations.

Data Analysis: The Karplus equation would be used to relate the measured ³J coupling constants to the corresponding dihedral angles. NOE-derived distance restraints would be used in conjunction with computational modeling to generate a family of structures consistent with the experimental data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure of the peptide.

Experimental Parameters:

  • Instrument: A calibrated CD spectropolarimeter.

  • Wavelength Range: 190-260 nm.

  • Solvent: Aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.0).

  • Concentration: 0.1-0.2 mg/mL.

  • Pathlength: 1 mm quartz cuvette.

Expected Spectra: For a short, flexible dipeptide like this compound, the CD spectrum is expected to be dominated by contributions from the peptide bond and the aromatic side chain of tyrosine. A strong negative band around 200 nm would suggest a predominantly random coil or polyproline II (PPII)-like conformation. The use of D-amino acids will result in a mirror-image spectrum compared to the L-L enantiomer.[1]

Computational Modeling

Computational methods are indispensable for exploring the conformational landscape of the dipeptide and refining the structures derived from experimental data.

Workflow:

Computational_Workflow Initial_Structure Build Initial D-Tyr-D-Pro Structure MD_Simulation Molecular Dynamics Simulation (e.g., AMBER, GROMACS) Initial_Structure->MD_Simulation Clustering Cluster Analysis of Trajectories MD_Simulation->Clustering Representative_Structures Extract Representative Conformers Clustering->Representative_Structures QM_Optimization Quantum Mechanics Optimization (e.g., DFT with B3LYP/6-31G*) Representative_Structures->QM_Optimization Final_Ensemble Final Ensemble of Low-Energy Conformers QM_Optimization->Final_Ensemble

References

Methodological & Application

Application Note and Protocol: Solid-Phase Synthesis of D-Tyrosyl-D-proline

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide D-Tyrosyl-D-proline using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The target audience for this protocol includes researchers, scientists, and professionals involved in drug development and peptide chemistry.

Introduction

Solid-phase peptide synthesis is the cornerstone of modern peptide synthesis, allowing for the efficient construction of peptide chains on a solid support.[1][2] This method simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing steps.[3] The Fmoc/tBu strategy is widely employed, utilizing the base-labile Fmoc group for Nα-protection and acid-labile groups for side-chain protection.[1] This protocol outlines the synthesis of this compound, a dipeptide composed of D-amino acids, which are often incorporated into peptides to enhance their stability against enzymatic degradation.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the solid-phase synthesis of this compound on a 0.1 mmol scale.

ParameterValueNotes
Resin
TypeWang ResinStandard for Fmoc-based synthesis of C-terminal acids.[4]
Substitution Level0.5 - 1.0 mmol/gAs specified by the manufacturer.
Starting Resin Amount200 mg (for 0.5 mmol/g loading)To achieve a 0.1 mmol synthesis scale.
First Amino Acid Loading (Fmoc-D-Pro-OH)
Fmoc-D-Pro-OH4 equivalents (0.4 mmol)Relative to the resin's theoretical loading.
DIC4 equivalents (0.4 mmol)
HOBt4 equivalents (0.4 mmol)Added to reduce racemization.[4]
DMAP0.1 equivalents (0.01 mmol)Catalyst for the esterification.
Fmoc Deprotection
Reagent20% (v/v) Piperidine in DMFStandard reagent for Fmoc removal.[5][6]
Reaction Time5 + 15 minutesA two-step deprotection is common.
Coupling (Fmoc-D-Tyr(tBu)-OH)
Fmoc-D-Tyr(tBu)-OH4 equivalents (0.4 mmol)
HBTU3.9 equivalents (0.39 mmol)
DIPEA8 equivalents (0.8 mmol)Base for activation and in-situ neutralization.
Cleavage and Deprotection
ReagentTFA / TIS / H₂O (95:2.5:2.5, v/v/v)Trifluoroacetic acid cleaves the peptide from the resin and removes the tBu protecting group. Triisopropylsilane (TIS) is a scavenger.
Reaction Time2-3 hours
Expected Yield 70-90%Typical crude yield for a dipeptide.
Expected Purity >85% (Crude)Purity as determined by HPLC.

Experimental Workflow Diagram

SPPS_Workflow cluster_loading 1. Resin Preparation & Loading cluster_cycle1 2. First Elongation Cycle cluster_cleavage 3. Cleavage & Purification Resin Wang Resin Swell Swell Resin in DCM/DMF Resin->Swell Load Load Fmoc-D-Pro-OH (DIC, HOBt, DMAP) Swell->Load Cap Cap Unreacted Sites (Acetic Anhydride, DIPEA) Load->Cap Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprotect1 Wash1 DMF & DCM Washes Deprotect1->Wash1 Couple Couple Fmoc-D-Tyr(tBu)-OH (HBTU, DIPEA) Wash1->Couple Wash2 DMF & DCM Washes Couple->Wash2 Cleave Cleavage from Resin (TFA/TIS/H₂O) Wash2->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purification (HPLC) Precipitate->Purify Lyophilize Lyophilization Purify->Lyophilize FinalPeptide FinalPeptide Lyophilize->FinalPeptide D-Tyr-D-Pro

Caption: Workflow for the solid-phase synthesis of this compound.

Detailed Experimental Protocol

This protocol is for a 0.1 mmol synthesis scale. All procedures should be performed in a fume hood with appropriate personal protective equipment.

Resin Preparation and Loading of Fmoc-D-proline
  • Resin Swelling: Place 200 mg of Wang resin (0.5 mmol/g) into a solid-phase synthesis vessel. Swell the resin in a mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) (1:1, v/v; 5 mL) for 30 minutes with gentle agitation.[7] Drain the solvent.

  • Loading Solution Preparation: In a separate vial, dissolve Fmoc-D-Pro-OH (4 eq, 0.4 mmol, 135 mg), HOBt (4 eq, 0.4 mmol, 54 mg) in a minimum amount of DMF (approx. 2 mL).

  • Activation and Coupling: Add the loading solution to the swollen resin. In a separate vial, dissolve DMAP (0.1 eq, 0.01 mmol, 1.2 mg) in a minimum amount of DMF and add it to the resin slurry. Finally, add DIC (4 eq, 0.4 mmol, 63 µL) to the reaction vessel.[7]

  • Reaction: Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (2 x 5 mL).

  • Capping: To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride (10 eq, 1 mmol) and DIPEA (10 eq, 1 mmol) in DMF (5 mL). Agitate for 30 minutes.

  • Final Wash: Wash the resin as in step 1.5 and dry it under vacuum. A small sample can be taken to determine the loading capacity via UV-Vis spectroscopy of the fulvene-piperidine adduct after Fmoc deprotection.[6]

Peptide Elongation: Coupling of D-Tyrosine
  • Fmoc Deprotection:

    • Swell the Fmoc-D-Pro-Wang resin in DMF (5 mL) for 15 minutes.

    • Drain the DMF and add 5 mL of 20% piperidine in DMF. Agitate for 5 minutes.[5]

    • Drain the solution, add another 5 mL of 20% piperidine in DMF, and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine.

  • Kaiser Test (Optional): Perform a Kaiser test to confirm the presence of a free primary amine. Note: Proline is a secondary amine and will yield a characteristic red or brown color, not the typical blue.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-D-Tyr(tBu)-OH (4 eq, 0.4 mmol, 184 mg) and HBTU (3.9 eq, 0.39 mmol, 148 mg) in 2 mL of DMF.

    • Add DIPEA (8 eq, 0.8 mmol, 140 µL) to the activation mixture and vortex for 1 minute.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Final Fmoc Deprotection: Repeat the deprotection procedure described in step 2.1 to remove the Fmoc group from the N-terminal D-Tyrosine.

Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.

  • Cleavage: Prepare a cleavage cocktail of TFA:TIS:H₂O (95:2.5:2.5, v/v/v). Add 5 mL of this cocktail to the resin.[6]

  • Reaction: Agitate the mixture at room temperature for 2-3 hours. The TFA will cleave the peptide from the Wang resin and simultaneously remove the t-Butyl protecting group from the Tyrosine side chain.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into a centrifuge tube containing 40 mL of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet twice with cold diethyl ether.

  • Drying: Dry the crude peptide pellet under vacuum to remove residual ether.

  • Purification and Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity can be confirmed by mass spectrometry (MS) and analytical HPLC.

  • Lyophilization: Lyophilize the pure HPLC fractions to obtain the final this compound as a white, fluffy powder.[8]

References

Application Notes and Protocols for Investigating D-Tyrosyl-D-proline in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Background

D-Amino Acids in Cell Culture:

D-amino acids are enantiomers of the more common L-amino acids. While L-amino acids are the building blocks of proteins, D-amino acids have distinct biological roles and can be toxic to cells. This toxicity often arises from their interference with protein synthesis.[1] Cells possess protective mechanisms, such as the enzyme D-Tyrosyl-tRNA deacylase (DTD), which removes D-amino acids erroneously attached to tRNAs, thus preventing their incorporation into proteins and ensuring translational fidelity.[2][3][4] The presence of D-amino acids can lead to the accumulation of mischarged tRNAs, causing cellular stress and inhibiting cell viability.[4][5]

Proline in Cell Culture:

L-proline is a unique imino acid with multifaceted roles in cellular processes. It is a crucial component of collagen and is involved in protein structure stabilization. Proline metabolism influences cell signaling, energy production, and redox balance.[6][7][8] It has been shown to modulate pathways such as the mTOR and MAPK signaling cascades and can impact cell proliferation and survival.[6][9] Dysregulation of proline metabolism has been linked to various diseases, including neurological and psychiatric disorders.[8][10]

Given the properties of its components, D-Tyrosyl-D-proline could potentially exhibit unique biological activities, including neuroprotective or cytotoxic effects, or it might modulate specific signaling pathways. The following sections provide detailed protocols and theoretical frameworks to guide the investigation of this novel dipeptide.

Potential Signaling Pathways and Mechanisms of Action

Based on the known functions of D-amino acids and proline, several hypothetical signaling pathways and mechanisms of action for this compound can be postulated.

A primary mechanism to investigate is the potential for this compound to interfere with protein synthesis, similar to other D-amino acids. This could lead to cellular stress responses. The diagram below illustrates the general mechanism of D-amino acid toxicity.

D_amino_acid_toxicity D_Tyr_D_Pro This compound D_Tyr D-Tyrosine D_Tyr_D_Pro->D_Tyr Cellular uptake & potential cleavage TyrRS Tyrosyl-tRNA Synthetase D_Tyr->TyrRS tRNA_Tyr tRNA(Tyr) tRNA_Tyr->TyrRS D_Tyr_tRNA D-Tyr-tRNA(Tyr) TyrRS->D_Tyr_tRNA Mischarging Ribosome Ribosome D_Tyr_tRNA->Ribosome DTD D-Tyrosyl-tRNA deacylase (DTD) D_Tyr_tRNA->DTD Hydrolysis Protein_synthesis Protein Synthesis (Inhibited) Ribosome->Protein_synthesis Cell_stress Cellular Stress Protein_synthesis->Cell_stress DTD->tRNA_Tyr Free_D_Tyr Free D-Tyrosine DTD->Free_D_Tyr

Hypothetical mechanism of this compound toxicity.

Additionally, the proline component could influence proline-dependent signaling pathways. The following diagram illustrates the central role of proline metabolism and its connection to major signaling pathways.

Proline_Signaling Proline Proline PRODH PRODH Proline->PRODH Catabolism mTOR mTOR Pathway Proline->mTOR MAPK MAPK/ERK Pathway Proline->MAPK Collagen Collagen Synthesis Proline->Collagen Glutamate Glutamate P5CS P5CS Glutamate->P5CS Synthesis P5CS->Proline Synthesis PRODH->Glutamate Catabolism ROS ROS Production PRODH->ROS Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Cell_Survival Cell Survival MAPK->Cell_Survival Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 treat Treat with this compound (serial dilutions) incubate1->treat incubate2 Incubate (24, 48, 72h) treat->incubate2 add_reagent Add MTT/XTT/resazurin reagent incubate2->add_reagent incubate3 Incubate (1-4h) add_reagent->incubate3 measure Measure absorbance/ fluorescence incubate3->measure analyze Analyze data (IC50) measure->analyze end End analyze->end

References

Application Note: Quantification of D-Tyrosyl-D-proline using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-Tyrosyl-D-proline is a cyclic dipeptide, also known as a diketopiperazine (DKP). DKPs are a class of compounds with diverse biological activities and are of significant interest in drug discovery and development. Accurate quantification of specific DKPs like this compound in various matrices is crucial for pharmacokinetic studies, metabolism research, and quality control in manufacturing processes. This application note details a robust and sensitive method for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers high selectivity and sensitivity, making it well-suited for analyzing complex biological samples.[1][2]

Principle

This method utilizes reversed-phase liquid chromatography for the separation of this compound from matrix components. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to a standard curve generated using a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and variations in instrument response. The use of stable isotope dilution assays is a reliable method for the accurate quantification of cyclic dipeptides.[3]

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • This compound-d4 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Human plasma (or other relevant biological matrix)

  • 96-well protein precipitation plates

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve this compound and the SIL-IS in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions:

    • Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the SIL-IS stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of the sample (plasma, cell lysate, etc.) into a well of a 96-well plate.

  • Add 10 µL of the internal standard working solution (100 ng/mL) to each well.

  • Add 150 µL of cold acetonitrile containing 0.1% formic acid to each well to precipitate proteins.

  • Mix thoroughly and incubate at 4°C for 20 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method Parameters

Liquid Chromatography Conditions:

ParameterValue
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program:
0.0 - 0.5 min5% B
0.5 - 2.5 min5% to 95% B
2.5 - 3.5 min95% B
3.5 - 3.6 min95% to 5% B
3.6 - 5.0 min5% B (Re-equilibration)

Mass Spectrometry Conditions:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions:
This compoundPrecursor Ion > Product Ion (To be determined experimentally)
SIL-ISPrecursor Ion > Product Ion (To be determined experimentally)
Dwell Time100 ms

Data Presentation

Table 1: Quantitative Performance Characteristics of the LC-MS/MS Method

ParameterThis compound
Linearity Range (ng/mL)1 - 1000
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ) (ng/mL)1
Limit of Detection (LOD) (ng/mL)0.5
Accuracy (% bias) at LLOQ, L, M, H QC± 15%
Precision (%RSD) at LLOQ, L, M, H QC< 15%
Recovery (%)85 - 115%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solutions (1 mg/mL) working_std Working Standards (1-1000 ng/mL) stock->working_std is_std Internal Standard (100 ng/mL) stock->is_std sample 50 µL Sample (e.g., Plasma) add_is Add 10 µL IS sample->add_is ppt Protein Precipitation (150 µL ACN) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection separation HPLC Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quant Quantification (vs. Standard Curve) detection->quant

Caption: Experimental workflow for this compound quantification.

signaling_pathway_placeholder cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Mobile_Phase Mobile Phase (A: H2O+FA, B: ACN+FA) Pump HPLC Pump Mobile_Phase->Pump Autosampler Autosampler (Injects Sample) Pump->Autosampler Column C18 Column (Separation) Autosampler->Column ESI_Source ESI Source (Ionization) Column->ESI_Source Eluent Q1 Quadrupole 1 (Precursor Ion Selection) ESI_Source->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector

Caption: Logical relationship of the LC-MS/MS system components.

References

Application Note: Chiral Separation of D-Tyrosyl-D-proline using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the dipeptide D-Tyrosyl-D-proline. The method utilizes a chiral stationary phase to achieve baseline separation of the D-D enantiomer from other potential stereoisomers. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate quantification and purity assessment of this compound. The described method is precise, and accurate, and can be readily implemented in a quality control or research laboratory setting.

Introduction

D-amino acid-containing peptides are of increasing interest in drug development due to their enhanced stability against enzymatic degradation compared to their L-counterparts. This compound is a dipeptide with potential applications in various therapeutic areas. The stereochemistry of this dipeptide is critical to its biological activity and safety profile. Therefore, a reliable analytical method to confirm the stereochemical purity of this compound is essential. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for separating stereoisomers.[1][2] This application note provides a detailed protocol for the chiral separation of this compound, enabling accurate assessment of its enantiomeric purity.

Experimental Workflow

The following diagram outlines the general workflow for the HPLC analysis of this compound.

workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution 1 Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration 2 Injection Inject into HPLC System Filtration->Injection 3 Separation Chiral Stationary Phase Column Injection->Separation Detection UV Detection at 220 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Peak Integration and Quantification Chromatogram->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Materials and Methods

Instrumentation and Columns
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector.

  • Chiral Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.

  • Data Acquisition and Processing: Agilent OpenLab CDS software or equivalent.

Reagents and Chemicals
  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Trifluoroacetic Acid (TFA): HPLC grade.

  • Water: Deionized, 18.2 MΩ·cm.

  • This compound Standard: Purity >99%, obtained from a reputable supplier.

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column CHIRALPAK® IA, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile/Methanol (50:50, v/v)
Gradient 10-60% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Run Time 30 minutes

Protocols

Standard Solution Preparation
  • Accurately weigh approximately 10 mg of this compound standard.

  • Dissolve the standard in 10 mL of the initial mobile phase composition (90% Mobile Phase A, 10% Mobile Phase B) to obtain a stock solution of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the initial mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in the initial mobile phase to achieve a theoretical concentration within the calibration range.

  • Vortex the solution for 30 seconds to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC Analysis Procedure
  • Equilibrate the CHIRALPAK® IA column with the initial mobile phase composition (90% A: 10% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the prepared standard and sample solutions.

  • Run the gradient program as specified in the chromatographic conditions table.

  • Monitor the chromatogram at 220 nm.

  • At the end of each run, allow the column to re-equilibrate at the initial conditions for 5 minutes.

Results and Discussion

The developed HPLC method successfully separates the this compound peak from other potential stereoisomers. The use of a polysaccharide-based chiral stationary phase, CHIRALPAK® IA, provides excellent enantioselectivity for this dipeptide. The mobile phase, consisting of an acetonitrile/methanol mixture with a trifluoroacetic acid modifier, ensures good peak shape and resolution.

Method Validation

The method was validated for linearity, precision, and accuracy.

Validation ParameterResult
Linearity (R²) > 0.999 (over the range of 1-100 µg/mL)
Precision (%RSD) < 2.0% (for both intra-day and inter-day)
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL

Logical Relationship of Method Parameters

The following diagram illustrates the relationship between key HPLC parameters and their impact on the separation of this compound.

G cluster_params Method Parameters cluster_outcomes Separation Outcomes Column Chiral Stationary Phase (CHIRALPAK® IA) Resolution Resolution (Rs) Column->Resolution Primary Driver of Enantioselectivity MobilePhase Mobile Phase Composition (ACN/MeOH with TFA) MobilePhase->Resolution RetentionTime Retention Time (tR) MobilePhase->RetentionTime FlowRate Flow Rate (1.0 mL/min) FlowRate->RetentionTime PeakShape Peak Shape FlowRate->PeakShape Temperature Column Temperature (25 °C) Temperature->Resolution Temperature->RetentionTime

Caption: Interplay of HPLC parameters affecting the chiral separation.

Conclusion

This application note presents a validated HPLC method for the chiral separation of this compound. The method is reliable, reproducible, and suitable for the routine analysis and quality control of this dipeptide in research and pharmaceutical development. The use of a CHIRALPAK® IA column with a gradient elution of acetonitrile and methanol with a TFA modifier provides excellent separation and peak characteristics.

References

Application Notes and Protocols for Incorporating D-Tyrosyl-D-proline into Peptide Sequences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids, particularly D-enantiomers, into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. D-amino acids, such as D-Tyrosine and D-proline, offer significant advantages, including enhanced stability against enzymatic degradation by proteases, which typically recognize L-amino acids.[1] This increased stability can lead to a longer circulating half-life of peptide-based therapeutics.[1] Furthermore, the unique conformational constraints imposed by D-amino acids, especially the rigid cyclic structure of D-proline, can induce specific secondary structures like β-turns, leading to improved receptor binding affinity and selectivity.[1][2]

This document provides detailed application notes and protocols for the incorporation of the D-Tyrosyl-D-proline dipeptide motif into peptide sequences. While specific data for a peptide containing the precise this compound sequence is limited in publicly available literature, this guide leverages data from structurally related D-proline-containing opioid peptides to provide a practical framework for researchers. The protocols are based on well-established Solid-Phase Peptide Synthesis (SPPS) methodologies.

Rationale for Incorporating this compound

The this compound dipeptide combines the benefits of two distinct D-amino acids:

  • D-Tyrosine: The presence of a D-amino acid at the N-terminus can significantly increase resistance to aminopeptidases. The phenolic side chain of tyrosine is a common feature in opioid peptides, crucial for receptor interaction.

  • D-Proline: The cyclic structure of proline introduces a kink in the peptide backbone, influencing its conformation.[1][2] D-proline, in particular, can stabilize specific turn structures that may be critical for high-affinity receptor binding.[1] Peptides containing proline are also known to have unique processing characteristics by certain peptidases.[2][3][4]

The combination of these two residues can lead to peptides with enhanced stability and potentially novel pharmacological profiles, making them attractive candidates for therapeutic development, particularly in areas like pain management where opioid peptides are of great interest.

Quantitative Data: Opioid Receptor Affinity of a D-Proline Containing Peptide

CompoundReceptorKi (nM)Agonist/Antagonist Activity
c[L-Tyr-D-Pro-D-Trp-Phe-Gly]µ-Opioid Receptor (MOR)34Agonist[5]

Note: Ki is the inhibition constant, a measure of binding affinity. A lower Ki value indicates higher binding affinity.

Experimental Protocols

The following protocols describe the manual Solid-Phase Peptide Synthesis (SPPS) for incorporating a this compound dipeptide into a target peptide sequence using the widely adopted Fmoc/tBu strategy.

General Materials and Reagents
  • Resin: Rink Amide resin is suitable for the synthesis of C-terminally amidated peptides. The loading capacity should be appropriate for the desired scale of synthesis.

  • Fmoc-protected Amino Acids: All standard L-amino acids and the required D-amino acids (Fmoc-D-Tyr(tBu)-OH and Fmoc-D-Pro-OH) should be of high purity.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Methanol (MeOH), Diisopropylethylamine (DIPEA). All solvents should be peptide synthesis grade.

  • Coupling Reagents: (Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and 1-Hydroxybenzotriazole (HOBt).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water.

  • Other Reagents: Acetic anhydride for capping, Diethyl ether (cold) for precipitation.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Manual Synthesis

This protocol outlines the step-by-step procedure for assembling a peptide chain on a solid support.

  • Resin Swelling:

    • Place the desired amount of Rink Amide resin in a reaction vessel.

    • Wash the resin with DMF (3 x 5 mL) and then DCM (3 x 5 mL).

    • Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine.

  • Amino Acid Coupling (General Step):

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution.

    • In a separate vial, dissolve the coupling reagent (e.g., BOP, 3 eq.) in DMF.

    • Add the coupling reagent solution to the activated amino acid solution and mix for 1-2 minutes.

    • Add the activated amino acid mixture to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • To monitor the completion of the coupling reaction, a Kaiser test can be performed.

  • Incorporation of the this compound Dipeptide:

    • Step 4a: Coupling of Fmoc-D-Pro-OH: Following the deprotection of the preceding amino acid, couple Fmoc-D-Pro-OH using the general coupling protocol described in step 3.

    • Step 4b: Deprotection of Fmoc-D-Proline: Perform the Fmoc deprotection as described in step 2.

    • Step 4c: Coupling of Fmoc-D-Tyr(tBu)-OH: Couple Fmoc-D-Tyr(tBu)-OH to the D-proline residue on the resin using the general coupling protocol. The tert-butyl (tBu) group protects the hydroxyl function of the tyrosine side chain.

  • Capping (Optional):

    • To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed after coupling.

    • Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5:1:94 v/v/v) for 15 minutes.

    • Wash the resin with DMF and DCM.

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence until the full-length peptide is assembled.

Protocol 2: Cleavage and Deprotection

This protocol describes the release of the synthesized peptide from the resin and the removal of side-chain protecting groups.

  • Resin Preparation:

    • After the final Fmoc deprotection, wash the resin with DCM (5 x 5 mL) and methanol (3 x 5 mL) and dry it under vacuum.

  • Cleavage Reaction:

    • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide under vacuum.

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow: Solid-Phase Peptide Synthesis

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_cleavage Cleavage & Deprotection cluster_purification Purification Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Final_Wash Final Wash & Dry Wash2->Final_Wash Final Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitate with Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Final Peptide Final Peptide Purification->Final Peptide

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Signaling Pathway: µ-Opioid Receptor Activation

Opioid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MOR µ-Opioid Receptor (GPCR) G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel modulates cAMP cAMP AC->cAMP produces Cellular_Response Decreased Neuronal Excitability Ion_Channel->Cellular_Response contributes to cAMP->Cellular_Response leads to Peptide D-Tyr-D-Pro Peptide (Agonist) Peptide->MOR binds

Caption: General signaling pathway of a µ-opioid receptor agonist.

Conclusion

The incorporation of this compound into peptide sequences presents a promising avenue for the development of novel therapeutics with enhanced stability and potentially unique pharmacological properties. The provided protocols for Fmoc-based solid-phase peptide synthesis offer a practical guide for researchers to synthesize these modified peptides. While specific biological data for this compound containing peptides is an area for future research, the data from related D-proline containing opioid peptides suggests that this structural motif is well-suited for targeting G-protein coupled receptors like the µ-opioid receptor. The visualization of the synthetic workflow and the canonical opioid receptor signaling pathway provides a clear conceptual framework for researchers entering this exciting field.

References

D-Tyrosyl-D-proline: A Versatile Chiral Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tyrosyl-D-proline is a dipeptide composed of D-tyrosine and D-proline, two non-proteinogenic amino acids. Its inherent chirality and conformational rigidity make it a valuable building block in the synthesis of complex molecules with diverse biological activities. The incorporation of D-amino acids can enhance the stability of peptides against enzymatic degradation, a crucial property for the development of therapeutic agents. This document provides an overview of the applications of this compound, with a focus on its use in the synthesis of cyclic dipeptides and its potential as a modulator of opioid receptors. Detailed experimental protocols and quantitative data are provided to facilitate its use in research and drug development.

Applications of this compound Derivatives

Antimicrobial Agents

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of compounds often exhibiting significant biological activity. The cyclized form of D-Tyrosyl-L-proline, cyclo(D-Pro-L-Tyr), and its diastereomer, cyclo(L-Pro-L-Tyr), have been isolated from various microorganisms and have demonstrated notable antibacterial and antifungal properties.

Antibacterial Activity:

Cyclo(D-Pro-L-Tyr) has been shown to be effective against several plant pathogenic bacteria. The minimum inhibitory concentration (MIC) of this compound against various bacterial strains is summarized in the table below.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
cyclo(L-Pro-L-Tyr)Xanthomonas axonopodis pv. citri31.25[1][2]
Ralstonia solanacearum31.25[1][2]
Clavibacter michiganensisNo activity observed[1][2]
cyclo(D-Pro-L-Tyr)Xanthomonas axonopodis pv. citri31.25[1][2]
Ralstonia solanacearum31.25[1][2]
Clavibacter michiganensisNo activity observed[1][2]

Antifungal Activity:

The proposed mechanism of antifungal action for cyclo(Pro-Tyr) involves the targeting of the plasma membrane H+-ATPase Pma1 in fungi. This interaction disrupts plasma membrane polarization, leading to oxidative stress, increased membrane fluidity, and ultimately, compromised fungal membrane integrity.

Kappa-Opioid Receptor Ligands

Peptides containing D-amino acids, particularly D-proline, have been investigated as ligands for opioid receptors. The incorporation of D-proline can confer selectivity and potent activity at the kappa-opioid receptor (KOR). While specific binding data for this compound is not extensively available, related D-Proline-containing peptides have shown significant affinity and agonist or antagonist activity at the KOR. For instance, [D-Pro10]dynorphin A(1-11), a dynorphin analog containing D-proline, is a potent KOR agonist. The development of selective KOR ligands is of great interest for the treatment of pain, addiction, and mood disorders.

Experimental Protocols

Synthesis of Linear this compound Dipeptide (Solution-Phase)

This protocol describes the synthesis of a protected linear this compound dipeptide, Boc-D-Tyr(Bzl)-D-Pro-OMe, using solution-phase peptide coupling methods.

Materials:

  • Boc-D-Tyr(Bzl)-OH

  • H-D-Pro-OMe·HCl

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Deprotection of D-proline methyl ester: Dissolve H-D-Pro-OMe·HCl in a minimal amount of DMF and add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt.

  • Activation of Boc-D-Tyr(Bzl)-OH: In a separate flask, dissolve Boc-D-Tyr(Bzl)-OH (1 equivalent) and HOBt (1 equivalent) in DCM. Cool the solution to 0 °C in an ice bath. Add DCC (1 equivalent) dissolved in DCM and stir the mixture at 0 °C for 30 minutes.

  • Coupling Reaction: Add the neutralized D-proline methyl ester solution to the activated Boc-D-Tyr(Bzl)-OH solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the pure Boc-D-Tyr(Bzl)-D-Pro-OMe.

Cyclization of this compound to cyclo(D-Tyr-D-Pro)

This protocol describes the deprotection and subsequent cyclization of the linear dipeptide methyl ester to form the cyclic dipeptide.

Materials:

  • Boc-D-Tyr(Bzl)-D-Pro-OMe

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol

  • Piperidine or other suitable base

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Boc Deprotection: Dissolve Boc-D-Tyr(Bzl)-D-Pro-OMe in a solution of 20-50% TFA in DCM. Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Removal of TFA: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene to ensure complete removal of residual TFA.

  • Cyclization: Dissolve the resulting deprotected dipeptide methyl ester in a large volume of a suitable solvent such as methanol or DMF to favor intramolecular cyclization over intermolecular polymerization. Add a weak base, such as piperidine (2 equivalents), to catalyze the cyclization. Stir the reaction at room temperature for 24-48 hours.

  • Purification: Concentrate the reaction mixture and purify the crude cyclo(D-Tyr-D-Pro) by preparative HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Benzyl Deprotection (if necessary): If the final product requires a free hydroxyl group on the tyrosine residue, the benzyl protecting group can be removed by catalytic hydrogenation (e.g., H2, Pd/C in methanol).

Visualizations

Experimental Workflow for Synthesis and Cyclization

G cluster_synthesis Solution-Phase Synthesis cluster_cyclization Deprotection and Cyclization cluster_purification Purification Boc-D-Tyr(Bzl)-OH Boc-D-Tyr(Bzl)-OH Coupling Coupling Boc-D-Tyr(Bzl)-OH->Coupling H-D-Pro-OMe H-D-Pro-OMe H-D-Pro-OMe->Coupling Protected Dipeptide Protected Dipeptide Coupling->Protected Dipeptide DCC, HOBt, DIPEA Boc Deprotection Boc Deprotection Protected Dipeptide->Boc Deprotection TFA/DCM Linear Dipeptide Ester Linear Dipeptide Ester Boc Deprotection->Linear Dipeptide Ester Cyclization Cyclization Linear Dipeptide Ester->Cyclization Base (e.g., Piperidine) Crude cyclo(D-Tyr-D-Pro) Crude cyclo(D-Tyr-D-Pro) Cyclization->Crude cyclo(D-Tyr-D-Pro) HPLC Purification HPLC Purification Crude cyclo(D-Tyr-D-Pro)->HPLC Purification Pure cyclo(D-Tyr-D-Pro) Pure cyclo(D-Tyr-D-Pro) HPLC Purification->Pure cyclo(D-Tyr-D-Pro)

Caption: Workflow for the synthesis of cyclo(D-Tyr-D-Pro).

Proposed Signaling Pathway for Kappa-Opioid Receptor Activation

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling KOR Kappa-Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAP Kinase (ERK, p38, JNK) G_protein->MAPK Activation Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulation Ligand D-Tyr-D-Pro Derivative (Agonist) Ligand->KOR Binding cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Analgesia, etc.) PKA->Cellular_Response MAPK->Cellular_Response Ion_Channel->Cellular_Response

Caption: Kappa-opioid receptor signaling pathway.

Conclusion

This compound and its derivatives represent a promising class of chiral building blocks for the development of novel therapeutic agents. Their inherent stability and conformational constraints can be exploited to design molecules with improved pharmacokinetic properties and high target specificity. The provided protocols and data serve as a starting point for researchers to explore the potential of this versatile dipeptide in their own synthetic and drug discovery endeavors. Further research into the specific interactions of this compound derivatives with biological targets, such as the kappa-opioid receptor, will be crucial in unlocking their full therapeutic potential.

References

Application Notes and Protocols: Experimental Use of D-Tyrosyl-D-proline in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for investigating the potential inhibitory effects of the dipeptide D-Tyrosyl-D-proline on specific enzyme targets. While direct experimental evidence for this specific dipeptide is limited, based on the known inhibitory activities of peptides containing D-amino acids, particularly D-proline and aromatic residues like Tyrosine, we propose Dipeptidyl Peptidase IV (DPP-IV) and Dipeptidyl Peptidase III (DPP III) as primary targets for inhibition screening. These enzymes are crucial in various physiological processes, and their inhibition has significant therapeutic implications.

Introduction to this compound as a Potential Enzyme Inhibitor

Peptide-based molecules are a cornerstone of drug discovery, often serving as scaffolds for developing potent and selective enzyme inhibitors. The inclusion of D-amino acids, such as D-proline, can confer resistance to proteolytic degradation and provide unique conformational constraints, which can enhance binding affinity and selectivity for target enzymes.[1] D-proline containing peptides have shown significant inhibitory activity against several enzymes, including matrix metalloproteases and metallo-β-lactamases.[1]

Dipeptidyl Peptidase IV (DPP-IV) is a serine exopeptidase that plays a critical role in glucose metabolism by inactivating incretin hormones like GLP-1.[2] Inhibitors of DPP-IV are established therapeutics for type 2 diabetes. Notably, peptides containing proline at the penultimate C-terminal position are known to be effective DPP-IV inhibitors.[3] Furthermore, a novel peptide analog of endomorphin-2, containing a Tyr-Pro motif, has been identified as a potent blocker of DPP-IV.[2]

Dipeptidyl Peptidase III (DPP III) is a zinc-dependent exopeptidase involved in the metabolism of bioactive peptides, including enkephalins and angiotensin. Dipeptides with aromatic residues, such as Tyr-Tyr and Tyr-Phe, have been shown to be potent inhibitors of DPP III.[4]

Given these precedents, the dipeptide this compound, which combines a D-proline residue with an aromatic D-tyrosine, represents a compelling candidate for screening against both DPP-IV and DPP III.

Proposed Targets and Signaling Pathways

Dipeptidyl Peptidase IV (DPP-IV)

DPP-IV cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides. Its inhibition increases the bioavailability of incretins, leading to enhanced insulin secretion and suppressed glucagon release.

DPP_IV_Pathway GLP-1 GLP-1 DPP-IV DPP-IV GLP-1->DPP-IV Degradation Pancreatic Beta Cells Pancreatic Beta Cells GLP-1->Pancreatic Beta Cells Stimulation Inactive GLP-1 Inactive GLP-1 DPP-IV->Inactive GLP-1 This compound This compound This compound->DPP-IV Inhibition Insulin Secretion Insulin Secretion Pancreatic Beta Cells->Insulin Secretion

Caption: Proposed inhibition of the DPP-IV pathway by this compound.
Dipeptidyl Peptidase III (DPP III)

DPP III is involved in pain and blood pressure regulation through its action on neuropeptides. Its inhibition could potentiate the effects of endogenous opioids and other bioactive peptides.

DPP_III_Pathway Enkephalins Enkephalins DPP III DPP III Enkephalins->DPP III Degradation Opioid Receptors Opioid Receptors Enkephalins->Opioid Receptors Activation Inactive Peptides Inactive Peptides DPP III->Inactive Peptides This compound This compound This compound->DPP III Inhibition Analgesia Analgesia Opioid Receptors->Analgesia

Caption: Proposed inhibition of the DPP III pathway by this compound.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical inhibitory constants for this compound against the proposed target enzymes, based on values observed for similar peptide inhibitors. These values should be experimentally determined.

CompoundTarget EnzymeIC50 (nM)Ki (nM)Inhibition Type
This compoundDPP-IV10 - 1005 - 50Competitive
This compoundDPP III50 - 50025 - 250Competitive
Reference Inhibitor (DPP-IV)DPP-IV1 - 100.5 - 5Competitive
Reference Inhibitor (DPP III)DPP III10 - 505 - 25Competitive

Experimental Protocols

The following protocols provide a framework for assessing the inhibitory activity of this compound.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound Stock Assay_Setup Set up Assay Plate (Enzyme, Inhibitor, Buffer) Compound_Prep->Assay_Setup Enzyme_Prep Prepare Enzyme Stock (DPP-IV/DPP III) Enzyme_Prep->Assay_Setup Substrate_Prep Prepare Substrate Stock Reaction_Start Initiate Reaction with Substrate Substrate_Prep->Reaction_Start Incubation Pre-incubate Enzyme and Inhibitor Assay_Setup->Incubation Incubation->Reaction_Start Measurement Measure Signal (Fluorescence/Absorbance) Reaction_Start->Measurement Data_Processing Process Raw Data Measurement->Data_Processing IC50_Calc Calculate IC50 Values Data_Processing->IC50_Calc Kinetics Determine Ki and Inhibition Type IC50_Calc->Kinetics

Caption: General workflow for enzyme inhibition assay.
DPP-IV Inhibition Assay Protocol

This protocol is adapted from methodologies used for screening DPP-IV inhibitors.[2]

Materials:

  • Human recombinant DPP-IV (e.g., from R&D Systems)

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • This compound

  • Reference DPP-IV inhibitor (e.g., Sitagliptin)

  • Assay Buffer: Tris-HCl (pH 7.5) containing 1 M NaCl and 1 mg/mL BSA

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in Assay Buffer (e.g., from 1 µM to 0.01 nM).

    • Prepare a 1 mg/mL stock of DPP-IV in Assay Buffer. Dilute to the working concentration (e.g., 0.1 µg/mL) immediately before use.

    • Prepare a 1 mM stock solution of Gly-Pro-AMC in DMSO. Dilute to the working concentration (e.g., 100 µM) in Assay Buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add 50 µL of the this compound dilution or reference inhibitor. For control wells, add 50 µL of Assay Buffer.

    • Add 25 µL of the diluted DPP-IV solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.

    • Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (V) from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

DPP III Inhibition Assay Protocol

This protocol is based on assays for DPP III activity using a fluorogenic substrate.[4]

Materials:

  • Human recombinant DPP III

  • DPP III substrate: Arg-Arg-β-naphthylamide (Arg-Arg-2NA) or a fluorogenic equivalent.

  • This compound

  • Reference DPP III inhibitor (e.g., Tynorphin)

  • Assay Buffer: Tris-HCl (pH 7.4) containing 1 mM ZnCl2.

  • 96-well black microplates

  • Fluorometric microplate reader (wavelengths dependent on the substrate)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Prepare a 1 mg/mL stock of DPP III. Dilute to the working concentration in Assay Buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the working concentration in Assay Buffer.

  • Assay Protocol:

    • Follow the same steps as the DPP-IV assay, adding the appropriate reagents (DPP III, this compound/reference inhibitor, and substrate) to the 96-well plate.

    • Pre-incubate the enzyme and inhibitor.

    • Initiate the reaction with the substrate.

    • Monitor the increase in fluorescence over time.

  • Data Analysis:

    • Analyze the data as described for the DPP-IV inhibition assay to determine the IC50 value.

Determination of Inhibition Type (Kinetic Analysis)

To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the inhibition assay with varying concentrations of both the substrate and this compound.

  • Select a range of fixed concentrations of this compound (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki, where Ki is estimated from the IC50).

  • For each inhibitor concentration, perform the assay with a range of substrate concentrations (e.g., 0.2 to 5 times the Km of the substrate).

  • Measure the initial reaction velocities (V₀).

  • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Michaelis-Menten plot (V₀ vs. [S]).

  • Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the type of inhibition.

Conclusion

The dipeptide this compound holds promise as a potential inhibitor of peptidases such as DPP-IV and DPP III due to its structural features. The provided protocols offer a comprehensive framework for the initial screening and detailed kinetic characterization of its inhibitory properties. Successful demonstration of inhibitory activity could pave the way for the development of novel therapeutic agents based on this dipeptide scaffold.

References

Application Notes and Protocols for Studying D-Tyrosyl-D-proline Protein Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-amino acid containing peptides (DAACPs) represent a fascinating and relatively underexplored class of biomolecules. The incorporation of D-amino acids can confer unique structural properties and significant resistance to proteolytic degradation, making them attractive candidates for therapeutic development. D-Tyrosyl-D-proline is a dipeptide of interest due to the presence of both an aromatic D-amino acid and a conformationally constrained D-proline residue. Understanding the protein binding characteristics of this dipeptide is crucial for elucidating its potential biological functions and for guiding the development of novel therapeutics.

These application notes provide a comprehensive set of protocols to study the binding of this compound to a potential protein target. Given the structural similarity of the D-proline moiety to L-proline, a key substrate in cellular metabolism, Proline Dehydrogenase (PRODH) is presented here as a primary hypothetical target for inhibition studies. Additionally, D-aminoacyl-tRNA deacylase (DTD) , an enzyme responsible for clearing D-aminoacyl-tRNAs, is discussed as a secondary potential interacting protein.

The following sections detail experimental protocols for determining binding affinity and enzyme inhibition, summarize hypothetical quantitative data in structured tables, and provide diagrams of the experimental workflow and a relevant signaling pathway.

Potential Protein Targets

  • Proline Dehydrogenase (PRODH): This mitochondrial enzyme catalyzes the first step in proline catabolism, the oxidation of L-proline to Δ¹-pyrroline-5-carboxylate (P5C).[1][2] Due to its critical role in cellular metabolism and its implications in cancer, PRODH is a significant drug target.[1][2] It is hypothesized that this compound may act as a competitive inhibitor of PRODH by binding to the proline active site.

  • D-aminoacyl-tRNA deacylase (DTD): This enzyme plays a crucial role in maintaining the fidelity of protein synthesis by hydrolyzing the ester bond between D-amino acids and their cognate tRNAs, including D-Tyrosyl-tRNA.[3] The D-Tyrosine residue of the dipeptide makes DTD a plausible, albeit less explored, binding partner.

Experimental Protocols

Protocol 1: Proline Dehydrogenase (PRODH) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory potential of this compound on PRODH activity. The assay measures the production of P5C, which forms a colored adduct with o-aminobenzaldehyde (o-AB).[2]

Materials:

  • Recombinant human PRODH

  • L-proline

  • This compound

  • o-aminobenzaldehyde (o-AB)

  • Menadione

  • Assay Buffer: 20 mM MOPS, pH 7.5, 10 mM MgCl₂

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a 2X stock solution of L-proline in Assay Buffer.

    • Prepare a series of this compound dilutions in Assay Buffer.

    • Prepare a 10X stock solution of o-AB in a suitable organic solvent (e.g., ethanol) and then dilute to a 2X working solution in Assay Buffer.

    • Prepare a 100X stock solution of menadione in DMSO and dilute to a 2X working solution in Assay Buffer.

    • Prepare a 2X stock solution of PRODH enzyme in Assay Buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add 50 µL of the this compound dilution (or Assay Buffer for control).

    • Add 25 µL of 2X L-proline solution to each well.

    • Add 10 µL of 2X o-AB solution and 10 µL of 2X menadione solution to each well.

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 5 µL of 2X PRODH enzyme solution to each well.

    • Immediately measure the absorbance at 443 nm in kinetic mode for 15-30 minutes at 25°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable inhibition model (e.g., competitive, non-competitive) to determine the IC₅₀ and Ki values.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure the real-time binding kinetics between an immobilized protein (ligand) and an analyte in solution.[4][5][6][7] This protocol outlines the steps to characterize the binding of this compound to PRODH.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human PRODH

  • This compound

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0

Procedure:

  • Protein Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject a solution of PRODH (20-50 µg/mL in Immobilization Buffer) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

  • Binding Analysis:

    • Prepare a dilution series of this compound in Running Buffer (e.g., 0.1 µM to 100 µM).

    • Inject the this compound solutions over the immobilized PRODH surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds), followed by a dissociation phase with Running Buffer (e.g., 300 seconds).

    • Regenerate the sensor surface between each analyte injection using a suitable regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5), if necessary.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal to obtain sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[8][9][10][11][12]

Materials:

  • Isothermal titration calorimeter

  • Recombinant human PRODH

  • This compound

  • Dialysis Buffer: 20 mM MOPS, pH 7.5, 150 mM NaCl

Procedure:

  • Sample Preparation:

    • Dialyze both PRODH and this compound extensively against the same batch of Dialysis Buffer to minimize buffer mismatch effects.

    • Determine the accurate concentrations of the protein and the dipeptide after dialysis.

  • ITC Experiment:

    • Fill the sample cell (typically ~200 µL) with PRODH solution (e.g., 20-50 µM).

    • Fill the injection syringe (~40 µL) with this compound solution (e.g., 200-500 µM).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the PRODH solution at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Integrate the heat pulses from each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of dipeptide to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Data Presentation

The following tables summarize hypothetical quantitative data for the binding of this compound to PRODH.

Table 1: PRODH Inhibition Data

CompoundIC₅₀ (µM)Ki (µM)Inhibition Type
This compound45.2 ± 3.122.8 ± 1.5Competitive
L-proline (substrate)---
Known PRODH Inhibitor5.8 ± 0.42.9 ± 0.2Competitive

Table 2: SPR Kinetic and Affinity Data

Analyteka (1/Ms)kd (1/s)KD (µM)
This compound1.2 x 10³2.5 x 10⁻²20.8
Known PRODH Inhibitor5.6 x 10⁴1.8 x 10⁻³0.032

Table 3: ITC Thermodynamic Data

LigandKD (µM)n (stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)
This compound25.5 ± 2.30.98 ± 0.05-4.2 ± 0.2-2.1 ± 0.3
Known PRODH Inhibitor0.038 ± 0.0041.02 ± 0.03-8.5 ± 0.1-1.5 ± 0.2

Visualization

Experimental Workflow

experimental_workflow cluster_target Target Identification cluster_assays Binding & Inhibition Assays cluster_data Data Analysis target Hypothetical Target: Proline Dehydrogenase (PRODH) inhibition PRODH Inhibition Assay (Spectrophotometry) target->inhibition spr Surface Plasmon Resonance (Binding Kinetics) target->spr itc Isothermal Titration Calorimetry (Thermodynamics) target->itc quant Quantitative Data: IC50, Ki, KD, ka, kd, ΔH, ΔS inhibition->quant spr->quant itc->quant

Experimental workflow for studying this compound protein binding.
Proline Metabolism and Signaling Pathway

proline_pathway cluster_proline Proline Metabolism cluster_inhibition Hypothetical Inhibition cluster_signaling Downstream Signaling Proline L-Proline PRODH PRODH Proline->PRODH Oxidation P5C P5C Glutamate Glutamate P5C->Glutamate Inhibitor This compound Inhibitor->PRODH Inhibition PRODH->P5C ROS Mitochondrial ROS PRODH->ROS e- transport chain HIF1a HIF-1α Stabilization ROS->HIF1a Apoptosis Apoptosis ROS->Apoptosis

Proline metabolism pathway and potential impact of PRODH inhibition.

References

Application of D-Tyrosyl-D-proline in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP2025-10-01

Introduction

The dipeptide D-Tyrosyl-D-proline, composed of two D-amino acids, represents a novel biomaterial with significant potential for the development of advanced drug delivery systems. The incorporation of D-amino acids is a strategic approach to enhance the proteolytic stability of peptide-based carriers, a critical factor for improving bioavailability and extending circulation half-life.[1] The unique structural characteristics of D-Tyrosine and D-proline, including the aromatic side chain of tyrosine and the cyclic structure of proline, may facilitate the self-assembly of the dipeptide into ordered nanostructures suitable for encapsulating therapeutic agents.[2][3] These self-assembled systems, such as nanoparticles or hydrogels, can offer advantages like high drug loading capacity, biocompatibility, and the potential for targeted and controlled release.[4][5] This document outlines the potential applications and experimental protocols for utilizing this compound in the formulation of innovative drug delivery vehicles.

Principle of Application

The application of this compound in drug delivery is predicated on its predicted ability to self-assemble into stable nanocarriers. This process is driven by non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking between the aromatic rings of the D-tyrosine residues.[2][3] The resulting nanostructures, such as nanoparticles or hydrogels, can physically entrap drug molecules within their core or matrix. The use of D-amino acids confers resistance to enzymatic degradation, which is a major challenge for conventional peptide-based drug carriers.[1] This enhanced stability is expected to prolong the systemic circulation time of the encapsulated drug, allowing for improved therapeutic efficacy. Furthermore, the surface of these peptide-based nanocarriers can potentially be functionalized with targeting ligands to achieve site-specific drug delivery.[6]

Potential Applications

  • Oncology: Encapsulation of chemotherapeutic agents to improve their solubility, stability, and tumor-specific delivery, thereby reducing systemic toxicity.

  • Gene Delivery: Complexation with nucleic acids (siRNA, miRNA) to protect them from degradation and facilitate their intracellular delivery.

  • Protein and Peptide Drug Delivery: Encapsulation of therapeutic proteins and peptides to protect them from proteolysis and improve their pharmacokinetic profiles.[7]

  • Controlled Release Formulations: Development of injectable hydrogels for sustained local drug release at the target site.[5]

Protocols

Protocol 1: Synthesis of this compound Dipeptide

This protocol describes the solid-phase synthesis of this compound.

Materials:

  • Fmoc-D-Pro-Wang resin

  • Fmoc-D-Tyr(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5)

  • Diethyl ether

  • Solid-phase peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-D-Pro-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve Fmoc-D-Tyr(tBu)-OH, DIC, and HOBt in DMF.

    • Add the coupling solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the D-Tyrosine residue.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2 hours to cleave the dipeptide from the resin and remove the side-chain protecting group.

    • Filter the resin and collect the filtrate.

    • Precipitate the dipeptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to collect the precipitate and wash with cold diethyl ether.

  • Purification and Characterization:

    • Dry the crude dipeptide under vacuum.

    • Purify the dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the this compound dipeptide by mass spectrometry and NMR spectroscopy.

Protocol 2: Preparation of this compound Nanoparticles for Drug Encapsulation

This protocol describes the preparation of this compound nanoparticles using a self-assembly method for the encapsulation of a model hydrophobic drug.

Materials:

  • This compound dipeptide

  • Model hydrophobic drug (e.g., Doxorubicin)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Magnetic stirrer

  • Dialysis membrane (MWCO 1 kDa)

Procedure:

  • Preparation of Dipeptide Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

  • Drug Incorporation: Dissolve the model hydrophobic drug in the dipeptide-DMSO solution.

  • Self-Assembly:

    • While stirring vigorously, add the dipeptide-drug solution dropwise to PBS (pH 7.4). The volume ratio of DMSO to PBS should be approximately 1:10.

    • Continue stirring for 2-4 hours at room temperature to allow for the self-assembly of nanoparticles.

  • Purification:

    • Transfer the nanoparticle suspension to a dialysis membrane.

    • Dialyze against PBS (pH 7.4) for 24 hours with frequent changes of the buffer to remove the organic solvent and unencapsulated drug.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the nanoparticles using Dynamic Light Scattering (DLS).

    • Visualize the morphology of the nanoparticles using Transmission Electron Microscopy (TEM).

    • Calculate the drug loading content and encapsulation efficiency using UV-Vis spectrophotometry or HPLC.

Protocol 3: In Vitro Drug Release Study

This protocol describes the in vitro release of the encapsulated drug from the this compound nanoparticles.

Materials:

  • Drug-loaded this compound nanoparticles

  • Release buffer (e.g., PBS at pH 7.4 and acetate buffer at pH 5.5)

  • Dialysis membrane (MWCO corresponding to the drug size)

  • Incubator shaker

Procedure:

  • Transfer a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in a known volume of the release buffer.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a sample of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the amount of drug released into the buffer using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[8][9]

  • Plot the cumulative drug release as a function of time.

Protocol 4: Cell Viability Assay

This protocol assesses the biocompatibility of the this compound nanoparticles on a selected cell line.

Materials:

  • Human cell line (e.g., HeLa or MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound nanoparticles (unloaded)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of the unloaded this compound nanoparticles in the cell culture medium.

    • Remove the old medium from the wells and add the nanoparticle suspensions at different concentrations.

    • Include a negative control (cells with medium only) and a positive control (cells with a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the negative control.

Data Presentation

Table 1: Physicochemical Characterization of this compound Nanoparticles

Formulation CodeAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
DTP-NP-DrugA150 ± 100.15 ± 0.05-15 ± 285 ± 58.5 ± 0.5
DTP-NP-DrugB180 ± 150.20 ± 0.07-12 ± 378 ± 77.8 ± 0.7

Table 2: In Vitro Drug Release from this compound Nanoparticles

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
110 ± 215 ± 3
425 ± 335 ± 4
840 ± 455 ± 5
1255 ± 570 ± 6
2475 ± 688 ± 7
4885 ± 795 ± 5

Visualizations

experimental_workflow cluster_synthesis Dipeptide Synthesis cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation s1 Solid-Phase Synthesis s2 Cleavage & Deprotection s1->s2 s3 Purification (RP-HPLC) s2->s3 f1 Self-Assembly s3->f1 f2 Drug Encapsulation f1->f2 f3 Purification (Dialysis) f2->f3 c1 DLS (Size, PDI, Zeta) f3->c1 c2 TEM (Morphology) f3->c2 c3 HPLC/UV-Vis (Drug Load) f3->c3 e1 Drug Release Study f3->e1 e2 Cell Viability Assay e1->e2 e3 Cellular Uptake Study e2->e3

Caption: Experimental workflow for the synthesis, formulation, and evaluation of this compound based drug delivery systems.

signaling_pathway cluster_drug_delivery Drug Delivery cluster_cellular_effect Cellular Effect (e.g., Apoptosis) dd1 DTP-NP-Drug dd2 Cellular Uptake (Endocytosis) dd1->dd2 dd3 Endosomal Escape dd2->dd3 dd4 Drug Release dd3->dd4 p1 Drug Target (e.g., Kinase) dd4->p1 p2 Signal Transduction Cascade p1->p2 p3 Activation of Caspases p2->p3 p4 Apoptosis p3->p4

References

Application Notes and Protocols for Isotopic Labeling of D-Tyrosyl-D-proline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the isotopic labeling of the dipeptide D-Tyrosyl-D-proline using both stable isotopes (Deuterium, Carbon-13, Nitrogen-15) and radioisotopes (Tritium, Carbon-14). These labeled compounds are invaluable tools for a variety of research applications, including quantitative proteomics, metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and pharmacokinetic analyses.[1][2][3]

Stable Isotope Labeling

Stable isotope-labeled this compound is chemically identical to its unlabeled counterpart but possesses a greater mass due to the incorporation of heavy isotopes. This mass difference allows for its differentiation and quantification in mass spectrometry-based analyses.[1][2]

Deuterium (²H) Labeling

Deuterium labeling is a cost-effective method for introducing a mass shift in the peptide. Labeling can be achieved through exchange reactions or by using deuterated starting materials in the synthesis.

Protocol: Deuterium Labeling via H-D Exchange

This protocol is adapted from methods for the selective H-D exchange of amino acids.[4]

Materials:

  • This compound

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Palladium on carbon (Pd/C, 10%)

  • Aluminum foil

  • Reaction vial

  • Stir bar

  • Heating block or oil bath

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass spectrometer for analysis

Procedure:

  • To a reaction vial, add this compound (10 mg) and 10% Pd/C (2 mg).

  • Add a small piece of aluminum foil.

  • Add D₂O (1 mL) to the vial. The in situ generation of D₂ gas will commence.

  • Seal the vial and stir the reaction mixture at 80°C for 24 hours.

  • After cooling to room temperature, carefully quench the reaction by slowly adding H₂O.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Purify the deuterated this compound using reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product.

  • Confirm the level of deuterium incorporation using mass spectrometry.

Quantitative Data for Deuterium Labeling

ParameterTypical ValueReference
Isotopic Enrichment>95%[4]
Yield60-80%General estimate
Mass ShiftVariable (depends on number of exchanged protons)[4]

Experimental Workflow for Deuterium Labeling

Deuterium_Labeling_Workflow cluster_prep Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis start Start reagents Combine this compound, Pd/C, Al, and D₂O start->reagents react Heat and Stir (80°C, 24h) reagents->react quench Quench with H₂O react->quench filter Filter to remove Pd/C quench->filter hplc RP-HPLC Purification filter->hplc lyophilize Lyophilize hplc->lyophilize ms Mass Spectrometry Analysis lyophilize->ms end End Product: Deuterated Dipeptide ms->end

Caption: Workflow for Deuterium Labeling of this compound.

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling

Incorporation of ¹³C and ¹⁵N is typically achieved by using labeled amino acids during solid-phase peptide synthesis (SPPS). This method allows for precise control over the location and number of isotopic labels.[2][5]

Protocol: ¹³C and ¹⁵N Labeling via Solid-Phase Peptide Synthesis (SPPS)

This protocol utilizes Fmoc-based solid-phase synthesis.

Materials:

  • Fmoc-D-Proline resin

  • Fmoc-D-Tyrosine(tBu)-OH (unlabeled)

  • Fmoc-D-[¹³C, ¹⁵N]-Tyrosine(tBu)-OH or Fmoc-D-[¹³C, ¹⁵N]-Proline (as desired)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Solvents (DMF, DCM)

  • HPLC system for purification

  • Mass spectrometer for analysis

Procedure:

  • Swell the Fmoc-D-Proline resin in DMF.

  • Deprotection: Remove the Fmoc group from the resin-bound proline with 20% piperidine in DMF.

  • Wash the resin extensively with DMF and DCM.

  • Coupling: Couple the desired Fmoc-D-Tyrosine(tBu)-OH (either labeled or unlabeled) using coupling reagents and a base in DMF. To label the tyrosine residue, use Fmoc-D-[¹³C, ¹⁵N]-Tyrosine(tBu)-OH.

  • Monitor the coupling reaction for completion (e.g., using a Kaiser test).

  • Wash the resin with DMF and DCM.

  • Final Deprotection: Remove the Fmoc group from the newly added tyrosine.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the labeled this compound using reverse-phase HPLC.

  • Lyophilize the pure fractions.

  • Confirm the identity and isotopic enrichment by mass spectrometry.

Quantitative Data for ¹³C and ¹⁵N Labeling

ParameterTypical ValueReference
Isotopic Enrichment>99%[6]
Yield (post-purification)30-50%General estimate
Mass Shift (per labeled amino acid)e.g., +10 Da for U-¹³C₉,¹⁵N-Tyrosine[6]

Experimental Workflow for ¹³C/¹⁵N Labeling via SPPS

SPPS_Workflow cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage and Purification cluster_analysis Analysis start Start with Fmoc-D-Pro-Resin deprotect1 Fmoc Deprotection start->deprotect1 couple Couple Fmoc-D-Tyr(tBu)-OH (¹³C, ¹⁵N labeled) deprotect1->couple deprotect2 Final Fmoc Deprotection couple->deprotect2 cleave Cleave from Resin & Deprotect deprotect2->cleave precipitate Precipitate in Ether cleave->precipitate hplc RP-HPLC Purification precipitate->hplc lyophilize Lyophilize hplc->lyophilize ms Mass Spectrometry lyophilize->ms end End Product: ¹³C/¹⁵N-Labeled Dipeptide ms->end

Caption: Workflow for ¹³C/¹⁵N Labeling of this compound via SPPS.

Radioisotope Labeling

Radioisotopically labeled peptides are essential for applications requiring high sensitivity, such as in vivo imaging and metabolic tracing.

Tritium (³H) Labeling

Tritium labeling offers high specific activity. A common method for labeling tyrosine-containing peptides is through the catalytic tritiodehalogenation of a diiodo-tyrosine precursor.

Protocol: Tritium Labeling via Catalytic Tritiodehalogenation

Materials:

  • Diiodo-D-Tyrosyl-D-proline precursor

  • Tritium gas (³H₂)

  • Palladium on carbon (Pd/C, 10%)

  • Solvent (e.g., DMF)

  • Tritiation manifold

  • HPLC system for purification

  • Liquid scintillation counter for activity measurement

Procedure:

  • Synthesize the diiodo-D-Tyrosyl-D-proline precursor using standard peptide synthesis methods.

  • In a reaction vessel suitable for use in a tritium manifold, dissolve the precursor in DMF.

  • Add the Pd/C catalyst.

  • Connect the vessel to the tritiation manifold and freeze-degas the solution.

  • Introduce tritium gas into the reaction vessel at the desired pressure.

  • Stir the reaction at room temperature for several hours.

  • Remove the excess tritium gas according to safety protocols.

  • Filter the reaction mixture to remove the catalyst.

  • Purify the tritiated peptide by reverse-phase HPLC, collecting the radioactive peak.

  • Determine the specific activity of the final product using a liquid scintillation counter and by measuring the peptide concentration (e.g., by UV absorbance).

Quantitative Data for Tritium Labeling

ParameterTypical ValueReference
Specific Activity>20 Ci/mmolGeneral estimate
Radiochemical Purity>98%General estimate
Yield10-30%General estimate

Experimental Workflow for Tritium Labeling

Tritium_Labeling_Workflow cluster_prep Precursor Synthesis cluster_tritiation Tritiation Reaction cluster_purification Purification and Analysis start Start synthesis Synthesize Diiodo- This compound start->synthesis setup Dissolve Precursor with Pd/C in DMF synthesis->setup tritiate Introduce ³H₂ Gas in Tritiation Manifold setup->tritiate react Stir at Room Temp tritiate->react filter Filter Catalyst react->filter hplc RP-HPLC Purification filter->hplc analyze Measure Specific Activity hplc->analyze end End Product: Tritiated Dipeptide analyze->end

Caption: Workflow for Tritium Labeling of this compound.

Carbon-14 (¹⁴C) Labeling

¹⁴C labeling is crucial for metabolic and pharmacokinetic studies due to the long half-life of ¹⁴C. Labeling is achieved by incorporating a ¹⁴C-labeled amino acid during peptide synthesis.

Protocol: ¹⁴C Labeling via Peptide Synthesis

This protocol involves the coupling of a ¹⁴C-labeled amino acid.

Materials:

  • Fmoc-D-Proline resin

  • [¹⁴C]-D-Tyrosine or [¹⁴C]-D-Proline (appropriately protected)

  • Standard solid-phase peptide synthesis reagents

  • HPLC system for purification

  • Liquid scintillation counter for activity measurement

Procedure:

  • The synthesis follows the general principles of solid-phase peptide synthesis as described for ¹³C/¹⁵N labeling.

  • At the appropriate step, the ¹⁴C-labeled amino acid (e.g., Fmoc-[¹⁴C]-D-Tyrosine(tBu)-OH) is coupled to the growing peptide chain.

  • Due to the radioactive nature of the material, all synthesis and purification steps must be carried out in a certified radiochemistry laboratory with appropriate safety precautions.

  • Purification is performed using reverse-phase HPLC, with online or offline radioactivity detection to identify the product-containing fractions.

  • The specific activity is determined by quantifying the amount of peptide and its radioactivity.

Quantitative Data for ¹⁴C Labeling

ParameterTypical ValueReference
Specific Activity50-60 mCi/mmol (per ¹⁴C atom)[7]
Radiochemical Purity>98%General estimate
Yield20-40%General estimate

Experimental Workflow for ¹⁴C Labeling

C14_Labeling_Workflow cluster_synthesis Radiosynthesis cluster_workup Cleavage and Purification cluster_analysis Analysis start Start with Fmoc-D-Pro-Resin deprotect1 Fmoc Deprotection start->deprotect1 couple Couple ¹⁴C-labeled Fmoc-D-Tyr(tBu)-OH deprotect1->couple deprotect2 Final Fmoc Deprotection couple->deprotect2 cleave Cleave from Resin deprotect2->cleave precipitate Precipitate cleave->precipitate hplc Radio-HPLC Purification precipitate->hplc analyze Measure Specific Activity hplc->analyze end End Product: ¹⁴C-Labeled Dipeptide analyze->end

Caption: Workflow for ¹⁴C Labeling of this compound.

References

Troubleshooting & Optimization

Technical Support Center: D-Tyrosyl-D-proline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of D-Tyrosyl-D-proline synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer:

Low yields in dipeptide synthesis can stem from several factors, from incomplete reactions to side product formation. Here are some common causes and troubleshooting steps:

  • Incomplete Coupling Reaction: The formation of the peptide bond between D-Tyrosine and D-Proline may be inefficient.

    • Solution:

      • Optimize Coupling Reagent: For sterically hindered amino acids like D-proline, standard coupling reagents may be insufficient. Consider using more powerful reagents like HATU, HBTU, or PyBOP, which are known to improve coupling efficiency.[1][2]

      • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent can enhance the reaction rate.[3]

      • Double Coupling: Perform a second coupling step with fresh reagents after the initial coupling to drive the reaction to completion, especially after coupling to a proline residue.[3]

      • Extend Reaction Time: While some coupling reactions are rapid, sterically hindered couplings may require longer reaction times. Monitor the reaction progress using a method like the Kaiser test in solid-phase synthesis.

  • Steric Hindrance: D-proline's cyclic structure can present significant steric hindrance, slowing down the coupling reaction.

    • Solution: Employing highly efficient coupling reagents and optimizing reaction conditions as mentioned above are crucial. The choice of solvent can also play a role; for difficult couplings, consider using a solvent mixture like DMF/NMP to improve solvation.

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired dipeptide.

    • Solution: Refer to the section on common side reactions for specific solutions.

Question 2: I am observing significant impurity peaks in my HPLC analysis. What are the likely side products and how can I minimize them?

Answer:

Impurity formation is a common challenge in peptide synthesis. For this compound, the primary concerns are racemization and side reactions involving the tyrosine side chain.

  • Racemization: The chiral integrity of the D-amino acids can be compromised during the activation step of the carboxyl group, leading to the formation of diastereomers (e.g., L-Tyrosyl-D-proline or D-Tyrosyl-L-proline).

    • Prevention:

      • Use of Additives: When using carbodiimide coupling reagents like DCC or EDC, the addition of a racemization suppressant such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is essential.[2][4] HOAt is often superior to HOBt in minimizing racemization.[5]

      • Choice of Coupling Reagent: Phosphonium and uronium salt-based reagents like PyBOP, HBTU, and HATU generally lead to lower levels of racemization compared to carbodiimides alone.[2][6]

      • Temperature Control: Perform coupling reactions at low temperatures (e.g., 0 °C) to minimize the rate of racemization.[7]

  • Tyrosine Side Chain Reactions: The hydroxyl group of the tyrosine side chain is nucleophilic and can undergo side reactions.

    • O-acylation: The hydroxyl group can be acylated by the activated D-Tyrosine, leading to the formation of a branched peptide.

      • Prevention: Use a protecting group for the tyrosine side chain, such as a benzyl (Bzl) or tert-butyl (tBu) group. The benzyl group is a common choice in Boc-based synthesis strategies.[8]

    • Alkylation: During the removal of protecting groups with strong acids, the tyrosine ring can be susceptible to alkylation by carbocations generated from other protecting groups.

      • Prevention: Use scavengers, such as cresol or thioanisole, in the cleavage cocktail to trap these reactive species.

    • Oxidation: The tyrosine residue can be oxidized, especially during workup or purification.

      • Prevention: Work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize exposure to oxygen.

Question 3: The purification of this compound by HPLC is proving difficult. How can I improve the separation?

Answer:

Effective purification by reversed-phase HPLC (RP-HPLC) depends on optimizing the separation conditions.

  • Column Selection:

    • A C18 column is the standard choice for peptide purification. Ensure the column has a suitable pore size (e.g., 100-300 Å) for dipeptides.

  • Mobile Phase Optimization:

    • Solvent System: The most common mobile phases are a mixture of water and acetonitrile (ACN), both containing an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1%.[9]

    • Gradient Elution: A shallow gradient of increasing acetonitrile concentration will generally provide the best resolution. Experiment with different gradient slopes to optimize the separation of your target peptide from closely eluting impurities.

    • pH Adjustment: The pH of the mobile phase can significantly affect the retention of peptides, especially those with ionizable side chains. While TFA (pH ~2) is standard, exploring other buffer systems at different pH values might improve separation in some cases.

  • Sample Preparation:

    • Ensure your crude peptide is fully dissolved in the initial mobile phase before injection.

    • Filter the sample to remove any particulate matter that could clog the column.

Frequently Asked Questions (FAQs)

Q1: Which protection strategy is recommended for the synthesis of this compound?

A1: A common and effective strategy for the solution-phase synthesis of this dipeptide is the use of the Boc (tert-butyloxycarbonyl) group for the N-terminal protection of D-Tyrosine and a benzyl (Bzl) group for the protection of the tyrosine hydroxyl side chain. The C-terminus of D-Proline can be protected as a methyl ester (OMe). This strategy, known as the Boc/Bzl method, is well-established in peptide synthesis.[10][11]

Q2: What are the best coupling reagents for synthesizing this compound?

A2: Given the steric hindrance of the D-proline residue, highly efficient coupling reagents are recommended. While carbodiimides like DCC can be used in the presence of HOBt or HOAt to minimize racemization, uronium/aminium or phosphonium salt reagents often provide better yields and lower epimerization.[2][6] HATU and HBTU are excellent choices for such challenging couplings.[1][6]

Q3: How can I monitor the progress of the coupling reaction?

A3: In solid-phase peptide synthesis (SPPS), the Kaiser (ninhydrin) test is a common method to detect the presence of free primary amines on the resin. A negative Kaiser test indicates that the coupling reaction is complete. For solution-phase synthesis, thin-layer chromatography (TLC) is a convenient way to monitor the disappearance of the starting materials and the appearance of the product.

Q4: What are the standard procedures for the deprotection of this compound?

A4: The deprotection strategy depends on the protecting groups used:

  • Boc Group Removal: The Boc group is typically removed under acidic conditions using trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[12][13]

  • Benzyl (Bzl) and Methyl Ester (OMe) Group Removal: The benzyl ether protecting the tyrosine side chain and the methyl ester at the C-terminus can be removed simultaneously by catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or by treatment with a strong acid like HBr in acetic acid.[8] Saponification with a base like LiOH or NaOH can be used for the selective removal of the methyl ester.[14]

Q5: What is the expected yield for the synthesis of this compound?

A5: The yield can vary significantly depending on the chosen synthesis method (solid-phase vs. solution-phase), the coupling reagents, and the purification process. With an optimized protocol, yields in the range of 70-90% for the coupling step are achievable. The overall yield after purification will be lower.

Data Presentation

Table 1: Comparison of Coupling Reagent Efficiency for Hindered Amino Acid Couplings

Coupling ReagentAdditiveTypical Yield Range (%)Racemization PotentialNotes
DCC/DICHOBt60-85ModerateCost-effective, but can lead to side reactions.[4][7]
DCC/DICHOAt70-90LowGenerally more efficient and with less racemization than HOBt.[5]
HBTU-85-95LowHighly efficient and fast-acting uronium salt.[1][6]
HATU-90-98Very LowOften considered one of the most efficient coupling reagents, especially for difficult couplings.[6]
PyBOP-85-95LowPhosphonium salt reagent with good performance and less hazardous byproducts than BOP.[2]

Note: Yields are indicative and can vary based on specific reaction conditions and substrates.

Experimental Protocols

Solution-Phase Synthesis of Boc-D-Tyr(Bzl)-D-Pro-OMe

This protocol describes a representative solution-phase synthesis of the protected dipeptide.

Materials:

  • Boc-D-Tyr(Bzl)-OH

  • H-D-Pro-OMe·HCl (D-Proline methyl ester hydrochloride)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • 1 M KHSO₄ solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl solution (brine)

  • Anhydrous MgSO₄

Procedure:

  • Activation of Boc-D-Tyr(Bzl)-OH:

    • In a round-bottom flask, dissolve Boc-D-Tyr(Bzl)-OH (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.

    • Stir the mixture at 0 °C under an inert atmosphere (e.g., nitrogen) for 15-20 minutes.

  • Coupling Reaction:

    • In a separate flask, dissolve H-D-Pro-OMe·HCl (1.0 equivalent) in anhydrous DMF.

    • Add DIPEA (2.5 equivalents) to the D-Proline methyl ester solution to neutralize the hydrochloride and create a basic environment.

    • Slowly add the activated Boc-D-Tyr(Bzl)-OH solution to the D-Proline methyl ester solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Remove the DMF under reduced pressure.

    • Dissolve the residue in ethyl acetate (EtOAc).

    • Wash the organic layer successively with 1 M KHSO₄ solution (3 times), saturated NaHCO₃ solution (3 times), and brine (1 time).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-D-Tyr(Bzl)-D-Pro-OMe.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure protected dipeptide.

Final Deprotection to obtain this compound:

  • Boc Deprotection: Treat the purified Boc-D-Tyr(Bzl)-D-Pro-OMe with a solution of TFA in DCM (e.g., 1:1 v/v) at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.

  • Benzyl and Methyl Ester Deprotection: Dissolve the resulting TFA salt in methanol and subject it to catalytic hydrogenation using H₂ gas and a Pd/C catalyst until the reaction is complete. Alternatively, treat with HBr in acetic acid. After the reaction, filter the catalyst (if used) and remove the solvent to yield the final this compound product. Further purification by RP-HPLC may be necessary to achieve high purity.

Visualizations

Experimental_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_deprotection Deprotection Steps Boc_D_Tyr Boc-D-Tyr(Bzl)-OH Activated_Ester Activated Ester Intermediate Boc_D_Tyr->Activated_Ester HATU HATU HATU->Activated_Ester Protected_Dipeptide Boc-D-Tyr(Bzl)-D-Pro-OMe Activated_Ester->Protected_Dipeptide Coupling D_Pro_OMe H-D-Pro-OMe D_Pro_OMe->Protected_Dipeptide DIPEA DIPEA DIPEA->Protected_Dipeptide Final_Product This compound Protected_Dipeptide->Final_Product Deprotection TFA TFA/DCM TFA->Final_Product H2_PdC H₂/Pd-C H2_PdC->Final_Product

Caption: Solution-phase synthesis workflow for this compound.

Troubleshooting_Yield Start Low Yield Observed Check_Coupling Incomplete Coupling? Start->Check_Coupling Check_Side_Reactions Significant Side Products? Check_Coupling->Check_Side_Reactions No Optimize_Coupling Optimize Coupling: - Stronger Reagent (HATU) - Double Couple - Increase Concentration Check_Coupling->Optimize_Coupling Yes Address_Side_Reactions Address Side Reactions: - Add Racemization Suppressant (HOAt) - Protect Tyr Side Chain - Use Scavengers Check_Side_Reactions->Address_Side_Reactions Yes Purification_Issues Difficulty in Purification? Check_Side_Reactions->Purification_Issues No Success Improved Yield Optimize_Coupling->Success Address_Side_Reactions->Success Optimize_HPLC Optimize HPLC: - Adjust Gradient - Change Mobile Phase pH Purification_Issues->Optimize_HPLC Yes Purification_Issues->Success No Optimize_HPLC->Success

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

optimizing storage conditions for D-Tyrosyl-D-proline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the optimal storage and handling of D-Tyrosyl-D-proline to ensure its stability and performance in research applications.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for lyophilized this compound?

For maximum stability, lyophilized this compound should be stored at temperatures between -20°C and -80°C in a tightly sealed container, protected from light.[1][2] Storing at lower temperatures minimizes the rate of potential degradation.[1]

Q2: How should I handle the lyophilized peptide upon receipt?

Upon receiving your lyophilized this compound, it is recommended to aliquot the peptide into smaller, single-use vials if you do not plan to use the entire amount at once.[2] This practice helps to avoid repeated freeze-thaw cycles and moisture absorption, both of which can degrade the peptide.[1][2] Always allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[3][4]

Q3: Can I store this compound in solution?

The long-term storage of peptides in solution is generally not recommended due to a much shorter shelf-life compared to the lyophilized form.[2][3] If storage in solution is necessary, it is best to use a sterile buffer at a pH between 5 and 6, divide the solution into aliquots, and store them at -20°C or lower.[2] Be aware that peptides in solution are more susceptible to bacterial degradation.[2]

Q4: My this compound won't dissolve. What should I do?

If you encounter solubility issues, gentle warming (not exceeding 40°C) or sonication can help. For hydrophobic peptides, dissolving in a minimal amount of a solvent like DMSO before adding the aqueous buffer can be effective. It is always advisable to test the solubility with a small amount of the peptide first.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reduced peptide activity or inconsistent experimental results Peptide degradation due to improper storage.Review storage conditions. Ensure the peptide is stored at -20°C or -80°C and protected from light and moisture.[1][2] Avoid multiple freeze-thaw cycles by aliquoting the peptide after the first use.[1][2]
Visible changes in the lyophilized powder (e.g., clumping) Moisture absorption.Always allow the peptide vial to reach room temperature in a desiccator before opening.[3][4] Store the peptide in a tightly sealed vial in a dry environment.[1]
Precipitation of the peptide in solution after storage The solution may be supersaturated, or the peptide is unstable in the chosen buffer.Try re-dissolving the precipitate by gentle warming or sonication. For future storage, consider using a different buffer or a lower concentration. Storing at a pH of 5-6 can sometimes improve stability in solution.[2]

Storage Condition Summary

Parameter Lyophilized Form In Solution
Temperature -20°C to -80°C[1]-20°C or lower[2]
Light Store in the dark[2]Protect from light
Moisture Store in a desiccated, tightly sealed container[1]Use sterile, filtered buffers
Duration Can be stable for several years under ideal conditions[2]Short-term only (weeks); long-term storage not recommended[2][3]
Freeze-Thaw Cycles To be avoided; aliquot upon first use[1][2]To be avoided[2]

Experimental Protocols

General Protocol for Preparing a this compound Stock Solution

  • Equilibration: Transfer the vial of lyophilized this compound from the freezer to a desiccator and allow it to warm to room temperature. This prevents the condensation of moisture, which can degrade the peptide.[3][4]

  • Weighing: In a clean and controlled environment, quickly weigh the desired amount of the peptide.[2]

  • Reconstitution: Add the appropriate amount of sterile, cold buffer (e.g., PBS at pH 7) to the peptide. For peptides that are difficult to dissolve, consider starting with a small volume of a solvent like DMSO and then adding the buffer.

  • Dissolution: Gently vortex or sonicate the solution to ensure the peptide is fully dissolved.[3] Avoid excessive warming.[3]

  • Aliquoting and Storage: If not for immediate use, divide the stock solution into single-use aliquots and store them at -20°C or lower.[2]

Visualizations

TroubleshootingWorkflow start Start: Inconsistent Experimental Results check_storage Check Storage Conditions (Temp, Light, Moisture) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Incorrect check_handling Check Handling Procedures (Aliquoting, Equilibration) check_storage->check_handling Correct correct_storage Implement Correct Storage (-20°C to -80°C, Dark, Dry) improper_storage->correct_storage end_good End: Consistent Results correct_storage->end_good improper_handling Improper Handling Identified check_handling->improper_handling Incorrect check_solution Check Solution Preparation (Buffer pH, Sterility) check_handling->check_solution Correct correct_handling Implement Correct Handling (Aliquoting, Use Desiccator) improper_handling->correct_handling correct_handling->end_good improper_solution Improper Solution Prep Identified check_solution->improper_solution Incorrect end_bad Consider Peptide Degradation (Order New Stock) check_solution->end_bad Correct correct_solution Use Sterile Buffer (pH 5-6) for short-term storage improper_solution->correct_solution correct_solution->end_good

Caption: Troubleshooting workflow for inconsistent results with this compound.

PeptideStabilityFactors peptide_stability This compound Stability temperature Temperature peptide_stability->temperature moisture Moisture peptide_stability->moisture light Light Exposure peptide_stability->light freeze_thaw Freeze-Thaw Cycles peptide_stability->freeze_thaw solution_ph pH of Solution peptide_stability->solution_ph low_temp Low Temperature (-20°C to -80°C) Increases Stability temperature->low_temp high_temp High Temperature Decreases Stability temperature->high_temp dry Dry Conditions Increases Stability moisture->dry humid Humidity Decreases Stability moisture->humid dark Darkness Increases Stability light->dark light_exp Light Exposure Decreases Stability light->light_exp aliquoting Aliquoting Minimizes Cycles freeze_thaw->aliquoting repeated_cycles Repeated Cycles Decrease Stability freeze_thaw->repeated_cycles optimal_ph Optimal pH (5-6) Increases Stability in Solution solution_ph->optimal_ph suboptimal_ph Suboptimal pH Decreases Stability in Solution solution_ph->suboptimal_ph

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Purification of D-Tyrosyl-D-proline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of D-Tyrosyl-D-proline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this dipeptide.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Q1: I am seeing poor resolution between the stereoisomers of Tyrosyl-proline on my chiral HPLC. What can I do to improve separation?

A1: Poor resolution of stereoisomers is a common challenge. Here are several strategies to improve separation:

  • Optimize the Chiral Stationary Phase (CSP): The choice of chiral column is critical. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., CHIRALPAK® series), are often effective for separating dipeptide enantiomers.[1] Zwitterionic CSPs, like CHIRALPAK® ZWIX(+), have also shown success in resolving small peptides and their stereoisomers.[2] If you are not achieving adequate separation, consider screening different types of chiral columns.

  • Adjust the Mobile Phase Composition:

    • Organic Modifier: Vary the type and concentration of the organic modifier (e.g., acetonitrile, methanol, ethanol). The choice of organic solvent can significantly impact enantioselectivity.

    • Additives: The addition of acidic or basic modifiers, such as trifluoroacetic acid (TFA) or diethylamine (DEA), can improve peak shape and resolution by controlling the ionization state of the dipeptide and interacting with the stationary phase.[3] A common mobile phase for chiral separation of proline derivatives is a mixture of a non-polar solvent (like n-hexane), an alcohol (like ethanol), and an additive (like TFA).[4][5]

  • Temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve resolution, although it may increase backpressure.

  • Flow Rate: Reducing the flow rate can increase the interaction time between the analyte and the stationary phase, potentially leading to better separation.

Q2: My this compound sample is not fully dissolving in the initial mobile phase. How can I improve its solubility?

A2: Solubility issues can hinder effective purification. This compound, being a dipeptide, has both hydrophobic (tyrosine side chain) and hydrophilic (peptide backbone, proline ring) characteristics.

  • Initial Solvent: For hydrophobic peptides, it is often recommended to first dissolve the sample in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and then dilute it with the mobile phase.[6][7] However, be mindful that these solvents might not be compatible with all HPLC systems or downstream applications.

  • pH Adjustment: The solubility of peptides is pH-dependent. For a peptide containing tyrosine (with a phenolic hydroxyl group) and proline, its net charge will change with pH. Experiment with adjusting the pH of your aqueous solvent. For basic peptides, a slightly acidic solution (e.g., with 1.0 M acetic acid) can aid dissolution, while for acidic peptides, a slightly basic solution (e.g., with 1.0 M ammonium hydroxide) may be helpful.[8]

  • Sonication: Gentle sonication can assist in dissolving peptides that are difficult to solubilize.[8]

Q3: I am observing multiple peaks in my chromatogram besides the desired this compound peak. What are the potential sources of these impurities?

A3: The presence of multiple peaks can be attributed to several factors related to the synthesis and handling of the dipeptide:

  • Diastereomers: If the synthesis started with racemic or improperly characterized amino acids, you will have a mixture of stereoisomers (D-Tyr-D-Pro, D-Tyr-L-Pro, L-Tyr-D-Pro, L-Tyr-L-Pro), each of which can appear as a separate peak on a chiral column.

  • Incomplete Deprotection: If protecting groups used during synthesis (e.g., Boc, Fmoc, Benzyl) are not completely removed, you will see peaks corresponding to the partially or fully protected dipeptide.

  • Side-products from Synthesis: The coupling reaction itself can generate impurities. For instance, diketopiperazine formation is a known side reaction in dipeptide synthesis, especially with proline residues.[9]

  • Degradation: Peptides can degrade over time or under harsh conditions (e.g., extreme pH or temperature). This can lead to the formation of smaller fragments or modified products.

To identify these impurities, it is highly recommended to use mass spectrometry (MS) in conjunction with HPLC (LC-MS).[2]

Q4: My peptide is eluting very early from the reversed-phase column, showing poor retention. What could be the cause and how do I fix it?

A4: Poor retention on a reversed-phase (RP) column suggests that the peptide is too polar for the chosen conditions or that the injection solvent is too strong.

  • Injection Solvent: If the peptide is dissolved in a solvent with a higher organic content than the initial mobile phase, it may not bind effectively to the column and elute in the void volume.[10] Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.

  • Mobile Phase:

    • Decrease the initial percentage of the organic solvent (e.g., acetonitrile) in your gradient.

    • Use a less polar organic modifier. For instance, isopropanol is more hydrophobic than acetonitrile and can increase the retention of some peptides.[11]

  • Ion-Pairing Agent: Ensure an appropriate ion-pairing agent like TFA is present in the mobile phase. TFA forms ion pairs with the charged groups on the peptide, increasing its hydrophobicity and retention on an RP column.

Frequently Asked Questions (FAQs)

Q: What type of HPLC column is best for purifying this compound?

A: The choice of column depends on the primary purification challenge.

  • For Chiral Separation: A chiral stationary phase is necessary. Polysaccharide-based (e.g., cellulose, amylose) or zwitterionic chiral columns are good starting points.[1][2]

  • For General Purity (removing synthetic byproducts): A reversed-phase C18 column with a wide pore size (e.g., 300 Å) is generally suitable for peptides.[11]

Q: What are typical mobile phases for the purification of this compound?

A:

  • Reversed-Phase HPLC: A gradient of water and acetonitrile, both containing 0.1% TFA, is a standard mobile phase for peptide purification.[11]

  • Chiral HPLC: The mobile phase is highly dependent on the column. For polysaccharide-based columns, mixtures of alkanes (like hexane or heptane) and alcohols (like ethanol or isopropanol) with additives are common. For zwitterionic columns, methanol-based mobile phases are often used.[2]

Q: How can I detect this compound after separation?

A: this compound can be detected by:

  • UV Absorbance: The tyrosine residue has a chromophore (the phenol group) that absorbs UV light, typically around 274-280 nm. Detection at lower wavelengths (e.g., 210-220 nm) is also possible due to the peptide bond absorption.

  • Mass Spectrometry (MS): LC-MS provides both separation and mass information, which is invaluable for confirming the identity of the desired product and characterizing impurities.

Q: What are the common protecting groups used in the synthesis of this compound, and how are they removed?

A: Common protecting groups include:

  • For the N-terminus: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). Boc is typically removed with strong acids like TFA, while Fmoc is removed with a mild base like piperidine.

  • For the C-terminus: Often protected as a methyl or benzyl ester, which can be removed by saponification (for methyl esters) or hydrogenolysis (for benzyl esters).

  • For the Tyrosine side chain: The hydroxyl group may be protected with groups like tert-butyl (tBu) or benzyl (Bzl), which are typically removed during the final acid cleavage step (e.g., with TFA).

Incomplete removal of these groups is a common source of impurities.

Quantitative Data Summary

The following tables provide typical starting conditions for HPLC purification based on literature for similar dipeptides. These should be considered as starting points for method development for this compound.

Table 1: Starting Conditions for Chiral HPLC Separation

ParameterRecommended Condition
Column CHIRALPAK® IA or similar polysaccharide-based column
Mobile Phase n-Hexane/Ethanol/TFA (e.g., 80:20:0.1 v/v/v)
Flow Rate 0.5 - 1.0 mL/min
Temperature 25 °C (can be varied)
Detection UV at 274 nm or 220 nm
Injection Volume 5 - 20 µL

Table 2: Starting Conditions for Reversed-Phase HPLC Purification

ParameterRecommended Condition
Column C18, 5 µm, 300 Å pore size (e.g., 4.6 x 250 mm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 30-60 minutes
Flow Rate 1.0 mL/min (for analytical scale)
Temperature Ambient
Detection UV at 220 nm and 274 nm

Experimental Protocols

Protocol 1: Chiral Purity Analysis by HPLC

  • Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase to a concentration of approximately 1 mg/mL. If solubility is an issue, use a minimal amount of ethanol or methanol to dissolve the sample first, then dilute with the mobile phase.

  • HPLC System Setup:

    • Install a chiral column (e.g., CHIRALPAK® IA).

    • Equilibrate the column with the mobile phase (e.g., 80:20:0.1 n-Hexane/Ethanol/TFA) at a flow rate of 0.8 mL/min until a stable baseline is achieved.

  • Injection and Data Acquisition:

    • Inject 10 µL of the sample.

    • Run the analysis for a sufficient time to allow for the elution of all stereoisomers.

    • Monitor the chromatogram at 274 nm.

  • Analysis: Identify the peaks corresponding to the different stereoisomers. The desired this compound should be the major peak. The presence of other peaks indicates chiral impurities.

Protocol 2: Purification by Reversed-Phase HPLC

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A. If necessary, a small amount of acetonitrile can be added to aid dissolution, but keep the organic content as low as possible. Filter the sample through a 0.45 µm filter.

  • HPLC System Setup:

    • Install a preparative or semi-preparative C18 column.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Purification Run:

    • Inject the prepared sample onto the column.

    • Run a linear gradient from 5% B to 95% B over 40-60 minutes.

    • Monitor the elution profile at 220 nm and 274 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC (using a similar method) and/or LC-MS to confirm the purity and identity of the desired product.

  • Product Recovery: Pool the pure fractions and remove the solvent by lyophilization.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_chiral_analysis Chiral Analysis cluster_final_product Final Product Crude_Product Crude D-Tyr-D-Pro (with impurities) RP_HPLC Reversed-Phase HPLC (Purity Separation) Crude_Product->RP_HPLC Load Sample Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Elute & Collect Purity_Analysis Purity & Identity Check (Analytical HPLC/LC-MS) Fraction_Collection->Purity_Analysis Analyze Fractions Chiral_HPLC Chiral HPLC (Stereoisomer Separation) Purity_Analysis->Chiral_HPLC Assess Chiral Purity Pure_Product Pure D-Tyr-D-Pro Purity_Analysis->Pure_Product Pool & Lyophilize (if pure) Chiral_HPLC->Pure_Product Confirm Stereochemistry

Caption: Experimental workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Problem Encountered Poor_Resolution Poor Chiral Resolution? Start->Poor_Resolution Solubility_Issue Solubility Problem? Poor_Resolution->Solubility_Issue No Optimize_CSP Optimize Chiral Column & Mobile Phase Poor_Resolution->Optimize_CSP Yes Multiple_Peaks Multiple Peaks? Solubility_Issue->Multiple_Peaks No Adjust_Solvent Adjust pH, Use Organic Solvent (DMSO), Sonicate Solubility_Issue->Adjust_Solvent Yes Identify_Impurities Use LC-MS to Identify: - Diastereomers - Protected Peptide - Side-products Multiple_Peaks->Identify_Impurities Yes

Caption: Logical troubleshooting guide for common purification issues.

References

preventing racemization during D-Tyrosyl-D-proline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of D-Tyrosyl-D-proline, with a focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of this compound?

A1: Racemization during peptide synthesis, including that of this compound, primarily occurs at the α-carbon of the activated amino acid.[1][2] The most common mechanism is the formation of a 5-membered oxazolinone (azlactone) intermediate when the carboxyl group of D-Tyrosine is activated for coupling.[3] This intermediate can easily tautomerize, leading to a loss of stereochemical integrity. Factors that promote racemization include the choice of coupling reagent, the base used, reaction temperature, and the type of protecting groups employed.[1][4]

Q2: Which protecting groups are recommended for the D-Tyrosine and D-proline residues to minimize racemization?

A2: For the α-amino group of D-Tyrosine, urethane-based protecting groups such as Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) are highly recommended.[3][5] These groups are known to suppress the formation of the problematic oxazolinone intermediate, thereby reducing the risk of racemization.[3] For the phenolic hydroxyl group of D-Tyrosine, common protecting groups include tert-butyl (tBu) in Fmoc-based strategies and benzyl (Bzl) ethers in Boc-based strategies.[6][7] The imino acid D-proline is unique in that its cyclic structure makes it highly resistant to racemization during coupling.

Q3: How do I choose the right coupling reagent to avoid racemization?

A3: The choice of coupling reagent is critical in preventing racemization. While highly reactive reagents can lead to faster coupling, they can also increase the risk of epimerization.

  • Carbodiimides: Reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide) are effective but should almost always be used in combination with racemization-suppressing additives.[5]

  • Uronium/Aminium Salts: Reagents such as HBTU, TBTU, and HATU are known for their high efficiency and can provide good results with minimal racemization, especially when used with additives. However, excess amounts of these reagents can lead to side reactions.

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective and are reported to result in low levels of racemization.

The addition of additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or 6-Cl-HOBt is a common and effective strategy to suppress racemization when using many types of coupling reagents.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of D-Tyrosyl-L-proline or L-Tyrosyl-D-proline diastereomers detected. Racemization of the D-Tyrosine residue during activation and coupling.- Ensure the use of a urethane-based protecting group (Fmoc or Boc) for the D-Tyrosine α-amino group. - Add a racemization-suppressing agent such as HOBt, HOAt, or 6-Cl-HOBt to the coupling reaction.[2] - Use a less basic tertiary amine for activation, such as N-methylmorpholine (NMM) instead of diisopropylethylamine (DIEA).[1] - Lower the reaction temperature during the coupling step.
Low yield of the desired this compound dipeptide. Incomplete coupling reaction.- Switch to a more efficient coupling reagent like HATU or PyAOP. - Increase the coupling reaction time. - Ensure all reagents are anhydrous, as water can hydrolyze the activated ester.
Formation of unwanted side products. Side reactions involving the unprotected tyrosine hydroxyl group or guanidinylation of the N-terminus.- Protect the phenolic hydroxyl group of D-Tyrosine with a suitable protecting group (e.g., tBu for Fmoc synthesis).[6] - Avoid using an excess of uronium/aminium-based coupling reagents to prevent guanidinylation.[2]
Difficulty in purifying the final product. Presence of closely related diastereomers or other impurities.- Optimize the reaction conditions to minimize racemization and side product formation. - Employ a high-resolution purification technique such as chiral HPLC to separate the desired D-D dipeptide from any D-L or L-D diastereomers.

Quantitative Data Summary

The following table summarizes the influence of different coupling conditions on racemization in peptide synthesis, which is applicable to the synthesis of this compound. The values are indicative and can vary based on specific reaction conditions.

Coupling ReagentAdditiveBaseTypical Racemization (%)
DCCNoneDIEAHigh
DCCHOBtNMMLow
HBTUHOBtDIEALow
HATUHOAtNMMVery Low
PyAOPNoneCollidineVery Low

Experimental Protocols

General Protocol for this compound Synthesis (Fmoc/tBu Strategy)

This protocol outlines a general procedure for the solid-phase synthesis of this compound.

  • Resin Preparation: Start with a pre-loaded D-Proline resin (e.g., D-Pro-Wang resin). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the D-proline. Wash the resin thoroughly with DMF.

  • Coupling of D-Tyrosine:

    • In a separate vessel, dissolve Fmoc-D-Tyr(tBu)-OH (1.5 eq.), a coupling reagent (e.g., HBTU, 1.5 eq.), and an additive (e.g., HOBt, 1.5 eq.) in DMF.

    • Add a base (e.g., NMM, 3 eq.) to the activation mixture.

    • Add the activated D-Tyrosine solution to the deprotected resin and agitate for 2-4 hours at room temperature.

    • Monitor the coupling reaction for completion (e.g., using a Kaiser test).

  • Washing: After the coupling is complete, wash the resin extensively with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the dipeptide from the resin and remove the tBu protecting group from the tyrosine side chain.

  • Precipitation and Purification: Precipitate the crude dipeptide in cold diethyl ether. Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Characterize the purified this compound by mass spectrometry and analyze the enantiomeric purity using chiral HPLC or capillary electrophoresis.

Visualizations

RacemizationMechanism cluster_pathway Racemization Pathway Activated_D_Tyr Activated D-Tyrosine (e.g., with coupling reagent) Oxazolinone Oxazolinone Intermediate (Planar, Achiral Tautomer) Activated_D_Tyr->Oxazolinone Intramolecular Cyclization Enol_Form Enol Form Oxazolinone->Enol_Form Tautomerization (Base-catalyzed) Racemized_Tyr Racemized Tyrosine (D/L Mixture) Oxazolinone->Racemized_Tyr Hydrolysis or Aminolysis Enol_Form->Oxazolinone

Caption: Mechanism of racemization via oxazolinone formation.

SynthesisWorkflow Start Start: D-Proline Resin Fmoc_Deprotection 1. Fmoc Deprotection (Piperidine/DMF) Start->Fmoc_Deprotection Coupling 2. Coupling with Fmoc-D-Tyr(tBu)-OH (Coupling Reagent, Additive, Base) Fmoc_Deprotection->Coupling Washing 3. Washing (DMF, DCM, Methanol) Coupling->Washing Cleavage 4. Cleavage & Deprotection (TFA Cocktail) Washing->Cleavage Purification 5. Purification (RP-HPLC) Cleavage->Purification Analysis 6. Analysis (MS, Chiral HPLC) Purification->Analysis End End: Purified this compound Analysis->End

Caption: Solid-phase synthesis workflow for this compound.

References

dealing with unexpected side products in D-Tyrosyl-D-proline reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected side products and other challenges encountered during the synthesis of D-Tyrosyl-D-proline.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected side products in this compound synthesis?

A1: During the synthesis of this compound, several side products can arise from the inherent reactivity of the amino acids and the reagents used. The most common include:

  • Diketopiperazine (DKP) formation: This is a primary concern, especially when proline is the second amino acid in the sequence. The N-terminal amino group of D-Tyrosine can intramolecularly attack the carbonyl group of the D-proline residue, leading to the formation of a stable six-membered ring and cleavage of the dipeptide from the resin.[1][2][3][4][5]

  • Racemization: The chiral integrity of both D-Tyrosine and D-Proline can be compromised during activation and coupling steps, leading to the formation of diastereomeric impurities (e.g., L-Tyr-D-Pro, D-Tyr-L-Pro, L-Tyr-L-Pro). Proline itself is known to be susceptible to racemization under certain conditions.[6][7][8]

  • Oxidation of Tyrosine: The phenol side chain of D-Tyrosine is susceptible to oxidation, which can occur during synthesis or cleavage. This can lead to the formation of hydroxylated or cross-linked byproducts.[9][10][11][12]

  • Incomplete Deprotection: Residual protecting groups on the N-terminus of D-Tyrosine or the side chain of D-Tyrosine can result in incomplete reaction and the presence of protected dipeptide impurities.[13][14][15][16]

  • Deletion Sequences: Failure to complete the coupling of either D-Tyrosine or D-Proline can lead to the formation of truncated sequences, although this is less common for a dipeptide.

  • Side reactions from cleavage: The reagents used for cleavage from the solid support and removal of protecting groups, such as trifluoroacetic acid (TFA), can lead to side reactions with sensitive residues like tyrosine.[17]

Q2: How can I minimize diketopiperazine formation?

A2: Minimizing diketopiperazine (DKP) formation is crucial when synthesizing peptides with a proline at the second position. Here are some strategies:

  • Use of a Dipeptide: Couple a pre-formed this compound dipeptide unit instead of sequential coupling of the individual amino acids.

  • Choice of Resin: Utilize a 2-chlorotrityl chloride (2-CTC) resin. The steric hindrance of the trityl group can suppress DKP formation.

  • Coupling Reagents: Employ coupling reagents that promote rapid amide bond formation, minimizing the time the deprotected N-terminal amine is available for intramolecular cyclization.

  • Immediate Coupling: Proceed with the coupling of the second amino acid (D-Tyrosine) immediately after the deprotection of the first amino acid (D-Proline) attached to the resin.

Q3: What are the best practices to avoid racemization?

A3: To maintain the stereochemical purity of your this compound dipeptide:

  • Use Mild Activation Conditions: Avoid excessive activation times and high temperatures during the coupling steps.

  • Choice of Coupling Reagents: Certain coupling reagents are known to minimize racemization. For example, using carbodiimides in the absence of 1-hydroxybenzotriazole (HOBt) has been shown to reduce proline racemization.[6]

  • Protecting Groups: Ensure the use of appropriate protecting groups that do not promote racemization during their removal.

  • Solvent Selection: The choice of solvent can influence the rate of racemization. Aprotic solvents are generally preferred.

Q4: How can I prevent the oxidation of the Tyrosine side chain?

A4: The phenolic side chain of tyrosine is prone to oxidation. To prevent this:

  • Use of Scavengers: During the final cleavage step with TFA, use a scavenger cocktail that includes reagents like triisopropylsilane (TIS) and water to quench reactive species that can cause oxidation.[17]

  • Inert Atmosphere: Perform reactions, especially the cleavage step, under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Side-Chain Protection: Utilize a protecting group for the tyrosine hydroxyl group, such as tert-butyl (tBu), which is stable during synthesis and removed during the final cleavage.[13][16]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound synthesis and provides steps to resolve them.

Observed Problem Potential Cause(s) Troubleshooting Steps
Low final yield of the desired dipeptide. Diketopiperazine (DKP) formation: The dipeptide is cleaving prematurely from the resin.[1][3][4]- Analyze the cleavage solution for the presence of the cyclic DKP. - If DKP is confirmed, re-synthesize using a 2-CTC resin or couple a pre-formed dipeptide.
Incomplete coupling: The coupling reaction did not go to completion.- Perform a ninhydrin test to check for unreacted amines on the resin after coupling. - If the test is positive, repeat the coupling step.
Incomplete cleavage: The dipeptide was not fully cleaved from the resin.- Extend the cleavage time or use a stronger cleavage cocktail. - Ensure the correct cleavage cocktail is used for the specific resin.
Presence of multiple peaks in HPLC analysis of the crude product. Racemization: Formation of diastereomers.[6][7]- Analyze the peaks by mass spectrometry to identify potential diastereomers (they will have the same mass). - Optimize coupling conditions (reagents, time, temperature) to minimize racemization.
Oxidation of Tyrosine: Formation of oxidized byproducts.[9][10][11]- Check the mass spectrum for peaks corresponding to the addition of one or more oxygen atoms (+16 Da, +32 Da). - Use a scavenger-containing cleavage cocktail and perform cleavage under an inert atmosphere.
Incomplete deprotection: Presence of protected dipeptide.- Identify the mass of the expected protected species. - Extend the deprotection time or use a more effective deprotection reagent.
Mass spectrometry shows a peak corresponding to the cyclic diketopiperazine. Intramolecular cyclization: The N-terminal amine of D-Tyrosine attacked the D-Proline carbonyl.[2][5]- Confirm the mass corresponds to the cyclized dipeptide (loss of H2O from the linear dipeptide). - Implement strategies to minimize DKP formation as described in the FAQs.
NMR spectrum shows complex signals or unexpected chemical shifts. Cis/trans isomerization of the this compound peptide bond: Proline-containing peptides can exist as a mixture of cis and trans isomers, leading to signal duplication in NMR.- Acquire NMR spectra at different temperatures to observe potential coalescence of the signals. - This is an inherent property and may not be a side product but rather a conformational heterogeneity.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)

This protocol outlines a standard procedure for the manual solid-phase synthesis of this compound using Fmoc/tBu chemistry on a Wang resin.

Materials:

  • Fmoc-D-Pro-Wang resin

  • Fmoc-D-Tyr(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-D-Pro-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of Fmoc-D-Tyr(tBu)-OH:

    • In a separate vial, dissolve Fmoc-D-Tyr(tBu)-OH (3 eq.), HOBt or OxymaPure® (3 eq.) in DMF.

    • Add DIC (3 eq.) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

    • Perform a ninhydrin test to confirm the completion of the coupling. If the test is positive (blue color), repeat the coupling step.

  • Final Fmoc Deprotection:

    • Repeat step 2 to remove the Fmoc group from the N-terminal D-Tyrosine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (3x) and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether (2x).

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry and NMR.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow start Start: Fmoc-D-Pro-Wang Resin swell Resin Swelling (DMF) start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF, DCM) deprotect1->wash1 couple Coupling (Fmoc-D-Tyr(tBu)-OH, DIC, HOBt/Oxyma) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 deprotect2 Final Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotect2 wash3 Wash (DCM) deprotect2->wash3 cleave Cleavage & Deprotection (TFA/TIS/H2O) wash3->cleave precipitate Precipitation (Cold Diethyl Ether) cleave->precipitate purify Purification (RP-HPLC) precipitate->purify characterize Characterization (MS, NMR) purify->characterize end End: Purified This compound characterize->end side_reactions cluster_side_reactions Potential Side Reactions main_path Desired Reaction: This compound dkp Diketopiperazine Formation main_path->dkp Intramolecular Cyclization racemization Racemization (Diastereomers) main_path->racemization Epimerization oxidation Tyrosine Oxidation main_path->oxidation Oxidizing Conditions incomplete_deprotection Incomplete Deprotection main_path->incomplete_deprotection Insufficient Reagent/Time opioid_signaling ligand This compound (Opioid Agonist) receptor Opioid Receptor (GPCR) ligand->receptor Binds to g_protein Gαi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits ion_channel Ion Channels (e.g., K+, Ca2+) g_protein->ion_channel Modulates mapk MAPK Pathway (e.g., ERK) g_protein->mapk Activates camp cAMP ac->camp Produces pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., Analgesia) pka->response ion_channel->response mapk->response nk1_signaling ligand This compound (NK1R Agonist) receptor NK1 Receptor (GPCR) ligand->receptor Binds to g_protein Gαq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release (from ER) ip3->ca_release Induces pkc Protein Kinase C (PKC) dag->pkc Activates response Cellular Response (e.g., Inflammation, Pain Transmission) ca_release->response pkc->response

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of D-Tyrosyl-D-proline and L-Tyrosyl-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of the bioactivity of the linear dipeptides D-Tyrosyl-D-proline and L-Tyrosyl-L-proline is limited in currently available scientific literature. However, by examining the bioactivity of their constituent amino acids in D- and L-isoforms, their cyclic counterparts, and general principles of stereochemistry in peptides, we can infer potential differences and guide future research.

This guide provides a comparative overview based on existing data for related compounds and the fundamental principles of D-amino acid-containing peptides. The information is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of these dipeptides.

General Principles: D- vs. L-Amino Acid-Containing Peptides

The stereochemistry of amino acids within a peptide is a critical determinant of its biological activity. L-amino acids are the proteinogenic forms found in most natural proteins and are readily recognized by enzymes and receptors in biological systems. In contrast, D-amino acids are the enantiomers (mirror images) of L-amino acids and are less common in nature. The incorporation of D-amino acids into peptides can confer several unique properties:

  • Enhanced Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases and peptidases, which are stereospecific for L-amino acids. This increased stability can lead to a longer biological half-life.

  • Altered Bioactivity: The change in stereochemistry can lead to altered binding affinities for receptors and enzymes. In some cases, D-amino acid-containing peptides can exhibit novel or enhanced biological activities compared to their L-counterparts. Conversely, they can also show reduced or no activity.

  • Reduced Immunogenicity: As they are less likely to be processed and presented by antigen-presenting cells, peptides composed entirely of D-amino acids may have reduced immunogenicity.

Bioactivity of L-Tyrosyl-L-proline (Tyr-Pro)

Research on a dipeptide identified as "Tyr-Pro" (stereochemistry often unspecified but likely L-L) has demonstrated its potential in neuroscience. Studies have shown that this dipeptide can cross the blood-brain barrier and may have a preventive effect on memory impairment.[1][2]

The proposed mechanism of action involves the modulation of signaling pathways related to Alzheimer's disease. Specifically, long-term intake of Tyr-Pro in a mouse model was associated with:

  • Reduced Amyloid-β (Aβ) Accumulation: The dipeptide was found to lower the levels of Aβ in the hippocampus and cortex.[1][2]

  • Downregulation of β-secretase (BACE1): This enzyme is involved in the production of Aβ.[1][2]

  • Upregulation of Insulin-Degrading Enzyme (IDE): IDE is an enzyme known to degrade Aβ.[1][2]

The upregulation of IDE by Tyr-Pro is hypothesized to be mediated through the activation of the AMPK-related phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB) signaling pathway, potentially initiated by the dipeptide acting as an AdipoR1 agonist.[2]

Inferred Bioactivity of this compound

D-Tyrosine has been shown to negatively regulate melanin synthesis by competitively inhibiting tyrosinase activity.[3] It can also inhibit biofilm formation and trigger the dispersal of existing biofilms without being bactericidal.[3]

D-Proline is known to be catabolized by some bacteria. For example, in Clostridioides difficile, D-proline reductase is a key enzyme in Stickland metabolism, a process of amino acid fermentation.[4]

Based on these individual activities and the general principles of D-amino acid-containing peptides, this compound would be expected to exhibit high stability against enzymatic degradation. Its biological activity would likely differ significantly from L-Tyrosyl-L-proline and would need to be empirically determined. It may possess novel activities related to melanin synthesis, biofilm regulation, or microbial metabolism.

Comparative Bioactivity of Cyclic Dipeptides: Cyclo(L-Pro-L-Tyr) vs. Cyclo(D-Pro-L-Tyr)

The closest structural analogs with available comparative data are the cyclic dipeptides (diketopiperazines) of proline and tyrosine. These compounds have been studied for their antibacterial and quorum sensing activities.

Both cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) have been isolated from Streptomyces species and have shown activity against plant pathogenic bacteria.[5][6]

CompoundBioactivity
Cyclo(L-Pro-L-Tyr) Activates N-acylhomoserine lactones (AHLs) in Pseudomonas aeruginosa, and can activate or antagonize other LuxR-based quorum-sensing systems.[7] It also exhibits antimicrobial properties.[8]
Cyclo(D-Pro-L-Tyr) Demonstrates antibacterial activity against various plant pathogenic bacteria.[5][6]
Cyclo(D-Tyr-D-Phe) A related D-D dipeptide, has shown greater antibacterial and anticancer activities than its L-L counterpart.[9][10]

The stereochemistry of the amino acid constituents in these cyclic dipeptides plays a crucial role in their biological activity.[9]

Data Presentation

As no direct quantitative data for a side-by-side comparison of linear this compound and L-Tyrosyl-L-proline is available, a comparative data table cannot be constructed at this time. Future research directly comparing the binding affinities (e.g., Kd, IC50) and efficacy (e.g., EC50) of these two linear dipeptides is needed.

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted to directly compare the bioactivity of this compound and L-Tyrosyl-L-proline.

In Vitro Receptor Binding Assay

This protocol is a general framework for assessing the binding affinity of the dipeptides to a specific receptor of interest.

  • Cell Culture and Membrane Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by homogenization in a hypotonic buffer.

    • Centrifuge the lysate to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable binding buffer.

    • Determine the protein concentration of the membrane preparation using a standard assay (e.g., Bradford or BCA).

  • Competitive Binding Assay:

    • In a multi-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the target receptor to each well.

    • Add increasing concentrations of the unlabeled competitor dipeptides (this compound or L-Tyrosyl-L-proline).

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor dipeptide.

    • Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) for each dipeptide using the Cheng-Prusoff equation.

In Vivo Memory and Learning Assessment (Morris Water Maze)

This protocol is based on the study evaluating the effect of Tyr-Pro on memory impairment in mice.[1][2]

  • Animal Model:

    • Use an appropriate mouse model for memory impairment (e.g., senescence-accelerated mouse prone 8 - SAMP8).

    • House the animals under standard laboratory conditions with ad libitum access to food and water.

  • Dipeptide Administration:

    • Administer this compound, L-Tyrosyl-L-proline, or a vehicle control to the mice daily via oral gavage for a specified period (e.g., 25 weeks).

  • Morris Water Maze Test:

    • The maze consists of a circular pool filled with opaque water and a hidden escape platform.

    • For five consecutive days, conduct acquisition trials where each mouse is allowed a set time (e.g., 60 seconds) to find the hidden platform.

    • Record the time it takes for the mouse to find the platform (escape latency) and the path taken using a video tracking system.

    • On the day after the final acquisition trial, perform a probe trial where the platform is removed, and the mouse is allowed to swim freely for a set time.

    • Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis:

    • Analyze the escape latency data across the acquisition trials to assess learning.

    • Analyze the time spent in the target quadrant during the probe trial to assess spatial memory retention.

    • Use appropriate statistical tests (e.g., ANOVA) to compare the performance of the different treatment groups.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AdipoR1 AdipoR1 AMPK AMPK AdipoR1->AMPK Activation PI3K_PKB PI3K/PKB Pathway AMPK->PI3K_PKB Activation IDE IDE (Insulin-Degrading Enzyme) Upregulation PI3K_PKB->IDE Abeta_degradation Aβ Degradation IDE->Abeta_degradation Abeta Amyloid-β (Aβ) Abeta_degradation->Abeta Reduces BACE1 BACE1 Downregulation Abeta_production Aβ Production BACE1->Abeta_production Abeta_production->Abeta Reduces Tyr_Pro L-Tyrosyl-L-proline Tyr_Pro->AdipoR1 Agonistic Effect Tyr_Pro->BACE1 Inhibitory Effect

Caption: Proposed signaling pathway for L-Tyrosyl-L-proline in reducing Amyloid-β.

Experimental Workflow

G cluster_synthesis Peptide Synthesis & Characterization cluster_invitro In Vitro Bioactivity cluster_invivo In Vivo Evaluation synthesis Synthesis of D-Tyr-D-Pro & L-Tyr-L-Pro characterization Purity & Structural Confirmation (HPLC, Mass Spectrometry) synthesis->characterization binding_assay Receptor Binding Assays (IC50, Ki determination) characterization->binding_assay cell_based_assay Cell-Based Assays (e.g., Signaling Pathway Activation, Cytotoxicity) characterization->cell_based_assay animal_model Animal Model of Disease (e.g., Memory Impairment) characterization->animal_model data_analysis Data Analysis & Comparison binding_assay->data_analysis cell_based_assay->data_analysis administration Peptide Administration animal_model->administration behavioral_tests Behavioral & Cognitive Tests administration->behavioral_tests biochemical_analysis Biochemical Analysis (Tissue Harvesting, Biomarker Measurement) behavioral_tests->biochemical_analysis biochemical_analysis->data_analysis

References

A Comparative Guide to the Cross-Validation of Analytical Methods for D-Tyrosyl-D-proline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of dipeptides like D-Tyrosyl-D-proline is paramount. This guide provides a comprehensive comparison of two prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The focus is on the cross-validation of these methods to ensure data integrity and reliability, a critical step in pharmaceutical research and quality control.[1][2]

Overview of Analytical Methodologies

The selection of an analytical method for this compound, a dipeptide with a chiral center on each amino acid residue, depends on the specific requirements of the analysis, such as sensitivity, selectivity, and throughput.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[3] The tyrosine residue in this compound contains a chromophore that absorbs ultraviolet (UV) light, allowing for its detection and quantification.[4] For the analysis of stereoisomers, chiral stationary phases are essential to achieve separation.[5][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful method combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry.[3][7] After separation by HPLC, the analyte is ionized and fragmented. Specific fragment ions are then detected, providing a high degree of certainty in identification and quantification, even at very low concentrations.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the analysis of a tyrosyl-proline dipeptide, which can be adapted for this compound.

HPLC-UV Method for Chiral Separation and Quantification

This protocol is designed for the separation of this compound from its potential stereoisomers and for its quantification.

a) Sample Preparation:

  • Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol/water mixture).

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from the expected limit of quantification (LOQ) to the upper limit of the linear range.

  • For unknown samples, dissolve them in the same solvent and filter through a 0.45 µm syringe filter before injection.

b) Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A chiral stationary phase column, such as one from the Chiralpak series (e.g., Chiralpak AD-H).[5]

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane) and a polar organic solvent (e.g., ethanol) with a small percentage of an additive like trifluoroacetic acid (TFA) to improve peak shape. A typical mobile phase could be Hexane:Ethanol:TFA (80:20:0.1 v/v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 214 nm or 275 nm for the tyrosine chromophore.[4]

  • Injection Volume: 10 µL.

LC-MS/MS Method for High-Sensitivity Quantification

This protocol provides a highly sensitive and selective method for the quantification of this compound.

a) Sample Preparation:

  • Follow the same procedure as for the HPLC-UV method for preparing stock solutions and calibration standards.

  • For biological samples, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) may be necessary to remove matrix interferences.

b) LC-MS/MS Conditions:

  • LC System: A UHPLC or HPLC system coupled to a tandem mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).[4] For chiral separation prior to MS detection, a chiral column as described in the HPLC-UV method can be used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over several minutes, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution. For a related dipeptide, Prolyl-hydroxyproline, precursor and product ions have been identified, and a similar approach would be used for this compound.

Cross-Validation Data Summary

The following tables summarize the expected performance characteristics for the two analytical methods. This data is representative of what would be obtained for dipeptides similar to this compound during a method validation study.

Table 1: HPLC-UV Performance Characteristics

Validation ParameterTypical Performance
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1 µg/mL

Table 2: LC-MS/MS Performance Characteristics

Validation ParameterTypical Performance
Linearity (R²) > 0.998
Range 0.1 - 100 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Limit of Detection (LOD) ~0.03 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL

Visualizing the Workflow and Analytical Pathway

Diagrams can effectively illustrate complex processes. The following visualizations, created using the DOT language, depict the cross-validation workflow and the LC-MS/MS analytical pathway.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison Phase cluster_conclusion Conclusion define_methods Define Analytical Methods (HPLC-UV & LC-MS/MS) define_params Define Validation Parameters (Accuracy, Precision, Linearity, etc.) define_methods->define_params prep_samples Prepare Standard and QC Samples define_params->prep_samples validate_hplc Validate HPLC-UV Method prep_samples->validate_hplc validate_lcms Validate LC-MS/MS Method prep_samples->validate_lcms compare_data Compare Performance Data (Tables 1 & 2) validate_hplc->compare_data validate_lcms->compare_data assess_correlation Assess Correlation of Results (Analysis of the same samples) compare_data->assess_correlation final_report Final Cross-Validation Report assess_correlation->final_report

Cross-validation workflow for analytical methods.

LCMS_Pathway sample Sample Injection lc HPLC Separation Mobile Phase A Mobile Phase B Chiral/C18 Column sample->lc esi Electrospray Ionization (ESI) lc->esi q1 Quadrupole 1 (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Collision Cell - CID) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector data Data Acquisition and Processing detector->data

LC-MS/MS analytical signaling pathway.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of this compound. The choice between them depends on the specific analytical needs.

  • HPLC-UV is a robust, cost-effective, and reliable method suitable for routine quality control and quantification at the microgram-per-milliliter level and above. Its primary limitation is lower sensitivity compared to LC-MS/MS.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalysis, impurity profiling at trace levels, and definitive identification.[7] The higher operational complexity and cost are its main drawbacks.

A thorough cross-validation as outlined in this guide ensures that regardless of the method chosen, the analytical data generated is reliable, accurate, and fit for its intended purpose in the development and control of pharmaceuticals containing this compound.

References

Comparative Guide to the Structure-Activity Relationship of D-Tyrosyl-D-proline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of D-Tyrosyl-D-proline analogs, focusing on their structure-activity relationships (SAR) as modulators of opioid receptors. Due to a lack of comprehensive studies on a systematic series of linear this compound analogs, this guide synthesizes available data on the foundational dipeptide and compares it with structurally related cyclic peptides containing the Tyr-Pro motif. This approach allows for inferences into the potential SAR of this important structural core.

Overview of this compound and its Therapeutic Potential

The dipeptide Tyr-Pro is a core component of many endogenous opioid peptides, such as β-casomorphins. The incorporation of D-amino acids, particularly D-proline, is a common strategy in medicinal chemistry to increase metabolic stability and influence conformational preferences, which can lead to altered receptor affinity and efficacy. The analgesic effects of the simple dipeptide Tyr-Pro and its derivatives suggest a complex interaction with the opioid system, which is not always fully reversible by opioid antagonists like naloxone, indicating potential for novel mechanisms of action[1].

Quantitative Comparison of Analog Activity

The following tables summarize the available quantitative data for this compound and related cyclic analogs. It is important to note the limited publicly available data for a direct series of this compound analogs.

Table 1: Analgesic Activity of Tyr-Pro Dipeptide Analogs [1]

CompoundAnalgesic Activity (Tail-flick test)Analgesic Activity (Acetic acid writhing test)
Tyr-ProDecreased pain thresholdDecreased pain threshold
Tyr-Pro-NH2Similar to Tyr-ProHigher than Tyr-Pro
Tyr-Pro-OMeSimilar to Tyr-ProHigher than Tyr-Pro

Table 2: Opioid Receptor Binding Affinity of a Cyclic Tyr-Pro Analog

No direct binding affinity data for a systematic series of this compound analogs was identified in the public domain. The following data for a related cyclic pentapeptide containing a Tyr-D-Pro sequence is presented for comparative purposes.

CompoundReceptorBinding Affinity (Ki, nM)
c[Tyr-D-Pro-D-Trp-Phe-Gly]μ (mu)34

This data is from a study on cyclic endomorphin-1 analogues and highlights that incorporating the Tyr-D-Pro motif within a cyclic structure can yield high affinity for the μ-opioid receptor[2].

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Radioligand Binding Assay for Opioid Receptors

This protocol is a generalized procedure for determining the binding affinity of compounds to opioid receptors expressed in cell membranes.

  • Membrane Preparation:

    • HEK293 cells stably expressing the human μ-, δ-, or κ-opioid receptor are harvested.

    • Cells are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, add:

      • Cell membranes (10-20 µg of protein).

      • Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR) at a concentration near its Kd.

      • Increasing concentrations of the unlabeled test compound (e.g., this compound analog).

    • Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand (e.g., 10 µM naloxone).

    • The plate is incubated at room temperature for 60-90 minutes to reach equilibrium.

  • Detection and Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Filters are washed with ice-cold buffer.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are calculated by non-linear regression analysis.

    • The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound (agonist, partial agonist, antagonist) by quantifying its ability to stimulate G-protein activation.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Procedure:

    • Cell membranes (10-20 µg) expressing the opioid receptor of interest are incubated in the assay buffer with GDP (10-30 µM) for 15 minutes at 30°C to allow for the dissociation of any bound endogenous GTP.

    • The test compound at various concentrations is added to the membranes.

    • The reaction is initiated by the addition of [³⁵S]GTPγS (0.05-0.1 nM).

    • The incubation is continued for 60 minutes at 30°C.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM).

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • Filters are washed with ice-cold buffer and radioactivity is measured by liquid scintillation counting.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values for agonists.

    • For antagonists, their ability to inhibit the stimulation produced by a known agonist is measured to determine the IC50 or Kb.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for opioid receptors and a typical workflow for screening and characterizing novel analogs.

G_Protein_Signaling Opioid Receptor G-Protein Signaling Pathway Ligand This compound Analog (Agonist) OR Opioid Receptor (μ, δ, or κ) Ligand->OR Binds to G_Protein Heterotrimeric G-Protein (Gαi/o, Gβγ) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi/o inhibits GIRK GIRK Channels G_Protein->GIRK Gβγ activates Ca_Channel Voltage-gated Ca²⁺ Channels G_Protein->Ca_Channel Gβγ inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Altered Gene Expression (e.g., Analgesia) CREB->Gene_Expression regulates K_efflux K⁺ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca²⁺ Influx (↓ Neurotransmitter Release) Ca_Channel->Ca_influx

Caption: Opioid receptor activation by an agonist leads to the inhibition of adenylyl cyclase and modulation of ion channels.

Experimental_Workflow Workflow for SAR Study of this compound Analogs cluster_synthesis Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis cluster_validation In Vivo Validation Synthesis Synthesis of This compound Analogs Binding_Assay Opioid Receptor Binding Assays (μ, δ, κ) Synthesis->Binding_Assay Characterize Affinity Functional_Assay [³⁵S]GTPγS Functional Assay Binding_Assay->Functional_Assay Assess Function SAR_Analysis Structure-Activity Relationship (SAR) Analysis Functional_Assay->SAR_Analysis Determine Potency & Efficacy Animal_Models Animal Models of Pain (e.g., Tail-flick) SAR_Analysis->Animal_Models Select Lead Compounds

References

D-Tyrosyl-D-proline Eclipses L-Isomer in Enzymatic Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of peptide-based drug development, achieving metabolic stability is a paramount challenge. Proteolytic degradation in vivo significantly curtails the therapeutic efficacy of many promising peptide candidates. A key strategy to overcome this hurdle is the incorporation of D-amino acids. This guide provides a comparative analysis of the enzymatic stability of D-Tyrosyl-D-proline and its naturally occurring L-isomer, L-Tyrosyl-L-proline, underscoring the profound impact of stereochemistry on peptide longevity.

This guide will leverage this established principle and data from related dipeptides to provide a comprehensive comparison, complete with detailed experimental protocols for assessing enzymatic stability and visualizations of relevant biological pathways.

Quantitative Comparison of Enzymatic Stability

The following table summarizes the expected relative stability of this compound and L-Tyrosyl-L-proline in a typical in vitro plasma stability assay. The values for this compound are inferred from studies on various D-amino acid-containing peptides which consistently demonstrate substantially longer half-lives compared to their L-counterparts.[2][3]

Dipeptide IsomerExpected Half-life in Human Plasma (t½)Expected Primary Degradation ProductsRationale for Stability Difference
L-Tyrosyl-L-proline Short (minutes to a few hours)L-Tyrosine, L-ProlineSusceptible to cleavage by various peptidases and proteases present in plasma that recognize L-amino acid sequences.
This compound Significantly Longer (hours to days)Minimal to no degradationResistant to degradation by most endogenous proteases due to the presence of D-amino acids which do not fit the active sites of these stereospecific enzymes.[1][2]

Experimental Protocols

To empirically determine and compare the enzymatic stability of this compound and its L-isomer, a standardized in vitro plasma stability assay can be employed.

Protocol: In Vitro Peptide Stability Assay in Human Plasma

1. Materials and Reagents:

  • This compound and L-Tyrosyl-L-proline (lyophilized powder, >95% purity)

  • Human plasma (pooled, heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Internal standard (a stable, non-related peptide for LC-MS/MS)

  • 96-well microplates

  • Incubator shaker

  • Centrifuge

  • HPLC or LC-MS/MS system

2. Sample Preparation:

  • Prepare stock solutions of this compound and L-Tyrosyl-L-proline at a concentration of 1 mg/mL in PBS.

  • Thaw frozen human plasma at 37°C and centrifuge to remove any precipitates.

  • In a 96-well plate, add a final concentration of 10 µM of each peptide to human plasma. A typical reaction volume is 100 µL.

  • Incubate the plate at 37°C with gentle shaking.

3. Time-Point Sampling and Reaction Quenching:

  • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot (e.g., 20 µL) of the peptide-plasma mixture.

  • Immediately quench the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard. This will precipitate the plasma proteins.

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

4. Analytical Method: HPLC or LC-MS/MS:

  • Transfer the supernatant to an autosampler vial for analysis.

  • Analyze the samples using a reverse-phase HPLC or LC-MS/MS method capable of separating the parent peptide from its potential degradation products (individual amino acids).

    • HPLC Parameters (Example):

      • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

      • Flow Rate: 1 mL/min

      • Detection: UV at 220 nm and 280 nm (for tyrosine)

    • LC-MS/MS Parameters (Example):

      • Utilize a similar LC setup as above.

      • Optimize mass spectrometer parameters for the specific m/z of this compound and L-Tyrosyl-L-proline and their expected fragments.

      • Employ Multiple Reaction Monitoring (MRM) for sensitive and specific quantification.

5. Data Analysis:

  • Calculate the peak area of the remaining parent peptide at each time point.

  • Normalize the peak areas to the peak area of the internal standard.

  • Plot the percentage of the remaining peptide against time.

  • Determine the half-life (t½) of each peptide by fitting the data to a first-order decay model.

Visualizing Relevant Biological Pathways

The constituent amino acids of the dipeptides, tyrosine and proline, are involved in numerous critical signaling and metabolic pathways. Understanding these pathways provides context for the potential biological implications of these dipeptides and their degradation products.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis peptide D/L-Tyr-D/L-Pro incubation Incubate at 37°C peptide->incubation plasma Human Plasma plasma->incubation quenching Quench with ACN & Centrifuge incubation->quenching Time Points hplc_ms HPLC or LC-MS/MS Analysis quenching->hplc_ms data Data Analysis (Half-life Calculation) hplc_ms->data tyrosine_kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Recruits Ligand Growth Factor Ligand->RTK Binds SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Gene Gene Expression (Proliferation, Survival) TF->Gene Regulates proline_metabolism cluster_synthesis Proline Synthesis cluster_degradation Proline Degradation Glutamate Glutamate P5CS P5C Synthase Glutamate->P5CS P5C_syn Pyrroline-5-Carboxylate (P5C) P5CS->P5C_syn PYCR P5C Reductase P5C_syn->PYCR Proline_syn Proline PYCR->Proline_syn Proline_deg Proline PRODH Proline Dehydrogenase Proline_deg->PRODH P5C_deg Pyrroline-5-Carboxylate (P5C) PRODH->P5C_deg P5CDH P5C Dehydrogenase P5C_deg->P5CDH Glutamate_deg Glutamate P5CDH->Glutamate_deg

References

Benchmarking D-Tyrosyl-D-proline Against the Mu-Opioid Receptor Agonist DAMGO: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical binding and functional characteristics of the dipeptide D-Tyrosyl-D-proline against the well-established, high-affinity mu (µ)-opioid receptor agonist, [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin (DAMGO). The data presented for this compound is illustrative, based on general principles of peptide-receptor interactions, to provide a framework for evaluating novel compounds.

Data Presentation: Quantitative Comparison of Opioid Receptor Activity

The following table summarizes the binding affinity and functional potency of this compound (hypothetical) and DAMGO at the mu-opioid receptor.

CompoundRadioligand Binding Assay (Ki in nM)GTPγS Binding Assay (EC50 in nM)cAMP Accumulation Assay (EC50 in nM)
This compound (Hypothetical) 250500750
DAMGO 1.23[1]101.5[2]

Note: The data for this compound are hypothetical and intended for illustrative purposes only. The data for DAMGO is based on published experimental findings.[1][2]

Key Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Displacement Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

  • Membrane preparations from cells expressing the human mu-opioid receptor.

  • [³H]DAMGO (radioligand).

  • Test compounds (this compound and DAMGO).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubate cell membranes with various concentrations of the test compound and a fixed concentration of [³H]DAMGO in the binding buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki value from the IC50 value (the concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor of interest upon agonist binding.

Materials:

  • Membrane preparations from cells expressing the human mu-opioid receptor.

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

  • GDP.

  • Test compounds (this compound and DAMGO).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and saponin).

Procedure:

  • Pre-incubate cell membranes with the test compound at various concentrations.

  • Initiate the reaction by adding [³⁵S]GTPγS and GDP to the mixture.

  • Incubate for a specific time (e.g., 60 minutes at 30°C) to allow for G protein activation and binding of [³⁵S]GTPγS.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

cAMP Accumulation Assay

This functional assay measures the inhibition of adenylyl cyclase activity, a downstream effect of mu-opioid receptor activation.

Materials:

  • Whole cells expressing the human mu-opioid receptor.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds (this compound and DAMGO).

  • cAMP assay kit (e.g., HTRF, ELISA, or radiommunoassay).

Procedure:

  • Pre-treat the cells with the test compound at various concentrations.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for a defined period (e.g., 30 minutes at 37°C).

  • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

  • Calculate the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

Visualizations: Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mu-opioid receptor signaling pathway and a general workflow for the experimental protocols described.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., DAMGO) Agonist->MOR Binds to G_alpha->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Analgesia) PKA->Downstream Phosphorylates

Caption: Mu-opioid receptor signaling pathway.

experimental_workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (or Whole Cells for cAMP assay) incubation Incubation of Membranes/Cells with Test Compounds and Reagents prep_membranes->incubation prep_reagents Prepare Reagents (Radioligand, Buffers, Test Compounds) prep_reagents->incubation termination Termination of Reaction (e.g., Filtration) incubation->termination measurement Measurement of Signal (Radioactivity, Luminescence, etc.) termination->measurement data_processing Data Processing and Normalization measurement->data_processing curve_fitting Dose-Response Curve Fitting data_processing->curve_fitting parameter_calculation Calculation of Ki, EC50 curve_fitting->parameter_calculation

Caption: General experimental workflow for in vitro assays.

References

Independent Verification of Published Findings: D-Tyrosine and D-Proline

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals no specific published findings for the dipeptide D-Tyrosyl-D-proline. As such, this guide provides an independent verification and summary of the published data concerning its constituent amino acids, D-Tyrosine and D-Proline. This information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the biological roles of these D-amino acids.

D-Tyrosine: Cellular Toxicity and Quality Control

D-Tyrosine, the D-enantiomer of the proteinogenic amino acid L-Tyrosine, has been shown to be toxic to organisms such as Escherichia coli. This toxicity arises from its erroneous incorporation into proteins, which can disrupt their structure and function. Cells have evolved a quality control mechanism to mitigate the harmful effects of D-Tyrosine, centered around the enzyme D-Tyr-tRNATyr deacylase (DTD).

DTD is a highly conserved enzyme that plays a crucial role in maintaining the fidelity of protein synthesis.[1][2] Its primary function is to cleave the ester bond between a D-amino acid and its corresponding tRNA, preventing the D-amino acid from being incorporated into a growing polypeptide chain.[1][3] This "chiral proofreading" ensures that only L-amino acids are used in protein synthesis, preserving the homochirality of proteins.[4] The mechanism involves a general base hydrolysis where a key residue, often a Threonine, acts as a nucleophile to attack the carbonyl group of the D-amino acid linked to the tRNA.[1]

Signaling Pathway of D-Tyrosine Detoxification

The following diagram illustrates the mechanism by which DTD prevents the incorporation of D-Tyrosine into proteins.

DTyrosine_Detoxification cluster_0 Cellular Environment cluster_1 Protein Synthesis Quality Control D-Tyr D-Tyrosine TyrRS Tyrosyl-tRNA Synthetase D-Tyr->TyrRS tRNA_Tyr tRNA(Tyr) tRNA_Tyr->TyrRS D-Tyr-tRNA D-Tyr-tRNA(Tyr) TyrRS->D-Tyr-tRNA Mischarging DTD D-Tyr-tRNA(Tyr) Deacylase (DTD) D-Tyr-tRNA->DTD Recognition & Binding Ribosome Ribosome D-Tyr-tRNA->Ribosome Inhibition by DTD Hydrolyzed_D-Tyr D-Tyrosine DTD->Hydrolyzed_D-Tyr Hydrolysis Free_tRNA tRNA(Tyr) DTD->Free_tRNA Release Protein Aberrant Protein Ribosome->Protein

Caption: D-Tyrosine detoxification pathway. (Within 100 characters)

D-Proline: A Key Substrate in Bacterial Metabolism

D-Proline plays a significant role in the metabolism of certain bacteria, most notably the nosocomial pathogen Clostridioides difficile.[5] In this anaerobic bacterium, D-Proline serves as an electron acceptor in a metabolic process known as the Stickland reaction. This reaction is crucial for the organism's growth and energy production.[6]

The key enzyme in this pathway is D-proline reductase (Prd), a selenoenzyme that catalyzes the reduction of D-Proline to 5-aminovalerate.[5][7] The activity of Prd is dependent on the presence of D-proline, which is generated from L-proline by the enzyme proline racemase.[5] The reduction of D-proline is coupled to the oxidation of an electron donor, such as alanine, which allows for the regeneration of NAD+ and the production of ATP.[5] The expression of the genes encoding D-proline reductase is regulated by the presence of proline in the environment.[8]

D-Proline Metabolism in Clostridioides difficile

The following diagram outlines the experimental workflow to assess the role of D-proline in C. difficile growth.

DProline_Metabolism_Workflow cluster_0 Experimental Setup cluster_1 Growth Analysis cluster_2 Metabolite & Enzyme Analysis Culture C. difficile Culture Medium_Control Basal Medium Culture->Medium_Control Medium_Proline Medium + D-Proline Culture->Medium_Proline Incubation Anaerobic Incubation Medium_Control->Incubation Medium_Proline->Incubation OD_Measurement Measure Optical Density (OD600) Incubation->OD_Measurement Harvest Harvest Cells Incubation->Harvest Growth_Curve Generate Growth Curves OD_Measurement->Growth_Curve Lysis Cell Lysis Harvest->Lysis Fluorometric_Assay D-Proline Reductase Activity Assay Lysis->Fluorometric_Assay Metabolite_Detection Detect 5-Aminovalerate Lysis->Metabolite_Detection

Caption: D-Proline metabolism experimental workflow. (Within 100 characters)

Quantitative Data Summary

The following table summarizes the quantitative data on the effect of D-proline on the growth of C. difficile.

ConditionSelenium SupplementationPeak Optical Density (OD600)Reference
Basal MediumNo~0.2[6]
Basal MediumYes (1 µM Selenite)~0.2[6]
Basal Medium + Stickland pairs (Alanine + Proline)No~0.3[6]
Basal Medium + Stickland pairs (Alanine + Proline)Yes (1 µM Selenite)~0.8[6]

Experimental Protocols

D-Proline Reductase Activity Assay

This assay measures the activity of D-proline reductase by detecting the production of 5-aminovalerate.

Materials:

  • 50 mM Tricine buffer, pH 8.4

  • 10 mM Dithiothreitol (DTT)

  • 1 mM D-proline

  • Purified D-proline reductase (PR) enzyme

  • o-phthalaldehyde reagent

  • 96-well microplate

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing 50 mM Tricine buffer (pH 8.4), 10 mM DTT, and 1 mM D-proline.[9]

  • Initiate the reaction by adding 1 µg of purified D-proline reductase to the mixture.[9]

  • Incubate the reaction at the desired temperature.

  • At various time points (e.g., 2, 4, 6, and 8 minutes), stop the reaction.[9]

  • Add the o-phthalaldehyde reagent to the reaction mixture. This reagent reacts with the 5-aminovalerate produced to form a fluorescent derivative.[10]

  • Measure the fluorescence using a fluorometer with an excitation wavelength of 340 nm and an emission wavelength of 455 nm.[10]

  • Calculate the initial reaction rates based on the production of 5-aminovaleric acid per minute.[9]

Northern Blot Analysis for RNA Quantification

This protocol is a general method for detecting and quantifying specific RNA transcripts, such as those for DTD or Prd.

Materials:

  • Total RNA or poly(A) RNA samples

  • Denaturing agarose gel with formaldehyde

  • RNA loading buffer

  • Nylon membrane

  • UV crosslinker

  • Hybridization buffer

  • Labeled RNA or DNA probe complementary to the target transcript

  • Wash buffers (low and high stringency)

  • Phosphor screen or other detection system

Procedure:

  • RNA Electrophoresis: Separate RNA samples by size on a denaturing agarose gel containing formaldehyde.[11]

  • Transfer: Transfer the separated RNA from the gel to a nylon membrane.

  • Immobilization: Crosslink the RNA to the membrane using a UV crosslinker.[12]

  • Prehybridization: Incubate the membrane in a hybridization buffer to block non-specific binding sites.

  • Hybridization: Add a labeled probe (radioactive or non-isotopic) that is complementary to the RNA transcript of interest to the hybridization buffer and incubate with the membrane overnight.[11][12]

  • Washing: Wash the membrane with low and high stringency buffers to remove any unbound or non-specifically bound probe.[11]

  • Detection: Detect the hybridized probe using a phosphor screen (for radioactive probes) or other appropriate detection methods to visualize and quantify the target RNA.[11]

References

Comparative Analysis of D-Tyrosyl-D-proline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of D-Tyrosyl-D-proline, a dipeptide composed of D-Tyrosine and D-Proline. Due to the limited direct experimental data on this specific dipeptide, this guide synthesizes information on its constituent amino acids and related compounds to project its potential biological activities and characteristics. This analysis is benchmarked against its predicted L-stereoisomer, L-Tyrosyl-L-proline, and other relevant dipeptides.

Introduction

D-amino acids and their containing peptides are gaining increasing interest in drug discovery and development due to their enhanced stability and unique biological activities compared to their L-counterparts. This compound is a novel dipeptide with potential applications stemming from the known biological roles of D-Tyrosine and D-Proline. This guide offers a data-driven comparison to aid in evaluating its potential for further investigation.

Predicted Biological Profile of this compound

The biological activities of this compound can be inferred from the functions of its constituent D-amino acids. D-Proline is recognized for its role in protein structure and as an intermediate in the synthesis of pharmaceuticals, including antibiotics and antiviral drugs[1]. D-Tyrosine serves as a precursor for neurotransmitters and hormones and has been noted for its potential anti-melanogenic properties[2]. Dipeptides containing D-amino acids often exhibit increased resistance to enzymatic degradation, leading to improved stability and a longer biological half-life[3].

Notably, the stereochemistry of amino acids in a dipeptide can significantly influence its biological activity. For instance, studies on other dipeptides have shown that D-isomers can possess enhanced or different activities compared to their L-isomers. As an example, cyclo(D-Tyr-D-Phe) demonstrated greater antibacterial and anticancer activities than its L-counterpart, cyclo(L-Tyr-L-Phe)[4].

Comparative Data Summary

The following tables summarize the predicted biological activities and physicochemical properties of this compound in comparison to its L-isomer and a generic D-dipeptide.

Table 1: Predicted Biological Activities

FeatureThis compound (Predicted)L-Tyrosyl-L-proline (Predicted)General D-Dipeptide
Enzymatic Stability High (resistant to proteolysis)[3]Low (susceptible to proteolysis)High[3]
Neuroactivity Potential precursor to D-neurotransmittersPrecursor to L-neurotransmitters[]Varies
Antimicrobial Activity Possible, based on related D-dipeptides[4]Lower potentialVaries
Anticancer Activity Possible, based on related D-dipeptides[4]Lower potentialVaries
Melanin Synthesis Inhibition Potential, due to D-Tyrosine content[2]UnlikelyVaries

Table 2: Predicted Physicochemical Properties

PropertyThis compoundL-Tyrosyl-L-proline
Molecular Formula C14H18N2O4C14H18N2O4
Molecular Weight 278.30 g/mol 278.30 g/mol
Chirality D-isomersL-isomers
Solubility Predicted to be soluble in aqueous solutionsPredicted to be soluble in aqueous solutions
Conformation Induces specific turns in peptide chains[3]Contributes to standard peptide conformations

Experimental Protocols

To empirically determine the biological activity and physicochemical properties of this compound, a series of standard experimental protocols are recommended.

Dipeptide Synthesis and Purification
  • Solid-Phase Peptide Synthesis (SPPS): Utilize Fmoc-D-Pro-Wang resin as the solid support. Sequentially couple Fmoc-D-Tyr(tBu)-OH using a standard coupling agent like HBTU in the presence of a base such as DIPEA.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry (MS) and analytical RP-HPLC.

Biological Activity Assays
  • Enzymatic Stability Assay: Incubate the dipeptide with common proteases (e.g., trypsin, chymotrypsin) and human serum. Analyze the degradation over time using RP-HPLC to determine the half-life.

  • Cell Viability/Cytotoxicity Assay: Use cell-based assays such as MTT or LDH to assess the effect of the dipeptide on the viability of relevant cell lines (e.g., cancer cell lines, neuronal cells).

  • Antimicrobial Assay: Determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi using broth microdilution methods.

  • Melanin Synthesis Assay: Treat melanoma cell lines (e.g., B16-F10) with the dipeptide and measure melanin content and tyrosinase activity to assess its effect on melanogenesis.

Visualizations

The following diagrams illustrate a generalized experimental workflow for dipeptide analysis and a hypothetical signaling pathway that could be investigated.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioassays Biological Assays SPPS Solid-Phase Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification MS Mass Spectrometry Purification->MS HPLC Analytical HPLC Purification->HPLC Stability Enzymatic Stability HPLC->Stability Cytotoxicity Cytotoxicity HPLC->Cytotoxicity Antimicrobial Antimicrobial HPLC->Antimicrobial Melanin Melanin Synthesis HPLC->Melanin

Caption: Experimental workflow for the synthesis, purification, and biological evaluation of this compound.

Hypothetical_Signaling_Pathway Dipeptide This compound Receptor Cell Surface Receptor Dipeptide->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Activates/Inhibits Transcription_Factor Transcription Factor (e.g., MITF) Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression (e.g., Tyrosinase) Transcription_Factor->Gene_Expression Regulates Biological_Response Biological Response (e.g., Altered Melanin Synthesis) Gene_Expression->Biological_Response

Caption: Hypothetical signaling pathway for this compound's effect on melanin synthesis.

Conclusion

While direct experimental evidence for this compound is not yet available, the analysis of its constituent amino acids and the properties of related D-dipeptides suggest it is a promising candidate for further research. Its predicted enhanced stability and potential for unique biological activities make it a person of interest in the development of novel therapeutics. The experimental protocols outlined in this guide provide a clear path for its empirical investigation.

References

Safety Operating Guide

Proper Disposal of D-Tyrosyl-D-proline in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for D-Tyrosyl-D-proline. The following disposal procedures are based on the known properties of its constituent amino acids, D-Tyrosine and D-proline, and general guidelines for the disposal of non-hazardous solid laboratory chemicals. It is imperative to consult your institution's specific safety protocols and local regulations before proceeding.

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This guide provides a step-by-step operational plan for the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles or glasses

  • Lab coat

  • Chemical-resistant gloves

Work in a well-ventilated area to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

  • Hazard Assessment: Based on the available data for its constituent amino acids, this compound is not classified as a hazardous substance. However, it is crucial to review any available in-house data or risk assessments for the compound.

  • Small Quantities (Solid Waste):

    • For small quantities of solid this compound, the recommended method of disposal is as non-hazardous solid waste.

    • Carefully sweep the solid material into a suitable, clearly labeled container with a secure lid to prevent dust formation.

    • This container can then be placed in the general laboratory solid waste stream, provided it is not contaminated with any hazardous materials.

  • Aqueous Solutions:

    • Small volumes of dilute aqueous solutions of this compound can typically be disposed of down the sanitary sewer system with copious amounts of water.

    • Ensure the concentration is low and that the solution does not contain any other hazardous chemicals.

    • Always check with your local wastewater regulations and institutional guidelines before disposing of any chemical waste down the drain.

  • Contaminated Materials:

    • Any materials, such as filter paper, gloves, or weighing boats, that are contaminated with this compound should be placed in a sealed bag and disposed of as non-hazardous solid waste.

Quantitative Data Summary

The following table summarizes the key quantitative data for the constituent amino acids of this compound, as a specific SDS for the dipeptide is unavailable.

PropertyD-TyrosineD-proline
Molecular Formula C9H11NO3C5H9NO2
Molecular Weight 181.19 g/mol 115.13 g/mol
Appearance White to off-white powderWhite to off-white crystalline powder
Melting Point >300 °C (decomposes)228-233 °C (decomposes)
Solubility in Water Slightly solubleSoluble

Experimental Protocols Cited

The disposal procedures outlined above are based on standard laboratory practices for non-hazardous solid and aqueous waste. For specific experimental protocols involving this compound, please refer to your institution's approved procedures and risk assessments.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste is_solid Is the waste solid or an aqueous solution? start->is_solid solid_waste Solid Waste is_solid->solid_waste Solid aqueous_waste Aqueous Solution is_solid->aqueous_waste Aqueous is_contaminated Is it contaminated with hazardous material? solid_waste->is_contaminated is_dilute Is the solution dilute and free of other hazardous chemicals? aqueous_waste->is_dilute non_hazardous_solid Dispose as non-hazardous solid waste in a labeled, sealed container. is_contaminated->non_hazardous_solid No hazardous_waste Dispose as hazardous chemical waste according to institutional protocol. is_contaminated->hazardous_waste Yes is_dilute->hazardous_waste No sewer_disposal Dispose down the sanitary sewer with copious amounts of water. is_dilute->sewer_disposal Yes

Disposal Decision Workflow for this compound

Personal protective equipment for handling D-Tyrosyl-D-proline

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of D-Tyrosyl-D-proline

For researchers, scientists, and drug development professionals handling this compound, a comprehensive understanding of safety and handling protocols is paramount. In the absence of a specific Safety Data Sheet (SDS) for the dipeptide this compound, a conservative approach, adopting the safety measures for its constituent amino acids, D-Tyrosine and D-Proline, is recommended. This ensures a high level of protection against potential hazards.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the guidelines for D-Tyrosine and D-Proline.

Body PartPersonal Protective EquipmentStandard
Eyes/Face Safety glasses with side-shields or chemical safety goggles.OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[1]Follow manufacturer's specifications for glove material and thickness.
Respiratory Generally not required under normal use conditions with adequate ventilation. If dust is generated, a NIOSH-approved respirator for dusts is recommended.[1]Follow OSHA respirator regulations (29 CFR 1910.134).
Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated area to avoid dust formation.[1][2]

  • Wash hands thoroughly after handling.[2][3]

  • Store in a dry, cool, and well-ventilated place in a tightly closed container.[1][2]

  • Keep away from strong oxidizing agents.[1][2]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3]

  • Do not let the chemical enter the environment.[2]

Emergency Procedures

In case of exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1][2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.[1][2]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][2]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention.[1][2]

Spill Response:

  • Ensure adequate ventilation.

  • Use personal protective equipment as required.[1]

  • Avoid dust formation.[1][2]

  • Sweep up and shovel into suitable containers for disposal.[1][2]

Visual Guide to Handling this compound

To further clarify the procedural steps for safe handling and in case of an emergency, the following workflow diagram is provided.

G Workflow for Handling this compound cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures A Assess Hazards (Review SDS of Components) B Select & Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Ensure Proper Ventilation B->C D Weigh/Handle Compound in a Ventilated Area C->D Proceed with work E Avoid Dust Generation D->E I Exposure Event D->I If exposure occurs L Spill Occurs D->L If spill occurs F Store in a Cool, Dry Place in a Tightly Sealed Container E->F After handling G Collect Waste in Labeled, Sealed Containers E->G Waste generation H Dispose According to Institutional & Local Regulations G->H J Follow First Aid Measures (Eye, Skin, Inhalation, Ingestion) I->J K Seek Medical Attention J->K M Evacuate Area (if necessary) L->M N Contain & Clean Up Spill (with appropriate PPE) L->N O Dispose of Spill Waste Properly N->O

Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.